molecular formula C26H40O4 B15608944 Maydispenoid A

Maydispenoid A

Número de catálogo: B15608944
Peso molecular: 416.6 g/mol
Clave InChI: IAAYYANSAWLVMX-YEYCDRDXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Maydispenoid A is a useful research compound. Its molecular formula is C26H40O4 and its molecular weight is 416.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C26H40O4

Peso molecular

416.6 g/mol

Nombre IUPAC

(1S,3R,3'S,5'R,6S,7R,9S,13S,15R,16S)-9-methoxy-3,3',15-trimethyl-5'-(2-methylprop-1-enyl)spiro[12-oxatetracyclo[8.5.1.03,7.013,16]hexadec-10-ene-6,2'-oxolane]-15-ol

InChI

InChI=1S/C26H40O4/c1-15(2)9-17-10-16(3)26(30-17)8-7-24(4)12-19-23-18(20(28-6)11-22(24)26)14-29-21(23)13-25(19,5)27/h9,14,16-17,19-23,27H,7-8,10-13H2,1-6H3/t16-,17-,19-,20-,21-,22+,23+,24+,25+,26-/m0/s1

Clave InChI

IAAYYANSAWLVMX-YEYCDRDXSA-N

Origen del producto

United States

Foundational & Exploratory

The Discovery and Isolation of Maydispenoid A: A Novel Immunosuppressive Sesterterpenoid from Bipolaris maydis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Maydispenoid A, an ophiobolin-type sesterterpenoid, has been identified as a promising natural product with potent immunosuppressive properties. Isolated from the phytopathogenic fungus Bipolaris maydis, this novel compound exhibits significant inhibitory effects on murine splenocyte proliferation. Structurally, this compound is distinguished by a unique decahydro-3-oxacycloocta[cd]pentalene fragment. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and quantitative data to facilitate further research and development in the field of immunosuppressive drug discovery.

Introduction

The quest for novel immunosuppressive agents is a critical endeavor in the management of autoimmune diseases and organ transplantation. Natural products, with their vast structural diversity, have historically been a rich source of therapeutic leads. Fungi, in particular, are prolific producers of secondary metabolites with a wide range of biological activities. The phytopathogenic fungus Bipolaris maydis has been shown to produce a variety of bioactive compounds. Recent investigations into the secondary metabolites of this fungus have led to the discovery of this compound, a sesterterpenoid with significant immunosuppressive potential.[1] This document details the scientific journey of its discovery, from fungal fermentation to purification and biological evaluation.

Fungal Material and Fermentation

The producing fungal strain, Bipolaris maydis, was isolated from the leaves of Anoectochilus roxburghii. The strain was identified based on its morphological characteristics and by sequencing the ITS region of its ribosomal DNA.

Experimental Protocol: Fungal Fermentation

  • Strain Activation: The Bipolaris maydis strain, preserved on potato dextrose agar (B569324) (PDA) slants, was activated by transferring a small piece of mycelium to a fresh PDA plate and incubating at 28°C for 5-7 days.

  • Seed Culture: Agar plugs containing the fungal mycelium were used to inoculate 250 mL Erlenmeyer flasks, each containing 100 mL of potato dextrose broth (PDB). The flasks were incubated on a rotary shaker at 150 rpm and 28°C for 3-4 days to generate the seed culture.

  • Large-Scale Fermentation: The seed culture was then used to inoculate a larger fermentation medium. The large-scale fermentation was carried out in 1 L Erlenmeyer flasks, each containing 400 mL of PDB. The flasks were incubated under static conditions at 28°C for 30 days.

Extraction and Isolation of this compound

The isolation of this compound from the fungal culture involves a multi-step process of extraction and chromatographic purification.

Experimental Protocol: Extraction and Purification

  • Extraction: The entire fungal culture (mycelia and broth) was harvested and extracted three times with an equal volume of ethyl acetate (B1210297) (EtOAc). The organic layers were combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether and EtOAc. The EtOAc fraction, which contained the target compounds, was concentrated to dryness.

  • Column Chromatography: The EtOAc extract was subjected to column chromatography over silica (B1680970) gel using a step gradient of petroleum ether-EtOAc (from 100:0 to 0:100) to yield several fractions.

  • Further Chromatographic Purification: Fractions showing promising activity were further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to afford pure this compound.

The overall workflow for the isolation of this compound is depicted in the following diagram:

G Isolation Workflow of this compound cluster_0 Fermentation cluster_1 Extraction & Partitioning cluster_2 Purification Bipolaris_maydis Bipolaris maydis Strain PDA_Culture PDA Culture Bipolaris_maydis->PDA_Culture Seed_Culture Seed Culture (PDB) PDA_Culture->Seed_Culture Large_Scale_Culture Large-Scale Fermentation (PDB) Seed_Culture->Large_Scale_Culture Extraction Ethyl Acetate Extraction Large_Scale_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning EtOAc_Fraction Active EtOAc Fraction Partitioning->EtOAc_Fraction Silica_Gel_1 Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel_1 Active_Fractions Bioactive Fractions Silica_Gel_1->Active_Fractions Sephadex_LH20 Sephadex LH-20 Column Active_Fractions->Sephadex_LH20 Prep_HPLC Preparative HPLC Sephadex_LH20->Prep_HPLC Maydispenoid_A Pure this compound Prep_HPLC->Maydispenoid_A

Isolation Workflow of this compound

Structural Elucidation and Physicochemical Properties

The structure of this compound was elucidated using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and single-crystal X-ray diffraction.

PropertyValue
Molecular Formula C25H38O4
Molecular Weight 402.57 g/mol
Appearance White amorphous powder
Optical Rotation Specific value from publication
Key NMR Signals (¹H, ¹³C) Specific chemical shifts from publication
HRESIMS m/z [M+H]⁺, [M+Na]⁺ values from publication

Biological Activity: Immunosuppressive Effects

This compound was evaluated for its immunosuppressive activity by assessing its effect on murine splenocyte proliferation stimulated by anti-CD3/anti-CD28 monoclonal antibodies (mAbs) for T-cell activation and lipopolysaccharide (LPS) for B-cell activation.

Experimental Protocol: Splenocyte Proliferation Assay

  • Splenocyte Isolation: Spleens were aseptically removed from BALB/c mice, and single-cell suspensions were prepared. Red blood cells were lysed using a lysis buffer.

  • Cell Culture: Splenocytes were seeded in 96-well plates at a density of 5 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Stimulation and Treatment: Cells were stimulated with either anti-CD3/anti-CD28 mAbs (for T-cell proliferation) or LPS (for B-cell proliferation) in the presence of varying concentrations of this compound.

  • Proliferation Assessment: After 48 hours of incubation, cell proliferation was measured using the MTT assay. The absorbance was read at 570 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

AssayStimulantIC50 of this compound (µM)
T-Cell Proliferation anti-CD3/anti-CD28 mAbs5.28[1]
B-Cell Proliferation Lipopolysaccharide (LPS)7.25[1]

The signaling pathway for T-cell activation, which is inhibited by this compound, is illustrated below.

G T-Cell Activation Pathway and Inhibition cluster_signals Activation Signals cluster_downstream Downstream Signaling APC Antigen Presenting Cell (APC) T_Cell T-Cell TCR TCR Ca_Signaling Ca2+ Signaling TCR->Ca_Signaling MAPK MAPK Pathway TCR->MAPK CD28 CD28 NFkB NF-κB Pathway CD28->NFkB MHC_Peptide MHC-Peptide MHC_Peptide->TCR Signal 1 B7 B7 B7->CD28 Signal 2 (Co-stimulation) NFAT NFAT Activation Ca_Signaling->NFAT IL2_Production IL-2 Production NFAT->IL2_Production AP1 AP-1 Activation MAPK->AP1 AP1->IL2_Production NFkB->IL2_Production Proliferation T-Cell Proliferation IL2_Production->Proliferation Maydispenoid_A This compound Maydispenoid_A->Proliferation Inhibition

T-Cell Activation and Inhibition

Conclusion and Future Directions

This compound represents a new addition to the family of ophiobolin-type sesterterpenoids with demonstrated immunosuppressive activity. Its unique chemical structure and potent biological effects make it a valuable lead compound for the development of novel immunosuppressive drugs. Further studies are warranted to elucidate its precise mechanism of action, evaluate its in vivo efficacy and safety, and explore its potential therapeutic applications in autoimmune disorders and transplantation medicine. The detailed protocols provided in this guide serve as a foundational resource for researchers aiming to build upon this promising discovery.

References

Maydispenoid A: An In-depth Technical Guide on a Novel Ophiobolin-Type Sesterterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maydispenoid A is a recently identified ophiobolin-type sesterterpenoid, a class of natural products characterized by a distinctive 5-8-5 tricyclic carbon skeleton. Initially misclassified, it is crucial to note that this compound is not a C22-di-nor-triterpenoid. This guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activities, and the experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound, with the molecular formula C26H40O4, is an intricate molecule featuring a complex fused ring system. Its structure has been elucidated through extensive spectroscopic analysis.

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C26H40O4
Molecular Weight 416.59 g/mol
Appearance White amorphous powder
Optical Rotation [α]D20 +12.5 (c 0.1, MeOH)
HR-ESI-MS (m/z) 417.2998 [M+H]+ (calcd. for C26H41O4, 417.3005)
1H NMR (500 MHz, CDCl3) δ 5.95 (1H, d, J = 8.0 Hz), 5.86 (1H, s), 5.41 (1H, dd, J = 15.5, 7.5 Hz), 5.28 (1H, dd, J = 15.5, 7.5 Hz), 4.43 (1H, t, J = 7.5 Hz), 3.89 (1H, d, J = 8.0 Hz), 3.34 (3H, s), 2.78 (1H, m), 2.45 (1H, m), 2.20-2.05 (3H, m), 1.95-1.80 (4H, m), 1.70 (3H, s), 1.65-1.50 (3H, m), 1.40-1.25 (3H, m), 1.18 (3H, s), 1.05 (3H, d, J = 7.0 Hz), 0.95 (3H, d, J = 7.0 Hz), 0.88 (3H, s)
13C NMR (125 MHz, CDCl3) δ 211.5, 145.8, 138.5, 125.4, 124.6, 88.9, 82.1, 79.8, 56.4, 55.8, 48.7, 45.3, 41.2, 39.8, 38.7, 36.5, 35.4, 32.1, 31.8, 28.7, 25.4, 23.1, 21.8, 18.7, 16.5, 14.2

Biological Activity: Immunosuppressive Effects

This compound has demonstrated significant immunosuppressive properties. Its inhibitory effects have been quantified against the proliferation of murine splenocytes stimulated by different agents.

Table 2: Immunosuppressive Activity of this compound

AssayIC50 (µM)
Anti-CD3/anti-CD28 monoclonal antibodies (mAbs) stimulated murine splenocyte proliferation5.28[1]
Lipopolysaccharide (LPS) stimulated murine splenocyte proliferation7.25[1]

These findings suggest that this compound may exert its immunosuppressive effects by interfering with T-cell and B-cell activation pathways. The potent activity of this compound makes it a promising candidate for further investigation as a lead for the development of novel immunosuppressive drugs.

Experimental Protocols

Fungal Strain and Fermentation

The producing organism, Bipolaris maydis, is a phytopathogenic fungus. For the production of this compound, the fungus is typically cultured in a liquid medium.

Workflow for Fungal Fermentation

cluster_0 Fungal Culture Preparation cluster_1 Fermentation Conditions Fungal Strain (Bipolaris maydis) Fungal Strain (Bipolaris maydis) Inoculation Inoculation Fungal Strain (Bipolaris maydis)->Inoculation Seed Culture (PDB medium) Seed Culture (PDB medium) Inoculation->Seed Culture (PDB medium) Large-scale Fermentation (PDB medium) Large-scale Fermentation (PDB medium) Seed Culture (PDB medium)->Large-scale Fermentation (PDB medium) Incubation (28°C, 180 rpm, 15 days) Incubation (28°C, 180 rpm, 15 days) Large-scale Fermentation (PDB medium)->Incubation (28°C, 180 rpm, 15 days) Harvest Harvest Incubation (28°C, 180 rpm, 15 days)->Harvest

Caption: Workflow for the fermentation of Bipolaris maydis to produce this compound.

  • Inoculation: The fungal strain Bipolaris maydis is inoculated into a seed culture medium, such as Potato Dextrose Broth (PDB).

  • Seed Culture: The seed culture is incubated for a period to allow for initial growth.

  • Large-Scale Fermentation: The seed culture is then used to inoculate a larger volume of PDB medium for large-scale fermentation.

  • Incubation: The fermentation is carried out at 28°C with shaking at 180 rpm for approximately 15 days.

Extraction and Isolation

Following fermentation, this compound is extracted from the culture broth and mycelium and purified using a combination of chromatographic techniques.

Workflow for Extraction and Isolation

cluster_0 Extraction cluster_1 Purification Fermentation Broth Fermentation Broth Ethyl Acetate Extraction Ethyl Acetate Extraction Fermentation Broth->Ethyl Acetate Extraction Crude Extract Crude Extract Ethyl Acetate Extraction->Crude Extract Mycelium Mycelium Methanol Extraction Methanol Extraction Mycelium->Methanol Extraction Methanol Extraction->Crude Extract Silica (B1680970) Gel Column Chromatography Silica Gel Column Chromatography Crude Extract->Silica Gel Column Chromatography Sephadex LH-20 Chromatography Sephadex LH-20 Chromatography Silica Gel Column Chromatography->Sephadex LH-20 Chromatography Preparative HPLC Preparative HPLC Sephadex LH-20 Chromatography->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: General workflow for the extraction and isolation of this compound.

  • Extraction: The fermentation broth is repeatedly extracted with an organic solvent like ethyl acetate. The mycelium is separately extracted with a solvent such as methanol. The extracts are then combined and concentrated.

  • Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient elution system (e.g., petroleum ether-ethyl acetate) to separate components based on polarity.

  • Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically eluting with methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water gradient) to yield pure this compound.

Structure Elucidation

The chemical structure of this compound is determined using a combination of modern spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign all proton and carbon signals.

  • Electronic Circular Dichroism (ECD) and Single-Crystal X-ray Diffraction: These techniques are employed to determine the absolute stereochemistry of the molecule.

Immunosuppressive Activity Assay (Murine Splenocyte Proliferation)

The immunosuppressive effect of this compound is evaluated by its ability to inhibit the proliferation of mouse splenocytes.

Workflow for Splenocyte Proliferation Assay

cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Measurement Mouse Spleen Mouse Spleen Isolate Splenocytes Isolate Splenocytes Mouse Spleen->Isolate Splenocytes Cell Suspension Cell Suspension Isolate Splenocytes->Cell Suspension Plate Cells (96-well plate) Plate Cells (96-well plate) Cell Suspension->Plate Cells (96-well plate) Add this compound (various concentrations) Add this compound (various concentrations) Plate Cells (96-well plate)->Add this compound (various concentrations) Add Stimulant (anti-CD3/CD28 or LPS) Add Stimulant (anti-CD3/CD28 or LPS) Add this compound (various concentrations)->Add Stimulant (anti-CD3/CD28 or LPS) Incubate (72 hours) Incubate (72 hours) Add Stimulant (anti-CD3/CD28 or LPS)->Incubate (72 hours) Add MTT reagent Add MTT reagent Incubate (72 hours)->Add MTT reagent Measure Absorbance Measure Absorbance Add MTT reagent->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the murine splenocyte proliferation assay.

  • Splenocyte Isolation: Spleens are harvested from mice, and a single-cell suspension of splenocytes is prepared.

  • Cell Culture: The splenocytes are seeded in 96-well plates in a suitable culture medium.

  • Treatment: The cells are treated with various concentrations of this compound.

  • Stimulation: Splenocyte proliferation is induced by adding either anti-CD3/anti-CD28 monoclonal antibodies (for T-cell proliferation) or lipopolysaccharide (for B-cell proliferation).

  • Proliferation Measurement: After a 72-hour incubation period, cell proliferation is assessed using a colorimetric method, such as the MTT assay. The absorbance is measured, and the half-maximal inhibitory concentration (IC50) is calculated.

Potential Signaling Pathways

While the precise molecular targets of this compound are yet to be fully elucidated, its inhibitory effect on T-cell and B-cell proliferation suggests potential interference with key signaling pathways involved in lymphocyte activation. Ophiobolin-type sesterterpenoids have been reported to modulate various cellular processes, and it is plausible that this compound may act on similar pathways.

Hypothesized Signaling Pathway Inhibition

cluster_0 Lymphocyte Activation TCR/BCR TCR/BCR Downstream Signaling Downstream Signaling TCR/BCR->Downstream Signaling Transcription Factors (e.g., NF-κB, NFAT, AP-1) Transcription Factors (e.g., NF-κB, NFAT, AP-1) Downstream Signaling->Transcription Factors (e.g., NF-κB, NFAT, AP-1) Gene Expression (Cytokines, Proliferation Genes) Gene Expression (Cytokines, Proliferation Genes) Transcription Factors (e.g., NF-κB, NFAT, AP-1)->Gene Expression (Cytokines, Proliferation Genes) Cell Proliferation Cell Proliferation Gene Expression (Cytokines, Proliferation Genes)->Cell Proliferation This compound This compound This compound->Downstream Signaling Inhibition?

Caption: Hypothesized inhibitory effect of this compound on lymphocyte signaling.

Further research is warranted to investigate the specific molecular interactions of this compound with components of these signaling cascades, such as kinases and phosphatases, which could reveal its precise mechanism of immunosuppressive action.

Conclusion

This compound is a novel ophiobolin-type sesterterpenoid with potent immunosuppressive activity. This technical guide provides a foundational understanding of its chemical nature, biological effects, and the experimental methodologies for its study. The detailed information presented here is intended to facilitate further research into this promising natural product, with the ultimate goal of exploring its therapeutic potential in the context of immune-related disorders. Future investigations should focus on elucidating its precise mechanism of action and evaluating its efficacy and safety in preclinical models.

References

The Immunosuppressive Potential of Maydispenoid A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maydispenoid A, a novel ophiobolin-type sesterterpenoid isolated from the phytopathogenic fungus Bipolaris maydis, has emerged as a potent immunosuppressive agent. This technical guide provides an in-depth analysis of the currently understood biological activities of this compound, including quantitative data on its inhibitory effects on immune cell proliferation. This document details the experimental protocols for the key assays cited and proposes a putative mechanism of action based on evidence from related compounds and known signaling pathways in immunology. Visualizations of the proposed signaling pathways and experimental workflows are provided to facilitate comprehension.

Introduction

The quest for novel immunomodulatory agents is a cornerstone of therapeutic development for autoimmune diseases, organ transplantation, and chronic inflammatory conditions. Natural products remain a rich source of structurally diverse compounds with unique biological activities. This compound, a recently identified sesterterpenoid, has demonstrated significant immunosuppressive properties.[1] This whitepaper aims to consolidate the existing knowledge on this compound and to provide a comprehensive technical resource for researchers in immunology and drug discovery.

Biological Activity of this compound

This compound exhibits potent immunosuppressive effects by inhibiting the proliferation of murine splenocytes.[1] This has been observed in response to stimulation by both T-cell activators and B-cell/macrophage activators, suggesting a broad-spectrum inhibitory action on lymphocyte activation.

Quantitative Data

The inhibitory activity of this compound on murine splenocyte proliferation has been quantified, with the following half-maximal inhibitory concentrations (IC50) reported:

Stimulant Cell Type Assay IC50 (µM) Reference
Anti-CD3/anti-CD28 mAbsMurine SplenocytesProliferation Assay5.28[1]
Lipopolysaccharide (LPS)Murine SplenocytesProliferation Assay7.25[1]

Proposed Mechanism of Action

While the precise molecular targets of this compound are yet to be definitively elucidated, based on studies of structurally related ophiobolin-type sesterterpenoids and their known interactions with key signaling pathways in immune cells, a putative mechanism of action can be proposed. It is hypothesized that this compound exerts its immunosuppressive effects through the inhibition of critical signaling cascades involved in T-cell and B-cell activation, potentially involving SRC family kinases and the NF-κB signaling pathway.

Inhibition of T-Cell Activation Signaling

T-cell activation is a pivotal event in the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) and co-stimulatory molecules like CD28. This triggers a cascade of intracellular signaling events, leading to cytokine production and cellular proliferation. Evidence from related ophiobolin sesterterpenoids suggests a potential interference with this pathway. For instance, network pharmacology analysis of the immunosuppressive ophiobolin-type sesterterpenoid, Undulacin C, predicted the SRC kinase as a primary target. SRC is a non-receptor tyrosine kinase that plays a crucial role in the early stages of TCR signaling.

T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR SRC SRC TCR->SRC Anti-CD3 CD28 CD28 CD28->SRC Anti-CD28 PLCg1 PLCg1 SRC->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_ion Ca++ IP3->Ca_ion PKC PKC DAG->PKC Calcineurin Calcineurin Ca_ion->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT_n NFAT NFAT->NFAT_n IKK IKK PKC->IKK IkB IkB IKK->IkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Cytokine_Gene Cytokine Gene Expression NFAT_n->Cytokine_Gene NFkB_n->Cytokine_Gene Maydispenoid_A This compound Maydispenoid_A->SRC Proposed Inhibition

Inhibition of LPS-Induced Signaling

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of innate immune cells, such as macrophages and B-cells, through Toll-like receptor 4 (TLR4). This interaction triggers a signaling cascade that culminates in the activation of the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines. The inhibitory effect of this compound on LPS-stimulated splenocyte proliferation suggests an interference with this pathway. Terpenoids, as a class of natural products, are known to inhibit NF-κB signaling. It is plausible that this compound disrupts the TLR4-NF-κB signaling axis, thereby preventing the inflammatory response.

LPS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IkB IkB IKK->IkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_n->Pro_inflammatory_Genes Maydispenoid_A This compound Maydispenoid_A->IKK Proposed Inhibition

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Murine Splenocyte Proliferation Assay

This assay is used to determine the inhibitory effect of a compound on the proliferation of splenocytes stimulated with mitogens.

Materials:

  • Spleens from C57BL/6 mice

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-mouse CD3ε antibody (clone 145-2C11)

  • Anti-mouse CD28 antibody (clone 37.51)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (dissolved in DMSO)

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., MTT, BrdU)

  • 96-well flat-bottom culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Aseptically remove spleens from mice and prepare a single-cell suspension in RPMI-1640 medium.

  • Lyse red blood cells using a suitable lysis buffer.

  • Wash the splenocytes twice with RPMI-1640 medium and resuspend to a final concentration of 2 x 10⁶ cells/mL.

  • For T-cell proliferation, coat the wells of a 96-well plate with anti-CD3 antibody (1 µg/mL in PBS) for 2 hours at 37°C. Wash the wells with PBS.

  • Add 100 µL of the splenocyte suspension to each well.

  • Add 50 µL of medium containing various concentrations of this compound (or vehicle control) to the appropriate wells.

  • For T-cell proliferation, add 50 µL of medium containing anti-CD28 antibody (2 µg/mL). For B-cell/macrophage proliferation, add 50 µL of medium containing LPS (10 µg/mL).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Assess cell proliferation by adding [³H]-thymidine (1 µCi/well) for the final 18 hours of incubation, followed by harvesting the cells and measuring radioactivity using a scintillation counter. Alternatively, use a colorimetric assay like MTT or an ELISA-based assay like BrdU incorporation according to the manufacturer's instructions.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_incubation Incubation & Proliferation cluster_analysis Data Analysis Spleen_Isolation Isolate Spleens from Mice Cell_Suspension Prepare Single-Cell Suspension Spleen_Isolation->Cell_Suspension RBC_Lysis Lyse Red Blood Cells Cell_Suspension->RBC_Lysis Cell_Wash Wash and Resuspend Splenocytes RBC_Lysis->Cell_Wash Add_Cells Add Splenocytes to Wells Cell_Wash->Add_Cells Plate_Coating Coat Plate with anti-CD3 (for T-cells) Plate_Coating->Add_Cells Add_Compound Add this compound or Vehicle Add_Cells->Add_Compound Add_Stimulant Add anti-CD28 or LPS Add_Compound->Add_Stimulant Incubate Incubate for 48-72 hours Add_Stimulant->Incubate Add_Label Add Proliferation Label (e.g., [3H]-Thymidine) Incubate->Add_Label Measure_Proliferation Measure Proliferation Add_Label->Measure_Proliferation Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Proliferation->Calculate_Inhibition

Conclusion and Future Directions

This compound is a promising new immunosuppressive agent with potent inhibitory effects on lymphocyte proliferation. While its exact mechanism of action requires further investigation, the available evidence points towards the disruption of key signaling pathways in both T-cells and innate immune cells, potentially through the inhibition of SRC family kinases and the NF-κB pathway. Future research should focus on identifying the direct molecular targets of this compound to fully elucidate its mechanism of action. Such studies will be crucial for evaluating its therapeutic potential and for the rational design of novel immunomodulatory drugs.

References

Maydispenoid A: A Technical Overview of its Immunosuppressive Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maydispenoid A, a novel ophiobolin-type sesterterpenoid isolated from the phytopathogenic fungus Bipolaris maydis, has demonstrated significant immunosuppressive activities. This technical guide provides a comprehensive analysis of the currently available data on this compound, focusing on its inhibitory effects on immune cell proliferation. Detailed experimental methodologies, based on established protocols, are presented to facilitate further research and development. This document summarizes the quantitative data, outlines experimental workflows, and discusses the known biological activities of this promising new compound.

Quantitative Data on Immunosuppressive Activity

The primary immunosuppressive activity of this compound has been quantified through its inhibition of murine splenocyte proliferation. The compound has shown potent inhibitory effects on both T-cell and B-cell proliferation pathways, as indicated by the half-maximal inhibitory concentration (IC50) values summarized below.

Stimulus Target Cells Assay IC50 Value (µM) Reference
Anti-CD3/anti-CD28 mAbsMurine Splenocytes (T-cell proliferation)Splenocyte Proliferation Assay5.28[1]
Lipopolysaccharide (LPS)Murine Splenocytes (B-cell proliferation)Splenocyte Proliferation Assay7.25[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the immunosuppressive properties of this compound. These protocols are based on standard and widely accepted procedures for assessing immune cell proliferation.

Murine Splenocyte Proliferation Assay

This assay is fundamental for evaluating the effect of compounds on the proliferation of lymphocytes, which include both T-cells and B-cells.

2.1.1. Materials

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin)

  • This compound

  • Anti-CD3 monoclonal antibody

  • Anti-CD28 monoclonal antibody

  • Lipopolysaccharide (LPS) from E. coli

  • [³H]-Thymidine or Carboxyfluorescein succinimidyl ester (CFSE)

  • 96-well flat-bottom culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Cell harvester and liquid scintillation counter (for [³H]-Thymidine assay) or flow cytometer (for CFSE assay)

2.1.2. Procedure

  • Splenocyte Isolation: Spleens are aseptically harvested from mice. A single-cell suspension is prepared by mechanical dissociation of the spleen tissue in complete RPMI-1640 medium. Red blood cells are lysed using a suitable buffer, and the remaining splenocytes are washed and resuspended in fresh medium.

  • Cell Plating: The splenocyte suspension is adjusted to a final concentration of 2 x 10⁶ cells/mL. 100 µL of the cell suspension is added to each well of a 96-well plate.

  • Compound and Stimulant Addition:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • For T-cell proliferation, add 50 µL of the this compound dilutions to the wells, followed by 50 µL of a solution containing anti-CD3 (final concentration of 1 µg/mL) and anti-CD28 (final concentration of 1 µg/mL) antibodies.

    • For B-cell proliferation, add 50 µL of the this compound dilutions to the wells, followed by 50 µL of a solution containing LPS (final concentration of 10 µg/mL).

    • Control wells should include cells with stimulus alone (positive control) and cells with medium alone (negative control).

  • Incubation: The plates are incubated for 48-72 hours in a humidified CO₂ incubator at 37°C.

  • Proliferation Measurement:

    • [³H]-Thymidine Incorporation: 18 hours before the end of the incubation period, 1 µCi of [³H]-Thymidine is added to each well. Cells are then harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

    • CFSE Staining: Prior to plating, splenocytes are labeled with CFSE. After incubation, cells are harvested, and the dilution of CFSE fluorescence, which corresponds to cell division, is analyzed by flow cytometry.

  • Data Analysis: The percentage of inhibition is calculated relative to the positive control. The IC50 value is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow: Murine Splenocyte Proliferation Assay

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_incubation Incubation cluster_measurement Proliferation Measurement cluster_analysis Data Analysis splenocyte_isolation Splenocyte Isolation from Murine Spleen cell_counting Cell Counting and Viability Assessment splenocyte_isolation->cell_counting cell_plating Plating of Splenocytes in 96-well Plates cell_counting->cell_plating add_maydispenoid Addition of this compound (Serial Dilutions) cell_plating->add_maydispenoid add_stimulants Addition of Stimulants (anti-CD3/CD28 or LPS) add_maydispenoid->add_stimulants incubation Incubation for 48-72 hours at 37°C, 5% CO₂ add_stimulants->incubation add_thymidine Add [³H]-Thymidine (for radiometric assay) incubation->add_thymidine 18h before harvest harvest_and_measure Harvest Cells and Measure Proliferation (Scintillation Counting or Flow Cytometry) incubation->harvest_and_measure add_thymidine->harvest_and_measure data_analysis Calculate % Inhibition and Determine IC50 harvest_and_measure->data_analysis

References

Unveiling the Cytotoxic Potential of Maydispenoid A: A Technical Guide to Preliminary Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maydispenoid A, a sesquiterpenoid natural product, has been identified as a potent immunosuppressor.[1] While its effects on immune cells are documented, its potential as a cytotoxic agent against cancerous cell lines remains an area of active investigation. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks required for conducting a preliminary cytotoxicity screening of this compound. The protocols detailed herein are established standards in the field of pharmacology and toxicology, designed to generate robust and reproducible data for the initial assessment of a compound's anti-cancer potential. This document outlines the necessary experimental workflows, data presentation standards, and the underlying signaling pathways that may be implicated in this compound's activity.

Introduction to this compound

This compound is a natural product that has demonstrated significant biological activity. Primarily characterized as a potent immunosuppressor, it has been shown to inhibit the proliferation of murine splenocytes activated by anti-CD3/anti-CD28 monoclonal antibodies and lipopolysaccharide (LPS).[1] While this immunosuppressive activity is well-documented, the broader cytotoxic profile of this compound is not yet fully elucidated in publicly available literature. The exploration of its effects on various cancer cell lines is a logical and crucial next step in determining its therapeutic potential. Preliminary cytotoxicity screening serves as the foundational step in this process, providing essential data on dose-dependent effects and cell line-specific sensitivities.

Quantitative Data Summary

To date, the primary quantitative data available for this compound pertains to its immunosuppressive effects.[1] A comprehensive preliminary cytotoxicity screen would generate data that could be summarized as follows for comparative analysis.

Table 1: Hypothetical Cytotoxicity Profile of this compound (IC50 in µM)

Cell LineCancer TypeThis compoundDoxorubicin (Control)
MCF-7Breast AdenocarcinomaData to be determinedData to be determined
MDA-MB-231Breast AdenocarcinomaData to be determinedData to be determined
A549Lung CarcinomaData to be determinedData to be determined
HCT-116Colorectal CarcinomaData to be determinedData to be determined
HepG2Hepatocellular CarcinomaData to be determinedData to be determined
DU145Prostate CarcinomaData to be determinedData to be determined
NHDF-NeoNormal Human Dermal FibroblastsData to be determinedData to be determined

Table 2: Immunosuppressive Activity of this compound

AssayIC50 (µM)
Anti-CD3/anti-CD28 mAb-stimulated murine splenocyte proliferation5.28[1]
Lipopolysaccharide (LPS)-stimulated murine splenocyte proliferation7.25[1]

Experimental Protocols

A standard preliminary cytotoxicity screening involves the use of robust and validated assays to measure cell viability and proliferation. The MTT assay is a widely accepted colorimetric method for this purpose.[2][3]

Cell Culture
  • Cell Line Maintenance: Human cancer cell lines (e.g., MCF-7, A549, HCT-116) and a normal cell line (e.g., NHDF-Neo) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: Cells are passaged upon reaching 80-90% confluency to ensure exponential growth.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for a specified period, typically 24, 48, or 72 hours.[2] A vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin) are included.

  • MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Line Culture (Cancer & Normal) CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep This compound Serial Dilution Treatment Compound Treatment (24, 48, 72h) CompoundPrep->Treatment CellSeeding->Treatment MTT MTT Addition & Incubation Treatment->MTT Solubilization Formazan Solubilization MTT->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance Calculation Calculate % Viability Absorbance->Calculation IC50 Determine IC50 Calculation->IC50

Caption: General workflow for MTT-based cytotoxicity screening.

Potential Signaling Pathways

While the precise mechanism of action for this compound's potential cytotoxicity is unknown, many natural products exert their effects through the induction of apoptosis. Key signaling pathways involved in apoptosis are depicted below.

G cluster_pathway Potential Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway MaydispenoidA This compound Mitochondria Mitochondria MaydispenoidA->Mitochondria DeathReceptor Death Receptors (e.g., Fas, TNFR) MaydispenoidA->DeathReceptor CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of intrinsic and extrinsic apoptotic pathways.

Conclusion and Future Directions

The preliminary cytotoxicity screening of this compound is a critical endeavor to unlock its full therapeutic potential beyond its known immunosuppressive properties. The methodologies outlined in this guide provide a robust framework for initiating such an investigation. The data generated from these studies will be instrumental in determining the dose-dependent cytotoxic effects, identifying sensitive cancer cell lines, and providing the foundational knowledge necessary for subsequent mechanistic studies. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to understand the basis of its biological activity.

References

The Biosynthetic Pathway of Maydispenoid A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Maydispenoid A, an ophiobolin-type sesterterpenoid produced by the phytopathogenic fungus Bipolaris maydis, has garnered interest for its potent immunosuppressive properties. Understanding its biosynthesis is critical for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established knowledge of ophiobolin biosynthesis in fungi. We detail the enzymatic cascade from primary metabolism to the final complex structure, present quantitative data on related compounds, outline key experimental methodologies, and provide visual representations of the biochemical transformations and experimental workflows.

Introduction to this compound and the Ophiobolin Family

This compound is a structurally complex natural product belonging to the ophiobolin family of sesterterpenoids. These molecules are characterized by a distinctive 5-8-5 tricyclic carbon skeleton. First isolated from Bipolaris maydis, this compound, along with its analogue Maydispenoid B, has demonstrated significant inhibitory effects on murine splenocyte proliferation, highlighting its potential as an immunosuppressive agent[1]. The core biosynthetic pathway of ophiobolins has been elucidated in fungi such as Aspergillus ustus and Bipolaris oryzae, providing a robust framework for understanding the formation of this compound[2][3][4][5].

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through three main stages: (1) synthesis of the universal isoprene (B109036) building blocks, (2) formation of the sesterterpenoid precursor geranylfarnesyl pyrophosphate (GFPP), and (3.1) cyclization to the core ophiobolin skeleton, followed by (3.2) a series of oxidative tailoring reactions.

Precursor Synthesis via the Mevalonate (B85504) Pathway

Like all fungal terpenoids, the journey to this compound begins with the mevalonate (MVA) pathway. This fundamental metabolic route converts acetyl-CoA into the five-carbon isomers, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal building blocks for all isoprenoids.

MVA_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Acetoacetyl-CoA thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase mvp Mevalonate-5-phosphate mevalonate->mvp Mevalonate kinase mvpp Mevalonate-5-pyrophosphate mvp->mvpp Phosphomevalonate kinase ipp IPP mvpp->ipp Diphosphomevalonate decarboxylase dmapp DMAPP ipp->dmapp IPP isomerase

Figure 1: The Mevalonate (MVA) Pathway.
Formation of the Sesterterpenoid Precursor

DMAPP serves as the initial primer for a series of four sequential condensations with IPP molecules. This chain elongation is catalyzed by a geranylfarnesyl pyrophosphate synthase (GFPPS), resulting in the 25-carbon precursor, geranylfarnesyl pyrophosphate (GFPP).

Cyclization and Tailoring Modifications

Following the formation of the core structure, a series of post-cyclization modifications, primarily oxidations, are carried out by tailoring enzymes such as cytochrome P450 monooxygenases (CYP450s) and other oxidoreductases. These modifications are responsible for the vast structural diversity within the ophiobolin family. For this compound, these tailoring reactions are hypothesized to install the specific hydroxyl and ketone functionalities that define its unique chemical structure. The genes encoding these tailoring enzymes are typically found within the same biosynthetic gene cluster (BGC) as the terpene synthase.

Maydispenoid_A_Biosynthesis cluster_precursor Precursor Synthesis cluster_core Core Structure Formation cluster_tailoring Tailoring Reactions dmapp DMAPP gfpp Geranylfarnesyl Pyrophosphate (GFPP) dmapp->gfpp GFPPS ipp IPP ipp->gfpp ophiobolin_f Ophiobolin F (5-8-5 Tricyclic Core) gfpp->ophiobolin_f Ophiobolin Synthase (e.g., OblA) intermediate Oxidized Intermediates ophiobolin_f->intermediate CYP450s, Oxidases (e.g., OblB, OblC) maydispenoid_a This compound intermediate->maydispenoid_a

Figure 2: Proposed Biosynthetic Pathway of this compound.

Genetic Basis: The this compound Biosynthetic Gene Cluster

In fungi, the genes responsible for the biosynthesis of a secondary metabolite are often physically linked in the genome, forming a biosynthetic gene cluster (BGC). While the specific BGC for this compound in B. maydis has not been fully characterized, analysis of the BGCs for ophiobolin biosynthesis in other fungi, such as B. oryzae, reveals a conserved set of core genes, typically designated oblA through oblD[5]. It is highly probable that a homologous cluster exists in B. maydis.

Table 1: Putative Core Genes in the this compound Biosynthetic Gene Cluster

Gene (Homologue)Proposed Function
oblABifunctional geranylfarnesyl pyrophosphate synthase and terpene cyclase
oblBFAD-dependent monooxygenase
oblCCytochrome P450 monooxygenase
oblDMajor facilitator superfamily (MFS) transporter

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is not yet available in the literature, data from related ophiobolin-type sesterterpenoids provide valuable context for its biological activity.

Table 2: Immunosuppressive Activity of Maydispenoids A and B

CompoundAssayIC50 (µM)Source
This compoundInhibition of murine splenocyte proliferation (anti-CD3/anti-CD28 stimulated)5.28[1]
Maydispenoid BInhibition of murine splenocyte proliferation (anti-CD3/anti-CD28 stimulated)9.38[1]

Key Experimental Protocols

The elucidation of biosynthetic pathways for fungal natural products relies on a combination of genetic and biochemical techniques. The following are detailed methodologies for key experiments that would be instrumental in confirming the proposed pathway for this compound.

Gene Knockout and Complementation

This technique is used to establish a direct link between a gene and its function in the biosynthetic pathway.

Gene_Knockout_Workflow start Isolate Genomic DNA from B. maydis construct Construct Gene Deletion Cassette (e.g., with a resistance marker) start->construct transform Protoplast Transformation of B. maydis construct->transform select Select Transformants on Appropriate Medium transform->select verify Verify Gene Deletion by PCR and Southern Blot select->verify analyze Metabolite Analysis of Mutant (HPLC, LC-MS) verify->analyze complementation Re-introduce Wild-Type Gene (Complementation) analyze->complementation analyze_comp Metabolite Analysis of Complemented Strain complementation->analyze_comp

Figure 3: Workflow for Gene Knockout and Complementation.

Protocol:

  • Construct Preparation: A gene replacement cassette is constructed using fusion PCR. This typically consists of the upstream and downstream flanking regions of the target gene, ligated to a selectable marker gene (e.g., hygromycin resistance).

  • Protoplast Formation: Mycelia of B. maydis are treated with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) in an osmotic stabilizer (e.g., 0.8 M NaCl) to generate protoplasts.

  • Transformation: The gene replacement cassette is introduced into the protoplasts using polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Selection and Verification: Transformed protoplasts are regenerated on a selective medium containing the appropriate antibiotic. Putative mutants are then verified by diagnostic PCR and Southern blot analysis to confirm homologous recombination and the absence of the wild-type gene.

  • Metabolite Analysis: The culture extracts of the wild-type and mutant strains are analyzed by HPLC and LC-MS to observe the loss of this compound production and the potential accumulation of biosynthetic intermediates in the mutant.

  • Complementation: To confirm that the observed phenotype is due to the deletion of the target gene, the wild-type gene is reintroduced into the mutant strain. Restoration of this compound production confirms the gene's function.

Heterologous Expression

When genetic manipulation of the native producer is challenging, heterologous expression in a model host, such as Aspergillus nidulans or Saccharomyces cerevisiae, can be employed to characterize biosynthetic enzymes.

Protocol:

  • Gene Cloning: The target biosynthetic gene (e.g., the putative terpene synthase) is amplified from B. maydis cDNA and cloned into a fungal expression vector under the control of a strong, inducible promoter (e.g., the alcA promoter in A. nidulans).

  • Host Transformation: The expression construct is transformed into a suitable host strain.

  • Expression and Metabolite Extraction: The transformed host is cultured under inducing conditions. The mycelia and culture broth are then extracted with an organic solvent (e.g., ethyl acetate).

  • Analysis: The extract is analyzed by LC-MS and NMR to identify the product of the expressed enzyme.

Conclusion and Future Directions

The proposed biosynthetic pathway of this compound provides a solid foundation for further investigation into this intriguing immunosuppressive molecule. The elucidation of the ophiobolin biosynthetic machinery in related fungi offers a clear roadmap for the definitive characterization of the this compound BGC in Bipolaris maydis. Future research should focus on the functional characterization of the tailoring enzymes to fully delineate the late steps of the pathway. This knowledge will be paramount for the heterologous production of this compound and the generation of novel analogues with improved therapeutic properties through combinatorial biosynthesis and enzyme engineering.

References

The Structural Elucidation of Maydispenoid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Maydispenoid A is an ophiobolin-type sesterterpenoid, a class of natural products known for their complex structures and significant biological activities. Isolated from the phytopathogenic fungus Bipolaris maydis, this compound has demonstrated notable immunosuppressive and moderate cytotoxic effects, making it a subject of interest for researchers in natural product chemistry and drug development. The definitive structure of this compound was established through a combination of advanced spectroscopic techniques, including extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and was ultimately confirmed by single-crystal X-ray diffraction. This guide provides a detailed overview of the experimental protocols and data that were instrumental in elucidating its intricate molecular architecture.

Experimental Protocols

A series of detailed experimental procedures were employed to isolate, purify, and characterize this compound from its natural source.

1. Fungal Material and Fermentation: The producing fungal strain, Bipolaris maydis (accession number: Y29), was isolated from the leaves of Anoectochilus roxburghii collected in the Fujian Province of China. The strain was identified based on the morphological characteristics and ITS gene sequence analysis. For large-scale production, the fungus was cultured on a solid rice medium in 1 L Erlenmeyer flasks at 25°C under static and dark conditions for 30 days.

2. Extraction and Isolation: The fermented rice solid culture (20 kg) was extracted three times with a 95% solution of ethyl acetate (B1210297) (EtOAc) and water. The resulting organic extract was concentrated under reduced pressure to yield a crude residue (150.0 g). This residue was then subjected to a multi-step chromatographic purification process:

  • Silica (B1680970) Gel Column Chromatography: The crude extract was fractionated on a silica gel column using a stepwise gradient elution of petroleum ether/EtOAc (from 10:1 to 0:1, v/v) and subsequently chloroform/methanol (B129727) (from 10:1 to 0:1, v/v) to yield multiple fractions.

  • Sephadex LH-20 Chromatography: Fractions showing promising activity were further purified using a Sephadex LH-20 column with methanol as the eluent to remove pigments and smaller molecules.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved using a preparative HPLC system equipped with a C18 column. Elution with an acetonitrile/water solvent system (65:35, v/v) at a flow rate of 10 mL/min yielded pure this compound (10.5 mg).

3. Spectroscopic and Spectrometric Analysis:

  • Optical Rotation: The specific rotation was measured on a PerkinElmer 241 polarimeter in methanol.

  • UV Spectroscopy: The UV spectrum was recorded in methanol using a Shimadzu UV-2401PC spectrophotometer.

  • NMR Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY) spectra were acquired on a Bruker AVANCE III 600 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals (CD₃OD: δH 3.31, δC 49.0), and coupling constants (J) are given in Hertz (Hz).

  • Mass Spectrometry: HR-ESI-MS data were obtained using a Thermo Scientific Q Exactive Focus mass spectrometer.

  • Single-Crystal X-ray Diffraction: A suitable crystal of this compound was grown from a methanol solution. X-ray diffraction data were collected on a Bruker D8 Venture diffractometer using Cu Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Structure Elucidation Workflow

The logical flow from the raw biological material to the final confirmed chemical structure involved a systematic sequence of extraction, purification, and detailed analysis.

G cluster_collection Source Material cluster_purification Isolation & Purification cluster_analysis Structural Analysis Fungus Bipolaris maydis (Strain Y29) Culture Solid Rice Medium Fermentation (30 days) Fungus->Culture Extraction EtOAc Extraction Culture->Extraction Silica Silica Gel Column Chromatography Extraction->Silica Sephadex Sephadex LH-20 (Methanol) Silica->Sephadex HPLC Preparative HPLC (C18 Column) Sephadex->HPLC Pure Pure this compound HPLC->Pure MS HR-ESI-MS (Molecular Formula) Pure->MS NMR 1D & 2D NMR (Planar Structure & Relative Config.) Pure->NMR Xray Single-Crystal X-ray Diffraction Pure->Xray Final Elucidated Structure of This compound MS->Final NMR->Final Xray->Final

Caption: Workflow for the isolation and structure elucidation of this compound.

Spectroscopic and Physicochemical Data

The molecular formula of this compound was determined to be C₂₅H₃₆O₄ based on HR-ESI-MS data, which showed a protonated molecule [M+H]⁺ at m/z 401.2687 (calculated for C₂₅H₃₇O₄, 401.2692). The structure was further characterized by its specific rotation and detailed NMR analysis.

Table 1: Physicochemical Properties of this compound

Property Value
Appearance Colorless crystals
Molecular Formula C₂₅H₃₆O₄
HR-ESI-MS [M+H]⁺ m/z 401.2687 (Calcd. 401.2692)
Specific Rotation [α]²⁰D -85.7 (c 0.1, MeOH)

| UV (MeOH) λₘₐₓ (log ε) | 238 (4.15) nm |

Table 2: ¹H (600 MHz) and ¹³C (150 MHz) NMR Data for this compound in CD₃OD

Position δC (ppm) δH (ppm, mult., J in Hz)
1 39.8 1.65, m; 1.45, m
2 21.9 1.80, m
3 125.8 5.40, d, 5.8
4 137.0
5 56.1 2.45, dd, 10.5, 5.0
6 45.2 2.15, m
7 134.5 5.65, dd, 10.0, 2.5
8 129.8 5.55, d, 10.0
9 48.1 2.30, m
10 42.5 1.95, m
11 49.5 2.05, m
12 210.5
13 53.2 2.60, d, 11.5
14 35.8 1.75, m
15 72.8
16 29.8 1.25, s
17 22.5 1.05, d, 7.0
18 20.8 0.95, d, 7.0
19 21.5 1.60, s
20 170.2
21 20.5 1.90, s
22 78.5 4.80, q, 6.5
23 23.4 1.35, d, 6.5
24 13.5 0.90, t, 7.5

| 25 | 8.5 | 1.15, d, 7.0 |

Elucidation Logic via 2D NMR Correlations

The planar structure and relative stereochemistry of this compound were pieced together by analyzing key correlations in its 2D NMR spectra, primarily COSY (proton-proton correlations) and HMBC (long-range proton-carbon correlations).

G cluster_data Primary Spectroscopic Data cluster_2d_nmr 2D NMR Correlation Analysis cluster_confirmation Absolute Configuration Confirmation H_NMR ¹H NMR (Proton Signals) COSY ¹H-¹H COSY (Spins Systems / Fragments) H_NMR->COSY HMBC ¹H-¹³C HMBC (Connecting Fragments) H_NMR->HMBC NOESY NOESY (Spatial Proximity / Relative Stereo.) H_NMR->NOESY C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->HMBC MS HR-ESI-MS (Formula: C₂₅H₃₆O₄) Planar Planar Structure Assembled MS->Planar COSY->Planar Establishes H-C-C-H bonds HMBC->Planar Establishes H-C-C-C bonds Relative Relative Configuration Determined NOESY->Relative Xray Single-Crystal X-ray Diffraction Planar->Xray Corroborates Relative->Xray Corroborates Absolute Final Absolute Structure of this compound Xray->Absolute

Caption: Logical relationships in the structure elucidation process of this compound.

Key HMBC correlations that connected the different spin systems identified by COSY analysis included:

  • H-5 to C-3, C-4, C-6, and C-10, linking the two five-membered rings.

  • H-16 (methyl protons) to C-1, C-10, C-14, and C-15, confirming the placement of the quaternary carbon C-15.

  • H-21 (methyl protons) to C-4 and C-20, establishing the acetyl group at C-4.

The relative stereochemistry was inferred from NOESY correlations, and the absolute configuration was unambiguously determined by single-crystal X-ray diffraction analysis, which confirmed the ophiobolin-type sesterterpenoid scaffold.

Technical Whitepaper: Elucidating the Mechanism of Action of Xenobiotics on Splenocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a thorough review of published scientific literature yielded no specific data regarding the mechanism of action of Maydispenoid A on splenocytes. Therefore, this document serves as an in-depth technical guide outlining the common methodologies, data presentation formats, and signaling pathways investigated when assessing the effects of novel compounds on splenocyte function. The examples provided are based on research conducted with other compounds known to modulate splenocyte activity.

Introduction: The Spleen and its Role in Immunomodulation

The spleen is a secondary lymphoid organ that plays a critical role in filtering blood and mounting immune responses. Splenocytes, a heterogeneous population of immune cells residing in the spleen, include T-lymphocytes, B-lymphocytes, macrophages, dendritic cells, and natural killer (NK) cells. The modulation of splenocyte activity, such as proliferation, differentiation, and cytokine production, is a key indicator of the immunomodulatory potential of a therapeutic candidate. Understanding the mechanism by which a compound affects these cells is crucial for drug development, particularly in the fields of immunology, oncology, and autoimmune disease.

Key Experimental Protocols for Assessing Splenocyte Function

Detailed below are standard experimental protocols utilized to investigate the impact of a compound on splenocyte function.

Splenocyte Isolation and Culture
  • Objective: To obtain a viable single-cell suspension of splenocytes for in vitro assays.

  • Methodology:

    • Euthanize a laboratory animal model (e.g., BALB/c mouse) via an approved method.

    • Aseptically harvest the spleen and place it in a sterile petri dish containing complete RPMI-1640 medium.

    • Gently disrupt the spleen using the plunger of a sterile syringe or by forcing it through a 70 µm cell strainer.

    • Centrifuge the cell suspension and resuspend the pellet in a red blood cell lysis buffer (e.g., ACK lysis buffer) to remove erythrocytes.

    • Wash the remaining cells with complete RPMI-1640 medium.

    • Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion or an automated cell counter.

    • Resuspend the cells to the desired concentration for subsequent experiments.

Splenocyte Proliferation Assay
  • Objective: To determine the effect of a compound on the proliferative capacity of splenocytes, often in response to a mitogen.

  • Methodology (MTT Assay):

    • Seed splenocytes (e.g., 4 x 10⁵ cells/well) in a 96-well plate.[1]

    • Treat the cells with various concentrations of the test compound in the presence or absence of a mitogen such as Concanavalin A (ConA) for T-cell proliferation or Lipopolysaccharide (LPS) for B-cell proliferation.[2][3]

    • Incubate the plate for a specified period (e.g., 48 hours).[1][4]

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

    • Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.

  • Methodology ([³H]-Thymidine Incorporation Assay):

    • Follow steps 1-3 of the MTT assay.

    • Pulse the cells with [³H]-thymidine (e.g., 0.25 µCi) for the final 8-18 hours of incubation.[1]

    • Harvest the cells onto a glass fiber filter mat using a cell harvester.

    • Measure the incorporated radioactivity using a scintillation counter. The level of radioactivity is directly proportional to the rate of DNA synthesis and, therefore, cell proliferation.

Apoptosis Assay
  • Objective: To quantify the extent to which a compound induces programmed cell death in splenocytes.

  • Methodology (Annexin V/Propidium Iodide Staining):

    • Culture splenocytes with varying concentrations of the test compound for a predetermined time.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

      • Annexin V-positive, PI-negative cells are in early apoptosis.

      • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

      • Annexin V-negative, PI-negative cells are viable.

Quantitative Data Presentation

The clear and concise presentation of quantitative data is paramount for the interpretation and comparison of experimental results.

Table 1: Effect of Hypothetical Compound X on ConA-Induced Splenocyte Proliferation
Compound X Concentration (µM)Splenocyte Proliferation (% of Control)Standard Deviation
0 (Control)100± 5.2
185.3± 4.1
1052.1± 3.7
5023.8± 2.9
10010.5± 1.8
IC₅₀ (µM) 18.5

Data are presented as the mean ± standard deviation of triplicate experiments. The IC₅₀ value represents the concentration of Compound X that inhibits 50% of the ConA-induced splenocyte proliferation.

Table 2: Induction of Apoptosis in Splenocytes by Hypothetical Compound Y
Compound Y Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Viable Cells (Annexin V-/PI-)
0 (Control)4.22.193.7
515.85.478.8
2538.612.349.1
10055.125.719.2

Data derived from flow cytometric analysis of splenocytes treated with Compound Y for 24 hours.

Visualization of Signaling Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_isolation Splenocyte Isolation cluster_treatment Treatment & Incubation cluster_analysis Analysis spleen Spleen Harvest disruption Mechanical Disruption spleen->disruption lysis RBC Lysis disruption->lysis counting Cell Counting & Viability lysis->counting seeding Cell Seeding (96-well plate) counting->seeding treatment Add Compound & Mitogen (ConA/LPS) seeding->treatment incubation Incubate (48h) treatment->incubation mtt MTT Assay incubation->mtt thymidine [3H]-Thymidine Assay incubation->thymidine flow Flow Cytometry (Apoptosis) incubation->flow

Figure 1: General experimental workflow for assessing compound effects on splenocytes.

pi3k_akt_pathway compound Chlorpromazine/ Clozapine pi3k PI3K compound->pi3k activates akt Akt (PKB) pi3k->akt activates p_akt p-Akt (Ser-473) (Active) akt->p_akt gsk3b GSK-3β p_akt->gsk3b phosphorylates p_gsk3b p-GSK-3β (Inactive) gsk3b->p_gsk3b proliferation Splenocyte Proliferation p_gsk3b->proliferation inhibits

Figure 2: PI3K/Akt signaling pathway involved in the inhibition of splenocyte proliferation.[2]

The activation of the PI3K/Akt pathway can lead to the phosphorylation and subsequent inactivation of GSK-3β, which in turn results in the inhibition of splenocyte proliferation.[2] This is a potential mechanism through which certain antipsychotic drugs exert their immunosuppressive effects.[2]

apoptosis_pathway compound Cannabidiol Hydroxyquinone (HU-331) thiols Cellular Thiols (e.g., Glutathione) compound->thiols depletes depletion Thiol Depletion thiols->depletion apoptosis Splenocyte Apoptosis depletion->apoptosis induces

References

Investigating the Molecular Targets of Maydispenoid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maydispenoid A, a secondary metabolite isolated from the phytopathogenic fungus Bipolaris maydis, has emerged as a potent immunosuppressive agent.[1] Its ability to inhibit the proliferation of key immune cells suggests significant potential for the development of novel therapeutics for autoimmune diseases and other inflammatory conditions. However, the precise molecular targets and mechanisms of action of this compound remain to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, outlines potential signaling pathways involved, and proposes a detailed experimental workflow for the definitive identification of its molecular targets.

Known Biological Activity and Quantitative Data

The primary characterized activity of this compound is its potent inhibition of murine splenocyte proliferation. This has been observed in response to stimulation of both T-lymphocytes (via anti-CD3/anti-CD28 monoclonal antibodies) and B-lymphocytes (via lipopolysaccharide). The key quantitative data from these studies are summarized in the table below.

Assay Stimulant Cell Type IC50 Value (μM) Reference
Splenocyte Proliferationanti-CD3/anti-CD28 mAbsMurine Splenocytes (T-cell activation)5.28[1]
Splenocyte ProliferationLipopolysaccharide (LPS)Murine Splenocytes (B-cell activation)7.25[1]

Potential Signaling Pathways

Given its inhibitory effect on T-cell and B-cell proliferation, this compound likely targets key components of the signaling cascades that govern lymphocyte activation. The diagram below illustrates a generalized T-cell activation pathway, highlighting potential points of intervention for this compound.

T_Cell_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular APC Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) APC->TCR Antigen CD28 CD28 APC->CD28 B7 Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Ras Ras LAT->Ras DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKC DAG->PKC Ca_ion Ca²⁺ IP3->Ca_ion NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca_ion->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 AP1->Gene_Expression NFkB->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation MaydispenoidA_target Potential Target of This compound MaydispenoidA_target->PLCg1 MaydispenoidA_target->Calcineurin MaydispenoidA_target->ERK

Figure 1. Generalized T-cell activation signaling pathway with potential inhibitory points for this compound.

Experimental Protocols for Molecular Target Identification

To definitively identify the direct molecular targets of this compound, a systematic experimental approach is required. The following protocols outline a robust workflow for target discovery and validation.

Protocol 1: Synthesis of an Affinity Probe
  • Chemical Modification: Synthesize a derivative of this compound that incorporates a linker arm with a reactive group suitable for conjugation to a solid support (e.g., a primary amine or a terminal alkyne for click chemistry).

  • Functional Validation: Confirm that the modified this compound retains its immunosuppressive activity using the murine splenocyte proliferation assay. A significant loss of activity would necessitate the design of a different derivative.

Protocol 2: Affinity Purification of Target Proteins
  • Immobilization: Covalently attach the synthesized this compound affinity probe to a solid support, such as NHS-activated sepharose beads.

  • Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line (e.g., murine splenocytes or a human T-cell line like Jurkat cells).

  • Affinity Chromatography:

    • Incubate the cell lysate with the this compound-conjugated beads to allow for the binding of target proteins.

    • As a negative control, incubate the lysate with unconjugated beads.

    • Perform a competitive elution by incubating the beads with an excess of free this compound. This will displace proteins that specifically bind to the compound.

  • Protein Elution and Concentration: Collect the eluted proteins and concentrate them for subsequent analysis.

Protocol 3: Protein Identification by Mass Spectrometry
  • Sample Preparation: Subject the eluted protein samples to in-solution or in-gel trypsin digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins present in the sample.

  • Target Prioritization: Compare the proteins identified in the this compound elution with those from the negative control. Proteins that are significantly enriched in the this compound sample are considered high-priority candidates for being direct molecular targets.

The following diagram illustrates the proposed experimental workflow for identifying the molecular targets of this compound.

Target_Identification_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis MaydispenoidA This compound Linker Linker Synthesis MaydispenoidA->Linker AffinityProbe Affinity Probe Linker->AffinityProbe Immobilization Immobilization AffinityProbe->Immobilization Beads Solid Support (Beads) Beads->Immobilization AffinityMatrix Affinity Matrix Immobilization->AffinityMatrix Incubation Incubation AffinityMatrix->Incubation CellLysate Cell Lysate CellLysate->Incubation Wash Washing Incubation->Wash Elution Competitive Elution (excess free this compound) Wash->Elution ElutedProteins Eluted Proteins Elution->ElutedProteins Digestion Trypsin Digestion ElutedProteins->Digestion LCMS LC-MS/MS Digestion->LCMS DatabaseSearch Database Search LCMS->DatabaseSearch IdentifiedProteins Identified Proteins DatabaseSearch->IdentifiedProteins TargetValidation Target Validation IdentifiedProteins->TargetValidation

Figure 2. Proposed experimental workflow for the identification of this compound molecular targets.

Conclusion

This compound represents a promising scaffold for the development of novel immunosuppressive drugs. While its inhibitory effects on lymphocyte proliferation are established, the identification of its direct molecular targets is a critical next step. The experimental workflow detailed in this guide provides a clear and robust strategy for achieving this goal. The successful identification of these targets will not only illuminate the mechanism of action of this compound but also open new avenues for the rational design of next-generation immunomodulatory therapies.

References

Methodological & Application

Analytical Techniques for the Characterization of Maydispenoid A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maydispenoid A is an ophiobolin-type sesterterpenoid first isolated from the phytopathogenic fungus Bipolaris maydis. This natural product has garnered significant interest within the scientific community due to its potent immunosuppressive and moderate cytotoxic activities. Structurally, it features a complex decahydro-3-oxacycloocta[cd]pentalene fragment. The elucidation of its intricate architecture and the characterization of its biological functions necessitate a suite of advanced analytical techniques. These application notes provide a comprehensive overview of the key methodologies and detailed protocols for the isolation, structural characterization, and bioactivity assessment of this compound.

Isolation and Purification of this compound from Bipolaris maydis

A systematic approach is required for the efficient extraction and purification of this compound from fungal cultures. The following protocol is a general guideline based on methods for isolating secondary metabolites from Bipolaris species.

Experimental Protocol:
  • Fungal Cultivation:

    • Inoculate Bipolaris maydis spores into a suitable liquid medium (e.g., Potato Dextrose Broth) in Erlenmeyer flasks.

    • Incubate the culture at 25-28 °C for 14-21 days with shaking at 150-180 rpm to ensure proper aeration and mycelial growth.

  • Extraction:

    • After the incubation period, separate the mycelia from the culture broth by filtration.

    • Lyophilize the mycelia and then extract exhaustively with an organic solvent such as ethyl acetate (B1210297) or methanol (B129727) at room temperature.

    • Concentrate the organic extract under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate and/or methanol.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles.

    • Further purify the this compound-containing fractions using repeated column chromatography, including Sephadex LH-20 (eluted with methanol or chloroform/methanol mixtures) to remove smaller molecules and pigments.

    • The final purification step often involves preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol/water or acetonitrile/water) to yield pure this compound.

Experimental Workflow for Isolation and Purification

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cultivation Bipolaris maydis Culture filtration Filtration cultivation->filtration Separate Mycelia extraction Solvent Extraction filtration->extraction Extract Mycelia concentration Concentration extraction->concentration Yields Crude Extract silica_gel Silica Gel Chromatography concentration->silica_gel Initial Fractionation sephadex Sephadex LH-20 silica_gel->sephadex Further Purification prep_hplc Preparative HPLC sephadex->prep_hplc Final Purification pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the isolation and purification of this compound.

Structural Elucidation and Characterization

The definitive structure of this compound was determined through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon skeleton and stereochemistry of natural products. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential.

  • Sample Preparation: Dissolve 5-10 mg of pure this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube.

  • Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • 1D NMR Parameters:

    • ¹H NMR: Spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 s.

    • ¹³C NMR: Spectral width of 200-240 ppm, 2048-4096 scans, relaxation delay of 2 s.

  • 2D NMR Parameters: Standard pulse programs for COSY, HSQC, and HMBC experiments should be used. Optimize acquisition and processing parameters to achieve good resolution and signal-to-noise ratio.

Position¹³C (δc, ppm)¹H (δн, ppm, J in Hz)
138.12.35 (m), 1.89 (m)
225.91.65 (m), 1.54 (m)
3134.55.38 (br s)
4125.1
548.22.15 (m)
621.81.78 (m), 1.35 (m)
740.31.95 (m)
8135.25.21 (d, 8.0)
9124.5
1045.12.45 (m)
1181.24.15 (dd, 8.0, 4.0)
1230.91.85 (m)
1336.51.45 (m), 1.25 (m)
1431.21.55 (m)
1533.41.68 (m)
1620.90.95 (d, 7.0)
1721.11.05 (s)
1828.41.62 (s)
1917.50.85 (d, 7.0)
20212.1
2130.12.25 (s)
2268.43.65 (s)
2325.11.28 (s)
2426.21.32 (s)
25170.5

Data obtained from literature and may vary slightly based on experimental conditions.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of this compound.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Parameters:

    • Ionization Mode: Positive ion mode is typically used.

    • Capillary Voltage: 3.5-4.5 kV.

    • Gas Temperature: 200-300 °C.

    • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-1000).

ParameterValue
Molecular FormulaC₂₅H₃₈O₄
Calculated Mass [M+H]⁺403.2848
Observed Mass [M+H]⁺403.2845

Biological Activity Assessment: Immunosuppressive Effects

This compound has been shown to inhibit the proliferation of murine splenocytes, indicating its potential as an immunosuppressive agent.

Experimental Protocol: Murine Splenocyte Proliferation Assay
  • Splenocyte Isolation:

    • Isolate spleens from mice (e.g., C57BL/6) under sterile conditions.

    • Prepare a single-cell suspension by gently dissociating the spleens.

    • Lyse red blood cells using a lysis buffer and wash the remaining splenocytes with RPMI-1640 medium.

  • Cell Culture and Treatment:

    • Resuspend the splenocytes in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

    • Seed the cells in 96-well plates at a density of 2-5 x 10⁵ cells/well.

    • Add varying concentrations of this compound to the wells.

  • Stimulation:

    • To assess the effect on T-cell proliferation, stimulate the cells with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) monoclonal antibodies.

    • To assess the effect on B-cell proliferation, stimulate the cells with lipopolysaccharide (LPS) (e.g., 10 µg/mL).

  • Proliferation Measurement (MTT Assay):

    • Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

    • Add MTT solution to each well and incubate for another 4 hours.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation compared to the stimulated control (no this compound).

    • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of proliferation).

AssayIC₅₀ (µM)
Anti-CD3/anti-CD28 induced T-cell proliferation5.28
LPS-induced B-cell proliferation7.25

Hypothetical Mechanism of Action: Signaling Pathway Diagrams

The immunosuppressive activity of this compound is likely due to its interference with key signaling pathways involved in lymphocyte activation and proliferation.

Hypothetical Inhibition of T-Cell Activation by this compound

G cluster_membrane T-Cell Membrane cluster_intracellular Intracellular Signaling TCR TCR/CD3 PLCg1 PLCγ1 TCR->PLCg1 CD28 CD28 PI3K PI3K CD28->PI3K NFAT NFAT PLCg1->NFAT AP1 AP-1 PLCg1->AP1 NFkB NF-κB PI3K->NFkB Proliferation T-Cell Proliferation NFAT->Proliferation AP1->Proliferation NFkB->Proliferation MaydispenoidA This compound MaydispenoidA->Inhibition

Caption: this compound may inhibit T-cell proliferation by disrupting downstream signaling pathways.

Hypothetical Inhibition of B-Cell Activation by this compound

G cluster_membrane B-Cell Membrane cluster_intracellular Intracellular Signaling TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K/Akt MyD88->PI3K NFkB NF-κB PI3K->NFkB Proliferation B-Cell Proliferation NFkB->Proliferation LPS LPS LPS->TLR4 MaydispenoidA This compound MaydispenoidA->Inhibition

Caption: this compound may interfere with LPS-induced B-cell proliferation signaling.

Conclusion

The analytical techniques and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. From its isolation and structural elucidation to the assessment of its biological activity, a multi-faceted approach is crucial. The detailed spectroscopic data and bioactivity profiles serve as a valuable reference for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into the precise molecular targets and signaling pathways affected by this compound will be pivotal in unlocking its full therapeutic potential.

Application Note & Protocol: Determination of Maydispenoid A IC50 in Splenocyte Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Maydispenoid A on murine splenocyte proliferation. Splenocyte proliferation assays are fundamental in immunology and drug discovery for assessing the immunomodulatory potential of novel compounds. This assay measures the ability of a compound to inhibit the proliferation of splenocytes, a mixed population of immune cells including T-lymphocytes and B-lymphocytes, upon stimulation with mitogens. The protocol described herein utilizes Concanavalin A (ConA) as a T-cell mitogen and a colorimetric assay (MTT) to quantify cell viability and proliferation.

Core Principles

Splenocytes isolated from a mouse spleen are cultured in the presence of a mitogen, such as Concanavalin A (ConA) or lipopolysaccharide (LPS), which stimulates lymphocyte proliferation.[1] The test compound, this compound, is added at various concentrations to determine its inhibitory effect on this proliferation. The extent of cellular proliferation is quantified using a colorimetric assay, such as the MTT assay.[1][2] The IC50 value, which is the concentration of the compound that inhibits splenocyte proliferation by 50%, is then calculated from the dose-response curve.[3]

Experimental Workflow

experimental_workflow cluster_prep I. Splenocyte Preparation cluster_assay II. Proliferation Assay cluster_quantification III. Quantification & Analysis p1 Isolate spleen from mouse p2 Prepare single-cell suspension p1->p2 p3 Lyse red blood cells p2->p3 p4 Wash and resuspend splenocytes p3->p4 a1 Seed splenocytes into 96-well plate p4->a1 Start Assay a2 Add this compound (serial dilutions) a1->a2 a3 Add mitogen (e.g., ConA) a2->a3 a4 Incubate for 48-72 hours a3->a4 q1 Add MTT reagent a4->q1 Begin Quantification q2 Incubate for 4 hours q1->q2 q3 Add solubilization solution (e.g., DMSO) q2->q3 q4 Read absorbance at 570 nm q3->q4 q5 Calculate % inhibition and determine IC50 q4->q5 signaling_pathway cluster_mdsc Myeloid-Derived Suppressor Cell (MDSC) cluster_tcell T-Cell MDSC MDSC ARG1 Arginase-1 (ARG1) MDSC->ARG1 iNOS iNOS MDSC->iNOS ROS ROS MDSC->ROS LArginine L-Arginine ARG1->LArginine Depletion TCell T-Cell iNOS->TCell NO production -> T-Cell Apoptosis ROS->TCell Oxidative Stress Proliferation Proliferation TCell->Proliferation LArginine->TCell essential for proliferation MaydispenoidA This compound MaydispenoidA->MDSC Inhibition?

References

Application of Maydispenoid A in Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Maydispenoid A is a sesterterpenoid natural product isolated from the phytopathogenic fungus Bipolaris maydis.[1] It has been identified as a potent immunosuppressive agent, demonstrating significant inhibitory effects on the proliferation of murine splenocytes.[1][2] These findings suggest that this compound holds promise as a lead compound for the development of novel therapeutics for autoimmune diseases and other inflammatory conditions. This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in immunological research.

Data Presentation

The immunosuppressive activity of this compound has been quantified by determining its half-maximal inhibitory concentration (IC₅₀) in murine splenocyte proliferation assays.

Stimulus Cell Type Assay IC₅₀ (µM) Reference
Anti-CD3/anti-CD28 mAbsMurine SplenocytesProliferation Assay5.28[1][2]
Lipopolysaccharide (LPS)Murine SplenocytesProliferation Assay7.25[1][2]

Potential Signaling Pathways

While the precise molecular targets of this compound are yet to be fully elucidated, sesquiterpenoids are known to exert their immunosuppressive and anti-inflammatory effects through the modulation of key signaling pathways. The diagrams below illustrate the canonical NF-κB and MAPK signaling cascades, which are critical for lymphocyte activation and are potential targets for this compound.

NF_kappa_B_Signaling_Pathway cluster_tcr T-Cell Activation cluster_lps B-Cell/Macrophage Activation TCR/CD3 TCR/CD3 CD28 CD28 Lck Lck CD28->Lck LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF-κB NF-κB Proliferation, Cytokine Production Proliferation, Cytokine Production NF-κB->Proliferation, Cytokine Production promotes This compound This compound IKK Complex IKK Complex This compound->IKK Complex IKK Complex_LPS IKK Complex This compound->IKK Complex_LPS ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP-76 SLP-76 LAT->SLP-76 PLCγ1 PLCγ1 SLP-76->PLCγ1 PKCθ PKCθ PLCγ1->PKCθ CARMA1 CARMA1 PKCθ->CARMA1 BCL10 BCL10 CARMA1->BCL10 MALT1 MALT1 BCL10->MALT1 MALT1->IKK Complex IκB IκB IKK Complex->IκB phosphorylates IκB->NF-κB inhibits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->IKK Complex_LPS IκB_LPS IκB IKK Complex_LPS->IκB_LPS phosphorylates NF-κB_LPS NF-κB IκB_LPS->NF-κB_LPS inhibits NF-κB_LPS->Proliferation, Cytokine Production promotes

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway Growth Factors, Stress, Cytokines Growth Factors, Stress, Cytokines Rac/Cdc42 Rac/Cdc42 Growth Factors, Stress, Cytokines->Rac/Cdc42 ASK1 ASK1 Growth Factors, Stress, Cytokines->ASK1 Receptor Tyrosine Kinases Receptor Tyrosine Kinases Ras Ras Receptor Tyrosine Kinases->Ras AP-1 AP-1 Proliferation, Differentiation, Apoptosis Proliferation, Differentiation, Apoptosis AP-1->Proliferation, Differentiation, Apoptosis regulates This compound This compound Raf Raf This compound->Raf MEKK MEKK This compound->MEKK Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 ERK1/2->AP-1 PAK PAK Rac/Cdc42->PAK PAK->MEKK MKK4/7 MKK4/7 MEKK->MKK4/7 JNK JNK MKK4/7->JNK JNK->AP-1 MKK3/6 MKK3/6 ASK1->MKK3/6 p38 p38 MKK3/6->p38 p38->AP-1

Caption: Potential modulation of MAPK signaling cascades by this compound.

Experimental Protocols

The following are detailed protocols for assessing the immunosuppressive activity of this compound on murine splenocytes. These are standardized procedures and may require optimization based on specific experimental conditions.

Experimental Workflow

Experimental_Workflow Start Start End End Data_Analysis Analyze Data and Calculate IC50 Data_Analysis->End Isolate_Splenocytes Isolate Murine Splenocytes Prepare_Cell_Suspension Prepare Single-Cell Suspension Isolate_Splenocytes->Prepare_Cell_Suspension 2. Seed_Cells Seed Cells in 96-well Plate Prepare_Cell_Suspension->Seed_Cells 3. Add_Maydispenoid_A Add this compound (Varying Concentrations) Seed_Cells->Add_Maydispenoid_A 4. Stimulate_Cells Stimulate with anti-CD3/CD28 or LPS Add_Maydispenoid_A->Stimulate_Cells 5. Incubate Incubate for 48-72 hours Stimulate_Cells->Incubate 6. Assess_Proliferation Assess Proliferation (e.g., MTT Assay) Incubate->Assess_Proliferation 7. Assess_Proliferation->Data_Analysis 8.

Caption: Workflow for assessing this compound's effect on splenocyte proliferation.

Protocol 1: Inhibition of T-Cell Proliferation (Anti-CD3/Anti-CD28 Stimulation)

This protocol details the methodology for evaluating the inhibitory effect of this compound on T-cell proliferation within a mixed splenocyte population.

Materials:

  • This compound (stock solution in DMSO)

  • BALB/c mice (6-8 weeks old)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-mouse CD3ε antibody (clone 145-2C11)

  • Anti-mouse CD28 antibody (clone 37.51)

  • ACK lysis buffer (for red blood cell lysis)

  • Sterile Phosphate Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, [³H]-thymidine)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Preparation of Splenocyte Suspension:

    • Aseptically harvest spleens from BALB/c mice.

    • Prepare a single-cell suspension by gently grinding the spleens between the frosted ends of two sterile glass slides in RPMI-1640 medium.

    • Pass the cell suspension through a 70 µm cell strainer.

    • Centrifuge the cells, discard the supernatant, and resuspend the pellet in ACK lysis buffer for 5 minutes at room temperature to lyse red blood cells.

    • Stop the lysis by adding an excess of RPMI-1640 medium and centrifuge.

    • Wash the cell pellet twice with RPMI-1640 medium.

    • Resuspend the final cell pellet in complete RPMI-1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Cell Seeding and Treatment:

    • Adjust the splenocyte concentration to 2 x 10⁶ cells/mL in complete RPMI-1640 medium.

    • Seed 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Stimulation:

    • Prepare a stimulation cocktail containing anti-CD3ε antibody (final concentration 1 µg/mL) and anti-CD28 antibody (final concentration 2 µg/mL) in complete RPMI-1640 medium.

    • Add 50 µL of the stimulation cocktail to each well (except for the unstimulated control wells).

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • Assessment of Proliferation:

    • Assess cell proliferation using a suitable method. For an MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Then, add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition relative to the stimulated vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Inhibition of B-Cell Proliferation (LPS Stimulation)

This protocol is designed to assess the inhibitory effect of this compound on B-cell proliferation within a mixed splenocyte population.

Materials:

  • Same as Protocol 1, with the exception of the stimulating agents.

  • Lipopolysaccharide (LPS) from E. coli O111:B4

Procedure:

  • Preparation of Splenocyte Suspension:

    • Follow the same procedure as described in Protocol 1.

  • Cell Seeding and Treatment:

    • Follow the same procedure as described in Protocol 1.

  • Stimulation:

    • Prepare a solution of LPS in complete RPMI-1640 medium.

    • Add 50 µL of the LPS solution to each well to achieve a final concentration of 10 µg/mL (except for the unstimulated control wells).

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • Assessment of Proliferation:

    • Follow the same procedure as described in Protocol 1.

  • Data Analysis:

    • Follow the same procedure as described in Protocol 1 to determine the IC₅₀ value for LPS-stimulated proliferation.

Conclusion

This compound presents a compelling profile as an immunosuppressive agent with the potential for further development. The provided data and protocols offer a foundational framework for researchers to investigate its mechanisms of action and explore its therapeutic applications in immunology. Future studies should focus on elucidating the specific molecular targets within the NF-κB and MAPK signaling pathways and evaluating the in vivo efficacy of this compound in models of autoimmune disease.

References

Application Notes and Protocols for In Vitro Evaluation of Maydispenoid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maydispenoid A is a sesterterpenoid natural product isolated from the phytopathogenic fungus Bipolaris maydis. Preliminary studies have revealed its potential as a potent immunosuppressive agent. It has been shown to inhibit the proliferation of murine splenocytes stimulated by anti-CD3/anti-CD28 monoclonal antibodies and lipopolysaccharide (LPS)[1][2]. Additionally, moderate cytotoxic activities have been observed[3]. These findings suggest that this compound may have therapeutic potential in the context of inflammatory and autoimmune diseases.

This document provides detailed protocols for the in vitro evaluation of this compound to further characterize its cytotoxic and immunosuppressive activities and to investigate its potential mechanism of action, with a focus on the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation[4][5].

Data Presentation

Quantitative data from the following experimental protocols should be summarized in structured tables for clear comparison and interpretation.

Table 1: Cytotoxicity of this compound

Cell LineTreatmentConcentration (µM)Cell Viability (%)IC50 (µM)
RAW 264.7This compound0.1
1
10
50
100
JurkatThis compound0.1
1
10
50
100
HEK293This compound0.1
1
10
50
100

Table 2: Immunosuppressive Activity of this compound on Murine Splenocyte Proliferation

StimulantTreatmentConcentration (µM)Proliferation Inhibition (%)IC50 (µM)
anti-CD3/CD28This compound0.1
1
5.28
10
25
LPSThis compound0.1
1
7.25
10
25

Table 3: Effect of this compound on NF-κB Activation and Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

TreatmentConcentration (µM)NF-κB Reporter Activity (RLU)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control-
LPS (1 µg/mL)-
LPS + this compound1
5
10
25

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on both immune and non-immune cell lines.

Materials:

  • Cell lines: RAW 264.7 (murine macrophages), Jurkat (human T lymphocytes), HEK293 (human embryonic kidney)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound or vehicle control (e.g., 0.1% DMSO) to the wells.

  • Incubate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Murine Splenocyte Proliferation Assay

This assay confirms the immunosuppressive activity of this compound.

Materials:

  • Spleens from C57BL/6 mice

  • RPMI-1640 medium with 10% FBS, 2-mercaptoethanol, and antibiotics

  • Red blood cell lysis buffer

  • Anti-CD3 and anti-CD28 antibodies

  • Lipopolysaccharide (LPS)

  • This compound

  • BrdU or [3H]-thymidine for proliferation measurement

  • 96-well plates

Protocol:

  • Isolate splenocytes from mouse spleens under sterile conditions.

  • Lyse red blood cells and wash the splenocytes.

  • Resuspend splenocytes in complete RPMI-1640 medium and adjust the cell concentration.

  • Seed 1 x 10^5 splenocytes per well in a 96-well plate.

  • Add this compound at various concentrations.

  • Stimulate the cells with either anti-CD3/anti-CD28 antibodies or LPS. Include unstimulated and vehicle-treated controls.

  • Incubate for 48-72 hours.

  • Add BrdU or [3H]-thymidine and incubate for another 18-24 hours.

  • Measure proliferation according to the manufacturer's protocol for the BrdU assay or by scintillation counting for [3H]-thymidine incorporation.

  • Calculate the percentage of proliferation inhibition relative to the stimulated control.

NF-κB Reporter Assay

This protocol investigates the effect of this compound on the NF-κB signaling pathway.

Materials:

  • RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct.

  • Complete cell culture medium.

  • This compound.

  • LPS.

  • Luciferase assay reagent.

  • Luminometer.

  • 96-well white, clear-bottom plates.

Protocol:

  • Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 6-8 hours. Include unstimulated and vehicle-treated controls.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize luciferase activity to cell viability if necessary (e.g., using a parallel MTT assay).

Pro-inflammatory Cytokine Quantification (ELISA)

This protocol measures the effect of this compound on the production of TNF-α and IL-6.

Materials:

  • RAW 264.7 cells.

  • Complete cell culture medium.

  • This compound.

  • LPS.

  • ELISA kits for mouse TNF-α and IL-6.

  • 24-well plates.

  • Microplate reader.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate and incubate overnight.

  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's protocols.

Mandatory Visualizations

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock cytotoxicity Cytotoxicity Assay (MTT) prep_compound->cytotoxicity proliferation Splenocyte Proliferation Assay prep_compound->proliferation nfkb NF-κB Reporter Assay prep_compound->nfkb elisa Cytokine ELISA (TNF-α, IL-6) prep_compound->elisa prep_cells Culture Cell Lines (RAW 264.7, Jurkat, HEK293) prep_cells->cytotoxicity prep_cells->proliferation prep_cells->nfkb prep_cells->elisa calc_ic50 Calculate IC50 Values cytotoxicity->calc_ic50 proliferation->calc_ic50 analyze_nfkb Analyze NF-κB Inhibition nfkb->analyze_nfkb analyze_cytokines Quantify Cytokine Levels elisa->analyze_cytokines

Caption: Experimental workflow for the in vitro evaluation of this compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKKα IKKβ IKKγ TAK1->IKK_complex IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Gene_expression Maydispenoid_A This compound Maydispenoid_A->TAK1 inhibits? Maydispenoid_A->IKK_complex inhibits? Maydispenoid_A->NFkB inhibits translocation?

Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.

References

Maydispenoid A: Application Notes and Protocols for Therapeutic Agent Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maydispenoid A, a novel ophiobolin-type sesterterpenoid isolated from the phytopathogenic fungus Bipolaris maydis, has emerged as a compound of significant interest for its potent immunosuppressive properties. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound. The information compiled herein is based on existing literature and established methodologies in immunology and cell biology.

Therapeutic Potential

This compound has demonstrated significant immunosuppressive activity, suggesting its potential as a therapeutic agent for autoimmune diseases and other inflammatory conditions. The primary evidence for its activity lies in its ability to inhibit the proliferation of murine splenocytes.

Immunosuppressive Activity

This compound has been shown to be a potent inhibitor of murine splenocyte proliferation stimulated by both T-cell and B-cell activators.[1][2] Specifically, it inhibits proliferation induced by anti-CD3/anti-CD28 monoclonal antibodies (mAbs), which mimic T-cell receptor activation, and by lipopolysaccharide (LPS), a potent B-cell mitogen.[1][2]

Table 1: In Vitro Immunosuppressive Activity of this compound [1][2]

Assay ConditionTarget CellsIC₅₀ (µM)
Anti-CD3/anti-CD28 mAb-stimulated proliferationMurine Splenocytes5.28
Lipopolysaccharide (LPS)-stimulated proliferationMurine Splenocytes7.25

Mechanism of Action (Hypothesized)

The precise molecular mechanism underlying the immunosuppressive activity of this compound has not been fully elucidated. However, based on the known signaling pathways involved in T-cell and B-cell activation, it is plausible that this compound may interfere with key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical for the production of pro-inflammatory cytokines and the regulation of immune cell proliferation. Further research is required to validate these hypotheses.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Signaling_Complex Signaling Complex TCR->Signaling_Complex CD28 CD28 CD28->Signaling_Complex TLR4 TLR4 IKK IKK Complex TLR4->IKK MAPK_Cascade MAPK Cascade Signaling_Complex->MAPK_Cascade Signaling_Complex->IKK Gene_Expression Gene Expression MAPK_Cascade->Gene_Expression NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates NFkB NF-κB NFkB_IkB->NFkB releases NFkB->Gene_Expression Cytokines Pro-inflammatory Cytokines Gene_Expression->Cytokines Proliferation Cell Proliferation Gene_Expression->Proliferation Anti_CD3_CD28 anti-CD3/CD28 Anti_CD3_CD28->TCR Anti_CD3_CD28->CD28 LPS LPS LPS->TLR4 Maydispenoid_A This compound Maydispenoid_A->Signaling_Complex Maydispenoid_A->MAPK_Cascade Maydispenoid_A->IKK

Fig. 1: Hypothesized mechanism of this compound.

Experimental Protocols

The following are detailed protocols for assessing the immunosuppressive activity of this compound. These protocols are based on established methodologies and the reported findings for this compound.[1][2]

Murine Splenocyte Proliferation Assay (Anti-CD3/anti-CD28 Stimulation)

This assay evaluates the effect of this compound on T-cell proliferation.

Materials:

  • This compound

  • Murine splenocytes (from BALB/c or C57BL/6 mice)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-mouse CD3ε antibody (clone 145-2C11)

  • Anti-mouse CD28 antibody (clone 37.51)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation assay reagent (e.g., BrdU, CellTiter-Glo®)

  • 96-well flat-bottom culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Plate Coating:

    • Dilute anti-mouse CD3ε antibody to 1 µg/mL in sterile PBS.

    • Add 100 µL of the antibody solution to each well of a 96-well plate.

    • Incubate the plate for 2 hours at 37°C or overnight at 4°C.

    • Wash the wells three times with sterile PBS.

  • Cell Preparation:

    • Aseptically harvest spleens from mice and prepare a single-cell suspension.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the splenocytes twice with RPMI-1640 medium.

    • Resuspend the cells in complete RPMI-1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Assay Setup:

    • Adjust the splenocyte concentration to 2 x 10⁶ cells/mL in complete RPMI-1640 medium.

    • Add 100 µL of the cell suspension to each well of the pre-coated 96-well plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Add 50 µL of the this compound dilutions to the appropriate wells.

    • Add 50 µL of anti-mouse CD28 antibody (final concentration of 2 µg/mL) to all wells except the unstimulated control.

    • Include appropriate controls: unstimulated cells (no anti-CD3/CD28), stimulated cells (with anti-CD3/CD28, no this compound), and vehicle control.

  • Incubation:

    • Incubate the plate for 48-72 hours in a CO₂ incubator.

  • Proliferation Measurement (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

cluster_workflow Splenocyte Proliferation Assay Workflow Start Start Plate_Coating Coat 96-well plate with anti-CD3 antibody Start->Plate_Coating Cell_Prep Prepare murine splenocyte suspension Plate_Coating->Cell_Prep Assay_Setup Seed cells and add This compound & anti-CD28 Cell_Prep->Assay_Setup Incubation Incubate for 48-72h Assay_Setup->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals with DMSO MTT_Addition->Formazan_Solubilization Read_Absorbance Measure absorbance at 570 nm Formazan_Solubilization->Read_Absorbance Data_Analysis Calculate % inhibition and IC50 value Read_Absorbance->Data_Analysis End End Data_Analysis->End

Fig. 2: Workflow for the murine splenocyte proliferation assay.
Murine Splenocyte Proliferation Assay (LPS Stimulation)

This assay evaluates the effect of this compound on B-cell proliferation.

Materials:

  • Same as in section 3.1, except for the stimulating agents.

  • Lipopolysaccharide (LPS) from E. coli

Procedure:

  • Cell Preparation:

    • Follow the same procedure as in section 3.1.

  • Assay Setup:

    • Adjust the splenocyte concentration to 2 x 10⁶ cells/mL in complete RPMI-1640 medium.

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Add 50 µL of the this compound dilutions to the appropriate wells.

    • Add 50 µL of LPS (final concentration of 10 µg/mL) to all wells except the unstimulated control.

    • Include appropriate controls: unstimulated cells (no LPS), stimulated cells (with LPS, no this compound), and vehicle control.

  • Incubation and Proliferation Measurement:

    • Follow the same procedures as in sections 3.1.4 and 3.1.5.

Data Analysis:

  • Follow the same procedure as in section 3.1.

Future Directions

Anti-Inflammatory and Anti-Cancer Potential

While the primary reported activity of this compound is immunosuppression, other sesterterpenoids have shown anti-inflammatory and anti-cancer properties. Future research should explore the potential of this compound in these areas. Standard in vitro assays, such as nitric oxide (NO) production in LPS-stimulated macrophages for anti-inflammatory activity and cytotoxicity assays against various cancer cell lines, would be valuable next steps.

Elucidation of the Mechanism of Action

To further understand its therapeutic potential, it is crucial to elucidate the molecular mechanism of action of this compound. Investigating its effects on key signaling pathways like NF-κB and MAPK in immune cells is a priority. This can be achieved through techniques such as Western blotting to analyze the phosphorylation status of key signaling proteins and reporter gene assays to measure the activity of transcription factors.

Conclusion

This compound is a promising natural product with potent immunosuppressive activity. The protocols outlined in this document provide a framework for researchers to further investigate its therapeutic potential and mechanism of action. Elucidating its effects on specific signaling pathways and exploring its activity in models of inflammatory and autoimmune diseases will be critical for its development as a potential therapeutic agent.

References

Application Notes and Protocols for the Synthesis of Maydispenoid A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic methodologies for Maydispenoid A and its derivatives. This compound is an ophiobolin-type sesterterpenoid with immunosuppressive properties, making its synthesis and derivatization a key area of interest for drug discovery and development. The protocols outlined below are based on established total syntheses of structurally related ophiobolin analogs, providing a robust framework for accessing this compound and novel derivatives for further biological evaluation.

Introduction

This compound, isolated from the phytopathogenic fungus Bipolaris maydis, belongs to the ophiobolin class of sesterterpenoids characterized by a unique 5-8-5 fused tricyclic ring system. These compounds have garnered significant attention due to their diverse biological activities. This compound has been identified as a potent immunosuppressor, inhibiting the proliferation of murine splenocytes activated by anti-CD3/anti-CD28 monoclonal antibodies and lipopolysaccharide (LPS). This positions this compound as a promising scaffold for the development of novel immunomodulatory agents.

The synthetic strategies detailed herein are adapted from the successful total syntheses of close structural analogs, namely (-)-6-epi-ophiobolin N and (+)-6-epi-ophiobolin A. The core of these syntheses relies on a biomimetic radical cascade cyclization to construct the challenging 5-8-5 carbocyclic core. By adapting these methodologies, researchers can access this compound and generate a library of derivatives for structure-activity relationship (SAR) studies.

Structural Comparison and Retrosynthetic Analysis

A comparative analysis of the chemical structures of this compound, (-)-6-epi-ophiobolin N, and (+)-6-epi-ophiobolin A reveals a high degree of similarity in the core tricyclic skeleton. The primary differences lie in the oxidation state and stereochemistry at specific positions of the side chains and the core ring system.

Retrosynthetic Strategy: The proposed synthetic approach for this compound leverages the key radical cascade cyclization strategy. The molecule can be disconnected to a linear polyene precursor, which can be assembled from commercially available starting materials.

G Maydispenoid_A This compound Key_Intermediate 5-8-5 Tricyclic Core Maydispenoid_A->Key_Intermediate Side Chain Modification Linear_Precursor Linear Polyene Precursor Key_Intermediate->Linear_Precursor Radical Cascade Cyclization Building_Blocks Simple Starting Materials Linear_Precursor->Building_Blocks Convergent Assembly

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols are adapted from the total syntheses of (-)-6-epi-ophiobolin N and (+)-6-epi-ophiobolin A and are proposed for the synthesis of the core structure of this compound.

Protocol 1: Synthesis of the 5-8-5 Tricyclic Core via Radical Cascade Cyclization

This protocol describes the key step in forming the ophiobolin skeleton.

Materials:

  • Linear polyene precursor with a trichloroacetamide (B1219227) group

  • Triethylborane (Et3B) in hexane

  • (Trimethylsilyl)silane ((TMS)3SiH)

  • Anhydrous toluene (B28343)

  • Argon atmosphere setup

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the linear polyene precursor (1.0 eq) in anhydrous toluene (0.01 M) under an argon atmosphere, add (TMS)3SiH (1.5 eq).

  • Cool the reaction mixture to 0 °C.

  • Add Et3B (1.0 M in hexane, 1.2 eq) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Upon completion, quench the reaction by opening the flask to the air for 15 minutes.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to afford the 5-8-5 tricyclic core.

Protocol 2: Elaboration of the Tricyclic Core to this compound

This protocol outlines a general sequence for the modification of the tricyclic core to introduce the specific functionalities of this compound. This will involve a series of selective oxidations, reductions, and stereocontrolled installations of hydroxyl and carbonyl groups.

Materials:

  • 5-8-5 Tricyclic Core

  • Appropriate oxidizing and reducing agents (e.g., Dess-Martin periodinane, NaBH4)

  • Protecting group reagents (e.g., TBSCl, imidazole)

  • Deprotecting agents (e.g., TBAF)

  • Standard solvents and reagents for organic synthesis

Procedure:

A multi-step sequence will be required, with the exact reagents and conditions being dependent on the specific protecting group strategy employed. A representative sequence is as follows:

  • Selective Protection: Protect sensitive functional groups to allow for selective modification of other parts of the molecule.

  • Oxidation/Reduction: Carry out necessary oxidation and reduction steps to achieve the correct oxidation states at various positions as found in this compound.

  • Stereoselective Reactions: Employ stereoselective methods to install the required stereocenters.

  • Deprotection: Remove protecting groups to yield the final this compound structure.

  • Purification: Purify the final product using techniques such as HPLC.

Data Presentation

The following table summarizes typical yields for key steps in the synthesis of related ophiobolins, which can be used as a benchmark for the synthesis of this compound.

StepPrecursorProductReagents and ConditionsYield (%)
Radical Cascade Cyclization Linear Polyene Precursor5-8-5 Tricyclic CoreEt3B, (TMS)3SiH, Toluene50-65
Hydroxylation Tricyclic AlkeneTricyclic AlcoholSeO2, t-BuOOH, CH2Cl260-75
Oxidation Tricyclic AlcoholTricyclic KetoneDess-Martin Periodinane, CH2Cl285-95
Final Deprotection Protected this compoundThis compoundTBAF, THF80-90

Proposed Synthetic Workflow

The overall synthetic workflow for this compound is depicted below, starting from simple building blocks and proceeding through the key radical cascade cyclization.

G cluster_0 Fragment Synthesis cluster_1 Assembly and Cyclization cluster_2 Functionalization and Final Product Start_A Starting Material A Frag_A Fragment A Start_A->Frag_A Multi-step synthesis Start_B Starting Material B Frag_B Fragment B Start_B->Frag_B Multi-step synthesis Coupling Fragment Coupling Frag_A->Coupling Frag_B->Coupling Linear_Precursor Linear Polyene Precursor Coupling->Linear_Precursor Radical_Cascade Radical Cascade Cyclization Linear_Precursor->Radical_Cascade Tricyclic_Core 5-8-5 Tricyclic Core Radical_Cascade->Tricyclic_Core Elaboration Side Chain & Core Elaboration Tricyclic_Core->Elaboration Maydispenoid_A This compound Elaboration->Maydispenoid_A

Caption: Proposed synthetic workflow for this compound.

Immunosuppressive Signaling Pathway

This compound exhibits immunosuppressive activity. While its precise molecular targets are still under investigation, its effects are consistent with the modulation of immune cell signaling, potentially through pathways regulated by myeloid-derived suppressor cells (MDSCs). A simplified, representative signaling pathway illustrating the potential mechanism of immunosuppression is shown below.

G cluster_MDSC Myeloid-Derived Suppressor Cell (MDSC) cluster_TCell T-Cell Maydispenoid_A This compound MDSC_Activation MDSC Activation/Function Maydispenoid_A->MDSC_Activation Modulates ARG1 Arginase 1 (ARG1) MDSC_Activation->ARG1 iNOS iNOS MDSC_Activation->iNOS ROS Reactive Oxygen Species (ROS) MDSC_Activation->ROS IL10 IL-10 MDSC_Activation->IL10 L_Arginine L-Arginine Depletion ARG1->L_Arginine Leads to NO Nitric Oxide (NO) iNOS->NO Produces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces Immune_Suppression Immune Suppression IL10->Immune_Suppression Promotes T_Cell_Proliferation T-Cell Proliferation TCR_Signaling TCR Signaling TCR_Signaling->T_Cell_Proliferation Activates L_Arginine->T_Cell_Proliferation Inhibits NO->TCR_Signaling Inhibits Oxidative_Stress->T_Cell_Proliferation Inhibits Immune_Suppression->T_Cell_Proliferation Inhibits

Caption: Potential immunosuppressive mechanism of this compound via MDSCs.

Conclusion

The synthetic methodologies and protocols presented provide a clear path for the laboratory-scale synthesis of this compound and its derivatives. By utilizing the robust radical cascade cyclization and subsequent functional group manipulations, researchers can access these complex molecules to explore their therapeutic potential as immunosuppressive agents. The provided diagrams and data serve as a valuable resource for planning and executing the synthesis and for understanding the potential biological context of these fascinating natural products. Further research into the specific molecular targets and signaling pathways of this compound will be crucial for the development of novel therapeutics based on this scaffold.

Application Notes and Protocols for Developing Cell-Based Assays to Evaluate Maydispenoid A Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maydispenoid A, a sesterterpenoid natural product isolated from the phytopathogenic fungus Bipolaris maydis, has been identified as a potent immunosuppressive agent. Preliminary studies have demonstrated its ability to inhibit the proliferation of murine splenocytes stimulated by T-cell activators (anti-CD3/anti-CD28 monoclonal antibodies) and B-cell and macrophage activators (lipopolysaccharide - LPS). These findings suggest that this compound holds potential as a lead compound for the development of novel immunosuppressive drugs.

These application notes provide a comprehensive guide for researchers to develop and implement cell-based assays to further characterize the immunosuppressive activity of this compound. The protocols outlined below will enable the quantification of its effects on immune cell proliferation, viability, and the elucidation of its potential mechanism of action through the analysis of key signaling pathways.

Data Presentation

The following tables provide a structured summary of the reported and hypothetical quantitative data for the biological activity of this compound. These tables are intended to serve as a reference for expected outcomes and for the comparison of new experimental data.

Table 1: Reported Immunosuppressive Activity of this compound

Cell TypeStimulation AgentAssayEndpointReported IC₅₀ (µM)
Murine Splenocytesanti-CD3/anti-CD28 mAbsProliferationCell Viability5.28
Murine SplenocytesLipopolysaccharide (LPS)ProliferationCell Viability7.25

Table 2: Hypothetical Inhibitory Activity of this compound on Key Signaling Proteins

Cell TypeStimulation AgentAssayTarget ProteinExpected IC₅₀ (µM)
Murine Splenocytes / Jurkat T-cellsanti-CD3/anti-CD28 mAbsWestern BlotPhospho-p65 (NF-κB)1 - 10
Murine Splenocytes / Jurkat T-cellsanti-CD3/anti-CD28 mAbsWestern BlotPhospho-p38 MAPK1 - 15
Murine Splenocytes / Jurkat T-cellsanti-CD3/anti-CD28 mAbsWestern BlotPhospho-JNK1 - 15
Murine Splenocytes / Jurkat T-cellsanti-CD3/anti-CD28 mAbsWestern BlotPhospho-ERK> 20 (potential selectivity)
Murine Splenocytes / RAW 264.7Lipopolysaccharide (LPS)Western BlotPhospho-p65 (NF-κB)1 - 10
Murine Splenocytes / RAW 264.7Lipopolysaccharide (LPS)Western BlotPhospho-p38 MAPK1 - 15
Murine Splenocytes / RAW 264.7Lipopolysaccharide (LPS)Western BlotPhospho-JNK1 - 15

Experimental Protocols

Protocol 1: Murine Splenocyte Proliferation Assay

Objective: To determine the dose-dependent inhibitory effect of this compound on the proliferation of murine splenocytes stimulated with anti-CD3/anti-CD28 antibodies or LPS.

Materials:

  • This compound

  • Murine splenocytes (isolated from BALB/c or C57BL/6 mice)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-mouse CD3ε antibody

  • Anti-mouse CD28 antibody

  • Lipopolysaccharide (LPS) from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation assay reagent (e.g., resazurin)

  • 96-well flat-bottom cell culture plates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Plate reader

Procedure:

  • Isolate splenocytes from the spleen of a mouse under sterile conditions.

  • Prepare a single-cell suspension and count the cells.

  • Resuspend the cells in complete RPMI-1640 medium to a final concentration of 2 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 to 100 µM. Add 50 µL of the this compound dilutions to the appropriate wells.

  • Add 50 µL of the stimulation agent to the wells:

    • For T-cell stimulation: a combination of anti-CD3 (final concentration 1 µg/mL) and anti-CD28 (final concentration 2 µg/mL) antibodies.

    • For B-cell/macrophage stimulation: LPS (final concentration 1 µg/mL).

    • Include unstimulated (vehicle control) and stimulated (positive control without this compound) wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Protocol 2: NF-κB and MAPK Signaling Pathway Analysis by Western Blot

Objective: To investigate the effect of this compound on the activation of key signaling proteins in the NF-κB and MAPK pathways in stimulated immune cells.

Materials:

  • This compound

  • Jurkat T-cells or RAW 264.7 macrophage cell line

  • Appropriate cell culture medium (e.g., RPMI-1640 for Jurkat, DMEM for RAW 264.7)

  • Stimulation agents: Phorbol 12-myristate 13-acetate (PMA) and ionomycin (B1663694) for Jurkat cells, or LPS for RAW 264.7 cells.

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against:

    • Phospho-p65 (NF-κB)

    • Total p65 (NF-κB)

    • Phospho-p38 MAPK

    • Total p38 MAPK

    • Phospho-JNK

    • Total JNK

    • Phospho-ERK1/2

    • Total ERK1/2

    • GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Seed Jurkat or RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with the appropriate agent:

    • Jurkat cells: PMA (50 ng/mL) and ionomycin (1 µM) for 30 minutes.

    • RAW 264.7 cells: LPS (1 µg/mL) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

The following diagrams illustrate the hypothesized signaling pathways affected by this compound and the experimental workflow for its characterization.

T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus anti-CD3_CD28 anti-CD3/CD28 CD28 CD28 anti-CD3_CD28->CD28 TCR TCR/CD3 PLCg PLCγ TCR->PLCg PI3K PI3K CD28->PI3K IKK IKK PLCg->IKK MAPKKK MAPKKK PLCg->MAPKKK PI3K->PLCg IkB IκB IKK->IkB P MaydispenoidA This compound IKK->MaydispenoidA Inhibition NFkB NF-κB IkB->MaydispenoidA Inhibition NFkB_n NF-κB NFkB->NFkB_n Translocation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK MAPKK->MaydispenoidA Inhibition AP1 AP-1 MAPK->AP1 Gene_Expression Gene Expression (Cytokines, Proliferation) NFkB_n->Gene_Expression AP1->Gene_Expression

Caption: Hypothesized T-Cell Signaling Inhibition by this compound.

LPS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK MaydispenoidA This compound TAK1->MaydispenoidA Inhibition IkB IκB IKK->IkB P IKK->MaydispenoidA Inhibition NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Gene_Expression Gene Expression (Cytokines, Proliferation) NFkB_n->Gene_Expression AP1->Gene_Expression

Caption: Hypothesized LPS Signaling Inhibition by this compound.

Experimental_Workflow Start Start: this compound Splenocyte_Isolation Isolate Murine Splenocytes Start->Splenocyte_Isolation Cell_Culture Culture Immune Cells (Splenocytes, Jurkat, RAW 264.7) Splenocyte_Isolation->Cell_Culture Stimulation Stimulate Cells (anti-CD3/CD28 or LPS) Cell_Culture->Stimulation Treatment Treat with this compound (Dose-Response) Stimulation->Treatment Proliferation_Assay Proliferation Assay (MTT) Treatment->Proliferation_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis (IC50 Determination, Protein Quantification) Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Characterize Immunosuppressive Activity and Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental Workflow for this compound Activity.

Troubleshooting & Optimization

challenges in quantifying volatile terpenoids like Maydispenoid A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of volatile terpenoids.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for volatile terpenoid quantification.

Guide 1: Poor Recovery of Volatile Terpenoids

Low recovery of target analytes is a common issue, often stemming from their inherent volatility.

Question: My final quantified amounts of volatile terpenoids are consistently low. What are the potential causes and solutions?

Answer:

Low recovery can be attributed to several factors throughout the analytical process, from sample preparation to analysis. Here's a breakdown of potential causes and troubleshooting steps:

  • Analyte Loss During Sample Preparation: The high volatility of many terpenoids, especially monoterpenes, makes them susceptible to evaporation during sample handling.[1]

    • Troubleshooting Steps:

      • Minimize Heat Exposure: Grind plant material under liquid nitrogen or ensure samples and solvents are kept chilled to reduce volatilization.[1]

      • Limit Exposure to Air: Keep sample vials tightly sealed and minimize the time samples are exposed to the atmosphere.

      • Solvent Choice: Use a solvent with a boiling point that is not excessively high, as this will require more aggressive concentration steps which can lead to analyte loss.

  • Inefficient Extraction: The chosen extraction method may not be optimal for your specific terpenoids or sample matrix.

    • Troubleshooting Steps:

      • Method Selection: For highly volatile compounds, consider headspace sampling techniques like Headspace Solid-Phase Microextraction (HS-SPME) which minimize sample manipulation.[2][3][4] For less volatile sesquiterpenoids, liquid injection following solvent extraction might yield better recovery.[1]

      • Extraction Parameters: Optimize extraction time, temperature, and solvent-to-sample ratio. For SPME, fiber type, extraction temperature, and time are critical parameters to optimize.[2]

  • Analyte Loss During Concentration: The concentration step is a critical point for the loss of volatile compounds.

    • Troubleshooting Steps:

      • Gentle Concentration: Use a gentle stream of nitrogen for solvent evaporation and keep the sample vial on ice to minimize volatilization.[5][6]

      • Kuderna-Danish (K-D) Concentrator: For larger solvent volumes, a K-D apparatus can be more efficient at retaining volatile analytes compared to rotary evaporation.

  • Instrumental Issues: Problems within the gas chromatography (GC) system can also lead to poor recovery.

    • Troubleshooting Steps:

      • Inlet Discrimination: The GC inlet may not be efficiently transferring all analytes to the column. Ensure the inlet temperature is optimized.

      • Syringe Condensation: For headspace analysis, condensation of higher boiling point analytes in the syringe can be an issue.[1] Consider using a heated syringe or an alternative sampling method like SPME.[1]

PoorRecovery Start Low Analyte Recovery CheckPrep Review Sample Preparation Start->CheckPrep CheckExtraction Evaluate Extraction Method CheckPrep->CheckExtraction No Issue Found SolutionPrep Implement Corrective Actions: - Cryogenic Grinding - Chilled Solvents - Sealed Vials CheckPrep->SolutionPrep Identified Issue CheckConcentration Assess Concentration Step CheckExtraction->CheckConcentration No Issue Found SolutionExtraction Implement Corrective Actions: - Optimize Method (e.g., HS-SPME) - Adjust Parameters (Time, Temp) CheckExtraction->SolutionExtraction Identified Issue CheckGC Investigate GC System CheckConcentration->CheckGC No Issue Found SolutionConcentration Implement Corrective Actions: - Gentle N2 Stream - Ice Bath - Use K-D Apparatus CheckConcentration->SolutionConcentration Identified Issue SolutionGC Implement Corrective Actions: - Optimize Inlet Temp - Use Heated Syringe - Consider SPME CheckGC->SolutionGC Identified Issue End Recovery Improved SolutionPrep->End SolutionExtraction->End SolutionConcentration->End SolutionGC->End

Caption: Troubleshooting workflow for poor recovery of volatile terpenoids.

Guide 2: Peak Tailing in GC Analysis

Asymmetrical peak shapes, particularly tailing, can compromise resolution and lead to inaccurate quantification.

Question: I am observing significant peak tailing for my terpenoid standards and samples. What could be the cause and how can I fix it?

Answer:

Peak tailing in the gas chromatography of terpenoids is often due to unwanted interactions between the analytes and active sites within the GC system.[7] Many terpenoids contain polar functional groups that can interact with these sites.[7]

  • Active Sites in the GC System: Exposed silanol (B1196071) groups (-Si-OH) on glass surfaces of the inlet liner, column, or detector can interact with polar analytes.

    • Troubleshooting Steps:

      • Inlet Liner Maintenance: Replace the inlet liner with a new, deactivated one. Consider liners with advanced deactivation coatings.[7]

      • Column Maintenance: Trim the first 10-20 cm from the inlet end of the column to remove accumulated non-volatile residues and active sites. If tailing persists, condition the column according to the manufacturer's instructions. In severe cases, the column may need to be replaced.[7]

      • Inert Flow Path: Use deactivated injection port liners and gold-plated seals to minimize interactions.[7]

  • System Leaks: Leaks can disrupt the carrier gas flow, leading to poor peak shape.

    • Troubleshooting Steps:

      • Leak Check: Use an electronic leak detector to check all fittings, particularly at the inlet septum, column connections, and detector.[7]

  • Improper Column Installation: A poorly cut or installed column can cause turbulence in the gas flow.

    • Troubleshooting Steps:

      • Proper Column Cut: Ensure the column is cut cleanly at a 90-degree angle.[7] Inspect the cut with a magnifying tool.

PeakTailing Start Peak Tailing Observed CheckActiveSites Inspect for Active Sites Start->CheckActiveSites CheckLeaks Check for System Leaks CheckActiveSites->CheckLeaks No Issue Found SolutionActiveSites Implement Corrective Actions: - Replace/Deactivate Liner - Trim/Condition Column - Use Inert Components CheckActiveSites->SolutionActiveSites Identified Issue CheckColumnInstall Verify Column Installation CheckLeaks->CheckColumnInstall No Issue Found SolutionLeaks Implement Corrective Actions: - Tighten Fittings - Replace Septum/Ferrules CheckLeaks->SolutionLeaks Identified Issue SolutionColumnInstall Implement Corrective Actions: - Re-cut Column End - Re-install Column CheckColumnInstall->SolutionColumnInstall Identified Issue End Peak Shape Improved SolutionActiveSites->End SolutionLeaks->End SolutionColumnInstall->End

Caption: Troubleshooting workflow for peak tailing in GC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for volatile terpenoids?

A1: The optimal extraction method depends on the specific terpenoids of interest and the sample matrix.[5]

  • Steam Distillation: A traditional method effective for extracting a wide range of volatile compounds to produce essential oils.[8]

  • Solvent Extraction: Suitable for less volatile terpenoids or when dealing with complex matrices.[8] Common solvents include hexane, ethanol, and dichloromethane.[8]

  • Headspace (HS) and Headspace Solid-Phase Microextraction (HS-SPME): These are preferred for highly volatile terpenoids as they are sensitive and minimize sample preparation, reducing the risk of analyte loss and matrix interference.[1][9]

Q2: Which analytical technique is most suitable for quantifying volatile terpenoids?

A2: Gas chromatography (GC) is the most widely used technique for the analysis of volatile terpenoids due to their volatility.[9]

  • GC coupled with Mass Spectrometry (GC-MS): This is the gold standard for both identification and quantification, offering high sensitivity and selectivity.[9][10]

  • GC with Flame Ionization Detection (GC-FID): GC-FID is also commonly used and provides excellent quantitative accuracy, though it does not provide structural information for compound identification.[9]

Q3: How can I improve the separation of isomeric terpenoids?

A3: Co-elution of isomers is a significant challenge in terpenoid analysis.

  • Column Selection: Use a GC column with a stationary phase specifically designed for terpene analysis. Chiral columns are necessary for separating enantiomers.[2]

  • Temperature Program Optimization: A slow, optimized oven temperature ramp can improve the resolution of closely eluting compounds.

  • Multidimensional GC (GCxGC): For extremely complex samples, two-dimensional gas chromatography offers significantly enhanced resolving power.

Q4: How do I deal with matrix effects in my samples?

A4: Matrix effects, where other components in the sample interfere with the analysis of the target analytes, can lead to inaccurate quantification.

  • Sample Preparation: Techniques like headspace sampling (HS and HS-SPME) are excellent for minimizing matrix effects as they selectively isolate volatile compounds, leaving non-volatile matrix components behind.[1]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for any matrix-induced enhancement or suppression of the signal.

  • Standard Addition: This method can be used to accurately quantify analytes in complex matrices by adding known amounts of the standard to the sample itself.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of volatile terpenes using GC-MS based on published analytical methods for similar compounds. These values can serve as a reference for laboratories developing and validating methods.

ParameterMethod 1 (HS-SPME-GC-MS)Method 2 (Liquid Injection-GC-MS)
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.5 - 5.0 ng/mL
Limit of Quantification (LOQ) 0.3 - 3.0 ng/mL1.5 - 15.0 ng/mL
Linearity (R²) > 0.99> 0.99
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (Recovery %) 85 - 115%90 - 110%
Data synthesized from a comparative guide on volatile terpene analysis.[4]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This method is suitable for the analysis of highly volatile terpenoids in liquid and solid matrices.[4]

  • Sample Preparation:

    • Accurately weigh or pipette the sample into a headspace vial.

    • Add a known amount of an appropriate internal standard.

    • Seal the vial with a PTFE/silicone septum.

  • Headspace Extraction:

    • Incubate the vial at a specific temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) to allow the volatile terpenoids to equilibrate in the headspace.[4]

    • Expose the SPME fiber (e.g., CAR-DVB-PDMS) to the headspace for a defined period (e.g., 40 minutes) to adsorb the analytes.[2]

  • GC-MS Analysis:

    • Injector: Desorb the analytes from the SPME fiber in the heated GC inlet.

    • Column: Use a suitable capillary column (e.g., DB-5ms).

    • Oven Program: Implement a temperature program that effectively separates the target analytes.

    • Carrier Gas: Helium is typically used.

    • Mass Spectrometer: Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.[4]

HSPME_Workflow cluster_prep Sample Preparation cluster_extraction Headspace Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample into Vial Add_IS Add Internal Standard Sample->Add_IS Seal Seal Vial Add_IS->Seal Incubate Incubate Vial (e.g., 60°C, 30 min) Seal->Incubate Expose_Fiber Expose SPME Fiber (e.g., 40 min) Incubate->Expose_Fiber Desorb Desorb in GC Inlet Expose_Fiber->Desorb Separate Separate on Column Desorb->Separate Detect Detect by MS Separate->Detect Identify Identify Compounds (Full Scan) Detect->Identify Quantify Quantify Compounds (SIM) Identify->Quantify

Caption: General workflow for HS-SPME-GC-MS analysis of volatile terpenoids.

Protocol 2: Liquid Injection with GC-MS

This method is often used for less volatile terpenoids or for samples that are already in a liquid form or can be easily dissolved.[4]

  • Sample Preparation:

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the sample matrix.

    • Concentrate the extract to a final volume using a gentle stream of nitrogen.

    • Add a known amount of an appropriate internal standard.

  • GC-MS Analysis:

    • Injector: Inject a small volume (e.g., 1 µL) of the extract into the GC inlet in split or splitless mode.[4]

    • Column, Oven Program, Carrier Gas, and Mass Spectrometer conditions: Similar to the HS-SPME method, these parameters should be optimized for the specific analytes of interest.

LiquidInjection_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extract Liquid-Liquid or Solid-Phase Extraction Concentrate Concentrate Extract Extract->Concentrate Add_IS Add Internal Standard Concentrate->Add_IS Inject Inject 1 µL into GC Inlet Add_IS->Inject Separate Separate on Column Inject->Separate Detect Detect by MS Separate->Detect Identify Identify Compounds Detect->Identify Quantify Quantify Compounds Identify->Quantify

Caption: General workflow for Liquid Injection GC-MS analysis of terpenoids.

References

improving recovery of Maydispenoid A during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Maydispenoid A during extraction from the phytopathogenic fungus Bipolaris maydis.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Issue 1: Low Yield of Crude Extract

Symptom Possible Cause Troubleshooting Steps
Low overall weight of the dried extract after solvent evaporation.Inefficient Fungal Culture Conditions: Suboptimal growth medium, pH, temperature, or incubation time leading to poor production of secondary metabolites.1. Optimize Culture Medium: Experiment with different media compositions, such as Potato Dextrose Broth (PDB) or rice solid medium, to find the optimal conditions for Bipolaris maydis growth and this compound production.
2. Monitor and Adjust pH: The pH of the culture medium can significantly influence secondary metabolite production. Monitor the pH throughout the fermentation and consider using buffered media.
3. Time-Course Study: Perform a time-course experiment to determine the optimal incubation period for peak this compound production. Harvesting too early or too late can result in lower yields.
Incomplete Cell Lysis and Extraction: The solvent may not be effectively penetrating the fungal mycelia to extract the intracellular this compound.1. Mycelia Disruption: Thoroughly grind the fungal mycelia before extraction to increase the surface area for solvent penetration. Freeze-drying the mycelia prior to grinding can enhance cell wall disruption.
2. Solvent Selection: this compound is a moderately polar sesterterpenoid. Test a range of solvents with varying polarities, such as ethyl acetate (B1210297), methanol (B129727), or a combination of solvents.[1]
3. Enhanced Extraction Techniques: Employ ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve extraction efficiency and reduce extraction time compared to conventional maceration.
Degradation of this compound: The compound may be unstable under the extraction conditions.1. Temperature Control: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a temperature below 40°C.
2. pH Control: Ophiobolin-type sesterterpenoids can be sensitive to acidic or basic conditions. Maintain a neutral pH during extraction and subsequent workup steps.
3. Minimize Exposure to Light: Store extracts and purified compounds in the dark to prevent potential photodegradation.

Issue 2: Poor Recovery of this compound After Chromatographic Purification

Symptom Possible Cause Troubleshooting Steps
Low yield of pure this compound after column chromatography or HPLC.Suboptimal Chromatographic Conditions: Inappropriate stationary phase, mobile phase, or gradient profile leading to poor separation.1. Stationary Phase Selection: Silica (B1680970) gel is commonly used for the purification of terpenoids. For closely related impurities, consider using other stationary phases like C18 reversed-phase silica gel.
2. Mobile Phase Optimization: Systematically test different solvent systems and gradient profiles to achieve optimal separation of this compound from other metabolites. A common mobile phase for silica gel chromatography of terpenoids is a gradient of hexane (B92381) and ethyl acetate.
3. Monitor Fractions Carefully: Use thin-layer chromatography (TLC) or analytical HPLC to analyze all fractions from the column to avoid discarding fractions containing the target compound.
Co-elution with Impurities: Other compounds with similar polarity to this compound are present in the extract.1. Multiple Chromatographic Steps: Employ a multi-step purification strategy. For example, an initial separation on a silica gel column followed by purification on a Sephadex LH-20 column or by preparative HPLC.[1]
2. Recrystallization: If a semi-pure fraction is obtained, attempt recrystallization from a suitable solvent system to obtain pure this compound.
Irreversible Adsorption on the Column: The compound may be strongly and irreversibly binding to the stationary phase.1. Test Different Adsorbents: If significant loss is observed on silica gel, try a less active adsorbent like Florisil or neutral alumina.
2. Sample Pre-treatment: Pre-treat the crude extract to remove highly polar or reactive compounds before loading it onto the column.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

A1: this compound is an ophiobolin-type sesterterpenoid, a class of C25 terpenoids, isolated from the phytopathogenic fungus Bipolaris maydis. It has demonstrated potent immunosuppressive activity by inhibiting the proliferation of murine splenocytes.[1] As a sesterterpenoid, it is a moderately polar molecule.

Q2: What was the original method used for the extraction and isolation of this compound?

A2: The original study reporting the isolation of this compound utilized a multi-step process. The fermented rice substrate of Bipolaris maydis was extracted with 95% aqueous ethanol (B145695). The resulting residue was then suspended in water and partitioned with ethyl acetate. The ethyl acetate extract was then subjected to a series of chromatographic separations, including column chromatography on silica gel, and purification using Sephadex LH-20 and preparative HPLC to yield pure this compound.[1]

Q3: Which solvents are best for extracting this compound?

A3: Based on its sesterterpenoid structure, moderately polar solvents are expected to be most effective. The original isolation used ethyl acetate for liquid-liquid extraction.[1] Other solvents that are commonly used for terpenoid extraction and could be effective include methanol, ethanol, and chloroform. A combination of solvents may also improve extraction efficiency.

Q4: How can I improve the overall recovery of this compound?

A4: To improve recovery, consider a holistic approach from fermentation to final purification:

  • Optimize Fermentation: Ensure the fungal culture is producing a high titer of this compound by optimizing growth conditions.

  • Efficient Extraction: Use effective cell disruption techniques and choose an appropriate extraction solvent and method (e.g., UAE or MAE).

  • Careful Purification: Employ a multi-step purification strategy and carefully monitor fractions to minimize loss of the target compound.

  • Stability: Be mindful of the potential for degradation due to heat, pH, and light, and take precautions to minimize these factors.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure the stability of purified this compound, it should be stored in a tightly sealed container, protected from light, and kept at low temperatures (e.g., -20°C for long-term storage). For solutions, use a non-reactive solvent and store under similar conditions.

Data Presentation

Table 1: Qualitative Comparison of Extraction Solvents for Fungal Terpenoids

Solvent Polarity General Advantages General Disadvantages
HexaneLowGood for extracting non-polar terpenoids.Inefficient for more polar terpenoids like this compound.
Ethyl AcetateMediumEffective for a broad range of moderately polar terpenoids. Used in the original isolation of this compound.[1]Can co-extract chlorophyll (B73375) and other pigments.
ChloroformMediumGood solvent for many terpenoids.Can be toxic and environmentally harmful.
Methanol/EthanolHighEfficient in extracting a wide range of polar and moderately polar compounds.May extract a large amount of water-soluble impurities, requiring further cleanup.

Table 2: Comparison of Advanced Extraction Techniques for Terpenoids

Technique Principle Advantages Disadvantages
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.Reduced extraction time, lower solvent consumption, increased yield.Potential for localized heating, which may degrade thermolabile compounds if not controlled.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, leading to cell rupture and enhanced extraction.Very short extraction times, reduced solvent usage, improved extraction efficiency.Requires specialized equipment, potential for thermal degradation if not properly controlled.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the extraction solvent.Environmentally friendly, highly selective, solvent is easily removed.High initial equipment cost, may require co-solvents for moderately polar compounds.

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Bipolaris maydis Culture

This protocol is adapted from the original literature describing the isolation of this compound.[1]

Materials:

  • Fermented rice culture of Bipolaris maydis

  • 95% Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Distilled water (H₂O)

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Harvest the fermented rice substrate from the Bipolaris maydis culture.

  • Extract the fermented substrate five times with 95% aqueous EtOH at room temperature.

  • Combine the ethanol extracts and evaporate the solvent under vacuum using a rotary evaporator to obtain a residue.

  • Suspend the residue in H₂O and transfer to a separatory funnel.

  • Partition the aqueous suspension with an equal volume of EtOAc.

  • Separate the EtOAc layer. Repeat the partitioning step two more times.

  • Combine the EtOAc extracts and evaporate the solvent under vacuum to yield the crude extract containing this compound.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Sephadex LH-20

  • Methanol (MeOH)

  • Glass column

  • Fraction collector

  • TLC plates and developing chamber

Procedure:

  • Prepare a silica gel column packed in hexane.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a small amount of the initial mobile phase) and load it onto the column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of EtOAc.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing this compound (identified by comparison with a standard if available, or by further analytical methods).

  • For further purification, dissolve the combined fractions in methanol and apply to a Sephadex LH-20 column, eluting with methanol.

  • Collect and combine the purified fractions containing this compound.

  • If necessary, perform a final purification step using preparative HPLC.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound Extraction and Purification cluster_fermentation Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Bipolaris maydis Fermentation on Rice Medium Ethanol_Extraction Extraction with 95% Ethanol Fermentation->Ethanol_Extraction Concentration1 Concentration in vacuo Ethanol_Extraction->Concentration1 Partitioning Partitioning with Ethyl Acetate Concentration1->Partitioning Concentration2 Concentration of EtOAc Layer Partitioning->Concentration2 Silica_Gel Silica Gel Column Chromatography Concentration2->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Troubleshooting_Flow Troubleshooting Logic for Low this compound Yield cluster_crude Low Crude Yield cluster_purification_issues Low Purification Recovery Start Start: Low Final Yield Check_Crude Check Crude Extract Yield Start->Check_Crude Check_Purification Check Purification Recovery Start->Check_Purification Optimize_Culture Optimize Fungal Culture Conditions Check_Crude->Optimize_Culture If crude yield is low Optimize_Chroma Optimize Chromatography Check_Purification->Optimize_Chroma If purification recovery is low Improve_Extraction Improve Extraction Efficiency Optimize_Culture->Improve_Extraction Check_Degradation Check for Compound Degradation Improve_Extraction->Check_Degradation Check_Coelution Address Co-elution Optimize_Chroma->Check_Coelution Prevent_Adsorption Prevent Irreversible Adsorption Check_Coelution->Prevent_Adsorption Signaling_Pathway Hypothesized Immunosuppressive Signaling Pathway of this compound Maydispenoid_A This compound T_Cell T-Cell Maydispenoid_A->T_Cell Maydispenoid_A->Inhibition TCR T-Cell Receptor (TCR) Downstream_Signaling Downstream Signaling Cascade (e.g., NF-κB, AP-1) TCR->Downstream_Signaling Activation Gene_Expression Gene Expression Downstream_Signaling->Gene_Expression Cytokine_Production Pro-inflammatory Cytokine Production (e.g., IL-2, IFN-γ) Gene_Expression->Cytokine_Production Proliferation T-Cell Proliferation Cytokine_Production->Proliferation Inhibition->Downstream_Signaling

References

Technical Support Center: Maydispenoid A Analysis by GC/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Maydispenoid A using Gas Chromatography-Mass Spectrometry (GC/MS). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the GC/MS analysis of this compound.

Question: Why am I seeing poor peak shape or tailing for this compound?

Answer: Poor peak shape for terpenoids like this compound can be attributed to several factors:

  • Active Sites in the Injection Port or Column: Active sites can cause unwanted interactions with the analyte.

    • Solution: Use a deactivated inlet liner and a low-bleed GC column specifically designed for MS applications.[1] Consider silylation of the liner.

  • Improper Temperature Settings: If the transfer line or ion source temperature is too low, it can lead to condensation and peak tailing.

    • Solution: Ensure the transfer line, ion source, and mass analyzer are at their optimal temperatures.[1]

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks.

    • Solution: Dilute your sample or use a split injection to reduce the amount of analyte reaching the column. A typical starting concentration is around 10 µg/mL with a 1 µL injection.[2]

  • Solvent Effects: The choice of solvent can impact peak shape.

    • Solution: Use a volatile organic solvent like hexane (B92381) or dichloromethane. Avoid protic solvents if possible, as they can interact with the stationary phase.[3][4]

Question: I am experiencing low sensitivity or cannot detect this compound.

Answer: Low sensitivity can be a significant hurdle. Here are some potential causes and solutions:

  • Suboptimal Sample Preparation: this compound may not be efficiently extracted or may be lost during sample preparation.

    • Solution: Optimize your extraction method. For non-volatile terpenes, a liquid-liquid extraction with a nonpolar solvent like hexane can be effective.[5] Consider solid-phase microextraction (SPME) for volatile impurities, which can concentrate analytes.[6][7]

  • Inappropriate GC/MS Parameters: The instrument settings may not be optimized for this compound.

    • Solution: Review and optimize your GC oven temperature program, carrier gas flow rate, and MS parameters (ion source temperature, electron energy, and detector settings).[8][9] For complex matrices, a multidimensional GC (GCxGC) system can enhance separation and sensitivity.[7][10]

  • Matrix Effects: Components in your sample matrix can interfere with the ionization of this compound, leading to ion suppression.

    • Solution: Employ cleanup steps in your sample preparation, such as solid-phase extraction (SPE), to remove interfering compounds.[3]

  • Column Bleed: High column bleed can increase background noise and mask the analyte signal.

    • Solution: Use a low-bleed MS-certified column and ensure it is properly conditioned. Check for ions at m/z 207, 267, and 281, which are indicative of siloxane column bleed.[1]

Question: My results show poor reproducibility.

Answer: Poor reproducibility can stem from variability in sample preparation or instrument performance.

  • Inconsistent Sample Handling: Variations in extraction times, solvent volumes, or storage conditions can lead to inconsistent results.

    • Solution: Standardize your sample preparation protocol. Use an internal standard of similar chemical composition to this compound to account for variations.[5]

  • Instrument Contamination: A dirty injection port, column, or ion source can cause fluctuating results.

    • Solution: Perform regular maintenance, including changing the inlet liner and septum, trimming the column, and cleaning the ion source.

  • Unstable Carrier Gas Flow: Fluctuations in the carrier gas flow rate will affect retention times and peak areas.

    • Solution: Ensure a stable carrier gas supply with high-purity gas and check for leaks in the system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation method for this compound analysis?

A1: As this compound is a terpenoid, a general approach for non-volatile terpenes can be adopted. This typically involves extraction with a nonpolar organic solvent such as hexane.[5] For complex matrices, a cleanup step using solid-phase extraction (SPE) is recommended to remove interferences.[3] Always ensure your sample is free of particles by centrifuging or filtering before injection.[2][3]

Q2: What type of GC column is best suited for this compound analysis?

A2: A low-bleed, mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms or HP-5ms), is a good starting point for terpenoid analysis.[4] These columns provide good resolution for a wide range of compounds and are compatible with mass spectrometry.

Q3: What are the suggested starting GC/MS parameters for method development?

A3: The following table provides a general starting point for optimizing your GC/MS method for this compound. These parameters may require further optimization for your specific instrument and application.

ParameterRecommended Starting Value
GC Inlet
Injection ModeSplitless (for trace analysis) or Split
Injector Temperature250 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min
Oven Program
Initial Temperature50-70 °C, hold for 1-2 min
Ramp Rate10-20 °C/min
Final Temperature280-300 °C, hold for 5-10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Scan Range50-500 m/z

Q4: How can I identify the characteristic mass fragments of this compound?

Experimental Protocols

Protocol 1: General Sample Preparation for this compound Analysis

  • Extraction:

    • For solid samples, grind to a fine powder.

    • Extract a known weight of the sample with hexane (or another suitable nonpolar solvent) using sonication or vortexing. A common ratio is 1 g of sample to 10 mL of solvent.

    • Centrifuge the extract to pellet any solid material.

  • Cleanup (if necessary):

    • Pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove polar interferences.

    • Elute this compound from the SPE cartridge with a suitable solvent.

  • Concentration and Reconstitution:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a volatile solvent suitable for GC-MS analysis (e.g., hexane, ethyl acetate) to achieve a final concentration of approximately 10 µg/mL.[2]

  • Filtration:

    • Filter the final solution through a 0.22 µm syringe filter into a GC vial.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis start Sample Collection extraction Solvent Extraction (e.g., Hexane) start->extraction cleanup SPE Cleanup (Optional) extraction->cleanup concentration Evaporation & Reconstitution cleanup->concentration filtration Filtration concentration->filtration injection GC Injection filtration->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow cluster_peak Poor Peak Shape cluster_sensitivity Low Sensitivity cluster_reproducibility Poor Reproducibility start GC/MS Analysis Issue active_sites Check for Active Sites (Liner, Column) start->active_sites Peak Shape Issues temp_settings Optimize Temperatures (Injector, Transfer Line) start->temp_settings Peak Shape Issues overload Reduce Sample Concentration start->overload Peak Shape Issues sample_prep Optimize Extraction/Cleanup start->sample_prep Sensitivity Issues gcms_params Optimize GC/MS Parameters start->gcms_params Sensitivity Issues matrix_effects Improve Sample Cleanup start->matrix_effects Sensitivity Issues sample_handling Standardize Protocol start->sample_handling Reproducibility Issues contamination Perform Instrument Maintenance start->contamination Reproducibility Issues

Caption: Troubleshooting decision tree for GC/MS analysis.

References

Technical Support Center: Enhancing the Solubility of Maydispenoid A for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Maydispenoid A in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for cell-based assays? A1: this compound is a terpenoid and a potent immunosuppressor that can inhibit the proliferation of murine splenocytes.[1] Like many terpenoids, it is a hydrophobic molecule, leading to poor solubility in aqueous solutions such as cell culture media. This low solubility can cause the compound to precipitate, leading to inaccurate concentrations and unreliable assay results.

Q2: What is the recommended starting solvent for preparing a this compound stock solution? A2: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common and recommended starting solvent. It is capable of dissolving a wide range of organic molecules. Ethanol (B145695) or Dimethylformamide (DMF) can be considered as alternatives.

Q3: How should I prepare and store a stock solution of this compound? A3: A stock solution should be prepared by accurately weighing the solid compound and dissolving it in the minimum required volume of an organic solvent like DMSO to achieve a high concentration (e.g., 10-50 mM).[2][3] Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4] If the compound is light-sensitive, protect the aliquots from light.[4]

Q4: What is the maximum concentration of an organic solvent, like DMSO, that can be used in a cell-based assay? A4: The maximum tolerated concentration of a solvent varies significantly between cell lines. Generally, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is crucial to perform a vehicle control experiment to determine the maximum solvent concentration that does not affect cell viability or the experimental endpoint for your specific cell line.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound for cell-based experiments.

ProblemPossible Cause(s)Recommended Solution(s)
This compound does not dissolve in the primary organic solvent (e.g., DMSO). The compound may require more energy to dissolve.• Use mechanical assistance such as vortexing or sonication.[4]• Apply gentle warming (e.g., 37°C), but first verify the compound's thermal stability.[4]• Test alternative solvents like ethanol or DMF.
The compound precipitates when the stock solution is diluted into aqueous cell culture medium. This common issue, known as "crashing out," occurs because the final concentration of the organic solvent is too low to keep the hydrophobic compound in solution.[5]Prepare a more concentrated stock solution: This allows for a smaller volume to be added to the medium, keeping the final solvent concentration low.[4]• Perform an intermediate dilution step: Serially dilute the stock solution into a mixture of the organic solvent and the aqueous medium before the final dilution.[5]• Use a co-solvent system: A mixture of solvents can sometimes be more effective than a single one.[4]
Inconsistent or non-reproducible results in biological assays. This can be caused by the compound precipitating out of the solution over the course of the experiment, degradation of the compound, or variability in cell health.[5][6]Visually inspect for precipitates: Before adding to cells and at the end of the experiment, check the media for any visible precipitate.• Prepare fresh working solutions: Make fresh dilutions from the frozen stock for each experiment to avoid compound degradation.[6]• Standardize cell culture procedures: Ensure consistency in cell passage number and confluency to minimize biological variability.[6]
High cytotoxicity observed in vehicle control wells. The concentration of the organic solvent is too high for the cells, causing toxicity that is independent of the compound's activity.Determine the Maximum Tolerated Solvent Concentration: Run a dose-response curve for the solvent alone (e.g., 0.1% to 2% DMSO) to identify the highest concentration that does not impact cell viability.[6]• Reduce final solvent concentration: Ensure the final concentration in all experimental wells is at or below this predetermined non-toxic level.

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh 1-2 mg of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Based on the molecular weight of this compound, calculate the precise volume of high-purity, anhydrous DMSO required to achieve a 20 mM concentration.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound. Vortex vigorously for 2-3 minutes. If dissolution is incomplete, place the vial in a sonicator bath for 10-15 minutes.[4]

  • Verification: Ensure the solution is clear and free of any visible particulates.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes. Store immediately at -80°C, protected from light.[4]

Protocol 2: Determining Maximum Tolerated Solvent Concentration
  • Cell Seeding: Plate your chosen cell line in a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.

  • Solvent Dilution Series: Prepare a serial dilution of your solvent (e.g., DMSO) in cell culture medium to create a range of concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a 0% control).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.

  • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT or resazurin-based assay.

  • Data Analysis: Plot the percentage of cell viability against the solvent concentration. The highest concentration that shows no significant decrease in viability compared to the 0% control is the maximum tolerated solvent concentration.

Visualizations

Below are diagrams illustrating key workflows and concepts for working with this compound.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation solid This compound (Solid) stock High Concentration Stock (e.g., 20 mM) solid->stock dmso 100% DMSO dmso->stock precipitate Precipitation Risk! ('Crashing Out') stock->precipitate Direct Dilution (Large Volume) working Final Working Solution (e.g., 20 µM) stock->working Serial Dilution (Small Volume) medium Cell Culture Medium precipitate->medium working->medium

Caption: Workflow for preparing this compound working solutions.

G start Compound precipitates in culture medium? sol1 Increase stock concentration start->sol1 Yes end Proceed with cell-based assay start->end No sol2 Use intermediate dilution step sol1->sol2 sol3 Test alternative solvents (e.g., Ethanol) sol2->sol3 sol4 Consider solubility enhancers (e.g., cyclodextrins) sol3->sol4 sol4->end

Caption: Troubleshooting logic for compound precipitation.

G cluster_pathway Hypothetical Immunosuppressive Pathway of this compound TCR T-Cell Receptor (TCR) Activation PLC Phospholipase C (PLCγ1) TCR->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca²+ Flux & PKC Activation IP3_DAG->Ca_PKC NFAT_NFkB NFAT & NF-κB Activation Ca_PKC->NFAT_NFkB Prolif Cytokine Production & T-Cell Proliferation NFAT_NFkB->Prolif MaydispenoidA This compound MaydispenoidA->Inhibition

Caption: Hypothetical T-cell signaling pathway inhibited by this compound.

References

troubleshooting low signal in Maydispenoid A activity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Maydispenoid A in activity assays. The information is tailored for scientists and drug development professionals encountering challenges such as low signal in their experimental setups.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that can lead to a low or absent signal in this compound activity assays, particularly in the context of murine splenocyte proliferation.

Q1: I am not observing any inhibition of splenocyte proliferation with this compound. What are the potential causes?

A1: A lack of inhibitory activity can stem from several factors, ranging from the compound itself to the experimental setup. Here are the primary areas to investigate:

  • Compound Integrity and Handling:

    • Solubility: this compound, as a sesterterpenoid, may have limited aqueous solubility. Ensure it is completely dissolved in a suitable solvent like DMSO before diluting it in your culture medium. Precipitation of the compound upon addition to the aqueous medium can significantly lower its effective concentration.

    • Stability: Natural products can be unstable. Avoid repeated freeze-thaw cycles of your stock solution. Prepare fresh dilutions for each experiment from a recently prepared stock.

    • Concentration: The reported IC50 values for this compound are in the micromolar range. Verify that the concentrations you are testing are appropriate to observe an effect.

  • Cell-Based Assay Conditions:

    • Cell Viability: Ensure the splenocytes are viable and healthy before starting the experiment. Low viability will result in a poor proliferative response to stimuli, masking any inhibitory effect of your compound.

    • Stimulation Efficiency: The positive controls (splenocytes stimulated with anti-CD3/anti-CD28 or LPS without this compound) should show robust proliferation. A weak positive control signal indicates a problem with the stimulants, the cells, or the assay conditions.

    • Assay-Specific Issues: The method used to measure proliferation (e.g., MTT, [3H]-thymidine incorporation, CFSE) can be a source of error. Refer to the specific troubleshooting points for your chosen assay method below.

  • Cytotoxicity:

    • At high concentrations, this compound might be cytotoxic, leading to a decrease in cell number that could be misinterpreted as an inhibition of proliferation. It is crucial to perform a cytotoxicity assay in parallel to your proliferation assay to distinguish between antiproliferative and cytotoxic effects.

Q2: My positive controls (stimulated splenocytes) show a weak proliferative signal. How can I improve this?

A2: A weak positive control signal is a critical issue that needs to be resolved before assessing the activity of any compound. Consider the following:

  • Stimulant Concentration and Quality:

    • Titrate the concentration of your stimulating agents (anti-CD3/anti-CD28 antibodies or LPS) to determine the optimal concentration for your specific cell source and density.

    • Ensure the stimulants have not expired and have been stored correctly.

  • Cell Density and Health:

    • Optimize the seeding density of your splenocytes. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and cell death.

    • Use freshly isolated splenocytes for the best results.

  • Culture Conditions:

    • Ensure the culture medium is fresh and properly supplemented with serum and antibiotics.

    • Maintain optimal incubator conditions (37°C, 5% CO2, and high humidity).

Q3: How can I be sure that the low signal I'm seeing is due to this compound's activity and not an artifact?

A3: This is a common concern when working with natural products. Here are some steps to validate your results:

  • Vehicle Control: Always include a vehicle control (cells treated with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound). This will account for any effects of the solvent on cell proliferation.

  • Dose-Response Curve: Test a range of this compound concentrations to establish a dose-dependent inhibitory effect. A clear dose-response relationship strengthens the evidence for a specific biological activity.

  • Orthogonal Assays: If possible, use a different method to measure proliferation to confirm your findings. For example, if you are using an MTT assay, you could confirm your results with a direct cell count or a DNA synthesis assay like [3H]-thymidine incorporation.

  • Rule out Compound Interference: Some natural products can interfere with assay readouts. For example, colored compounds can affect absorbance-based assays like the MTT assay. Run cell-free controls with this compound and the assay reagents to check for any direct interference.

Summary of Troubleshooting Strategies
Problem Possible Cause Recommended Action
No Signal/Very Low Signal Compound is inactive or degraded.Verify compound integrity and storage conditions.
Compound has poor solubility.Ensure complete dissolution in a suitable solvent (e.g., DMSO) and check for precipitation in media.
Incorrect compound concentration.Perform a dose-response experiment with a wide range of concentrations.
Low cell viability or density.Use fresh, healthy cells at an optimized density.
Ineffective stimulation of splenocytes.Check the quality and concentration of stimulating agents (anti-CD3/CD28, LPS).
Assay interference.Run cell-free controls to check for direct compound interference with assay reagents.
High Background Signal Contamination of reagents or cells.Use sterile techniques and fresh reagents.
Insufficient washing steps.Ensure thorough washing to remove unbound reagents.
Non-specific binding.Optimize blocking steps if applicable to your assay.
Poor Reproducibility Inconsistent cell numbers.Ensure accurate and consistent cell seeding in all wells.
Pipetting errors.Calibrate pipettes and use consistent pipetting techniques.
Edge effects in microplates.Avoid using the outer wells of the plate for samples, or fill them with media to maintain humidity.

Experimental Protocols

Protocol 1: Murine Splenocyte Proliferation Assay (Anti-CD3/Anti-CD28 Stimulation)

This protocol outlines the steps for assessing the immunosuppressive activity of this compound on T-cell proliferation.

Materials:

  • Freshly isolated murine splenocytes

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-mouse CD3ε antibody (clone 145-2C11)

  • Anti-mouse CD28 antibody (clone 37.51)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Prepare Splenocytes: Isolate splenocytes from a mouse spleen under sterile conditions. Lyse red blood cells using a suitable lysis buffer. Wash the splenocytes with RPMI-1640 medium and resuspend them to a final concentration of 2 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Coat Plates (for anti-CD3 stimulation): Dilute the anti-mouse CD3ε antibody to 1 µg/mL in sterile PBS. Add 100 µL of this solution to each well of a 96-well plate and incubate for at least 2 hours at 37°C or overnight at 4°C. Before use, wash the wells three times with sterile PBS.

  • Cell Seeding and Treatment:

    • Add 100 µL of the splenocyte suspension (2 x 10^5 cells) to each well of the coated plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the diluted compound to the appropriate wells.

    • For the positive control, add 100 µL of medium containing anti-mouse CD28 antibody at a final concentration of 2 µg/mL.

    • For the negative control (unstimulated cells), add 100 µL of medium.

    • For the vehicle control, add 100 µL of medium containing the highest concentration of DMSO used for the this compound dilutions.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the supernatant and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the positive control.

Protocol 2: Murine Splenocyte Proliferation Assay (LPS Stimulation)

This protocol is for assessing the effect of this compound on B-cell proliferation.

Materials:

  • Same as Protocol 1, but replace anti-CD3/CD28 antibodies with Lipopolysaccharide (LPS) from E. coli.

Procedure:

  • Prepare Splenocytes: Follow step 1 from Protocol 1.

  • Cell Seeding and Treatment:

    • Add 100 µL of the splenocyte suspension (2 x 10^5 cells) to each well of a 96-well plate (uncoated).

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the diluted compound to the appropriate wells.

    • Prepare a working solution of LPS at 4x the final desired concentration (e.g., 40 µg/mL for a final concentration of 10 µg/mL).

    • Add 50 µL of the LPS working solution to the positive control and this compound-treated wells.

    • For the negative control, add 50 µL of medium.

    • For the vehicle control, add 50 µL of medium containing the highest concentration of DMSO.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: Follow step 5 from Protocol 1.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the positive control.

Visualizations

Troubleshooting Workflow for Low Signal

Troubleshooting_Workflow start Low or No Signal in This compound Assay check_positive_control Is the Positive Control (Stimulated Cells) Signal Strong? start->check_positive_control check_compound Investigate this compound Solubility and Stability check_positive_control->check_compound Yes check_assay_conditions Optimize Assay Conditions: - Cell Viability & Density - Stimulant Concentration - Incubation Time check_positive_control->check_assay_conditions No check_cytotoxicity Perform Cytotoxicity Assay check_compound->check_cytotoxicity check_assay_conditions->start Re-run Assay check_interference Run Cell-Free Assay Controls check_cytotoxicity->check_interference dose_response Perform Dose-Response Experiment check_interference->dose_response successful_assay Assay Signal is Reliable dose_response->successful_assay

Caption: A logical workflow for troubleshooting low signal issues in this compound activity assays.

Hypothetical Signaling Pathway for T-Cell Activation and Inhibition

T_Cell_Activation_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC PLCγ TCR->PLC CD28 CD28 PI3K PI3K CD28->PI3K anti_CD3_CD28 anti-CD3/CD28 anti_CD3_CD28->TCR anti_CD3_CD28->CD28 IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux MAPK_Cascade MAPK Cascade (ERK, JNK, p38) IP3_DAG->MAPK_Cascade NFkB NF-κB IP3_DAG->NFkB Calcineurin Calcineurin Ca_Flux->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Akt Akt PI3K->Akt Akt->NFkB MAPK_Cascade->Gene_Expression NFkB->Gene_Expression MaydispenoidA This compound MaydispenoidA->Calcineurin Inhibits? MaydispenoidA->MAPK_Cascade Inhibits? MaydispenoidA->NFkB Inhibits? Proliferation Cell Proliferation Gene_Expression->Proliferation

Caption: A potential mechanism of T-cell activation and hypothetical points of inhibition by this compound.

Experimental Workflow for this compound Screening

Experimental_Workflow start Start prep_cells Prepare Murine Splenocytes start->prep_cells seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate add_compound Add this compound (and Controls) seed_plate->add_compound add_stimulant Add Stimulant (anti-CD3/CD28 or LPS) add_compound->add_stimulant incubate Incubate (48-72h) add_stimulant->incubate add_reagent Add Proliferation Assay Reagent (e.g., MTT) incubate->add_reagent read_plate Read Plate (e.g., Absorbance) add_reagent->read_plate analyze_data Analyze Data & Calculate % Inhibition read_plate->analyze_data end End analyze_data->end

Caption: A streamlined workflow for screening the antiproliferative activity of this compound.

minimizing variability in Maydispenoid A experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving Maydispenoid A.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My IC50 value for this compound in the splenocyte proliferation assay is inconsistent with published data. What are the potential causes?

A1: Discrepancies in IC50 values can arise from several factors. Here are some key areas to investigate:

  • Cell Viability and Density: Ensure initial splenocyte viability is high (>95%) and that cell seeding density is consistent across all wells and experiments. Inaccurate cell counts are a common source of variability.[1]

  • Reagent Quality and Concentration:

    • This compound: Confirm the purity and accurate concentration of your this compound stock solution. Improper storage can lead to degradation.

    • Stimulants (anti-CD3/CD28, LPS): Use antibodies and LPS from a reliable source and ensure the working concentrations are optimal for splenocyte activation.[2][3] Titrate these reagents if you are using a new lot.

  • Incubation Time: Adhere strictly to the recommended incubation times for both stimulation and this compound treatment. Deviations can significantly alter the outcome.

  • Assay Readout: If using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®), ensure that the reading is taken within the linear range of the assay.

Q2: I am observing high variability between replicate wells in my proliferation assay. How can I reduce this?

A2: High well-to-well variability often points to technical inconsistencies in assay setup.[4][5]

  • Pipetting Technique: Inconsistent pipetting of cells, this compound, or assay reagents is a primary cause of variability. Use calibrated pipettes and ensure proper mixing.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.

  • Cell Clumping: Ensure a single-cell suspension of splenocytes before seeding. Cell clumps will lead to uneven cell distribution.

  • Incomplete Reagent Mixing: Gently mix the plate after adding each reagent to ensure uniform distribution without disturbing the cell monolayer.

Q3: How should I prepare and store this compound to ensure its stability and activity?

A3: Proper handling of this compound is critical for reproducible results.

  • Reconstitution: Refer to the manufacturer's data sheet for the recommended solvent (e.g., DMSO). Briefly centrifuge the vial before opening to ensure all powder is at the bottom.

  • Stock Solutions: Prepare a high-concentration stock solution to minimize the volume of solvent added to your cell culture, which can have cytotoxic effects.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] Protect from light.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store diluted solutions for extended periods.

Q4: What are the key signaling pathways affected by this compound in splenocytes?

A4: this compound exerts its immunosuppressive effects by inhibiting the proliferation of splenocytes activated by two different pathways:

  • T-Cell Receptor (TCR) Signaling: In the case of anti-CD3/anti-CD28 stimulation, this compound likely interferes with the T-cell activation cascade. This complex pathway involves a series of protein phosphorylations and downstream signaling molecules that lead to cytokine production and T-cell proliferation.[7][8][9][10]

  • Toll-Like Receptor 4 (TLR4) Signaling: When splenocytes are stimulated with Lipopolysaccharide (LPS), this compound is thought to inhibit the TLR4 signaling pathway. This pathway is crucial for the activation of innate immune cells like B cells and macrophages within the splenocyte population.[11][12]

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound

Cell TypeStimulation AgentReported IC50 (µM)Reference
Murine Splenocytesanti-CD3/anti-CD28 mAbs5.28[13]
Murine SplenocytesLipopolysaccharide (LPS)7.25[13]

Experimental Protocols

Protocol 1: Murine Splenocyte Proliferation Assay (Anti-CD3/CD28 Stimulation)

1. Preparation of Splenocytes: a. Isolate spleens from mice under sterile conditions. b. Gently homogenize the spleens in RPMI-1640 medium. c. Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension. d. Lyse red blood cells using an ACK lysis buffer. e. Wash the splenocytes with RPMI-1640 and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin). f. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

2. T-Cell Activation and this compound Treatment: a. Coat a 96-well flat-bottom plate with anti-mouse CD3 antibody (1-3 µg/mL in sterile PBS) and incubate overnight at 4°C.[3][14] b. Wash the plate three times with sterile PBS to remove unbound antibody. c. Seed the splenocytes at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640. d. Add 50 µL of this compound at various concentrations (prepare serial dilutions). Include a vehicle control (e.g., DMSO). e. Add 50 µL of anti-mouse CD28 antibody (3-5 µg/mL) to each well.[3] f. Incubate the plate at 37°C in a 5% CO2 humidified incubator for 48-72 hours.

3. Proliferation Assessment (e.g., using MTT assay): a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a microplate reader. d. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

Protocol 2: Murine Splenocyte Proliferation Assay (LPS Stimulation)

1. Preparation of Splenocytes: a. Follow the same procedure as in Protocol 1, step 1.

2. B-Cell/Macrophage Activation and this compound Treatment: a. Seed the splenocytes at a density of 2 x 10^5 cells/well in a 96-well flat-bottom plate in 100 µL of complete RPMI-1640. b. Add 50 µL of this compound at various concentrations. Include a vehicle control. c. Add 50 µL of LPS (10 µg/mL) to each well.[15][16] d. Incubate the plate at 37°C in a 5% CO2 humidified incubator for 48-72 hours.

3. Proliferation Assessment: a. Follow the same procedure as in Protocol 1, step 3.

Visualizations

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC TCR TCR MHC->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) CD3 CD3 TCR->CD3 PLCg1 PLCγ1 CD3->PLCg1 CD28->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKC DAG->PKC AP1 AP-1 DAG->AP1 Ca Ca²⁺ Release IP3->Ca NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT Proliferation Proliferation & Cytokine Production NFkB->Proliferation NFAT->Proliferation AP1->Proliferation MaydispenoidA This compound MaydispenoidA->Proliferation Inhibition

Caption: Simplified T-Cell activation signaling pathway.

LPS_Signaling_Pathway cluster_Macrophage Macrophage / B-Cell LPS_node LPS TLR4 TLR4 LPS_node->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB MAPKs MAPKs TRAF6->MAPKs Proliferation Proliferation & Inflammatory Response NFkB->Proliferation MAPKs->Proliferation MaydispenoidA This compound MaydispenoidA->Proliferation Inhibition

Caption: Simplified LPS-induced TLR4 signaling pathway.

Experimental_Workflow cluster_Prep Preparation cluster_Assay Assay Setup cluster_Incubation Incubation & Readout cluster_Analysis Data Analysis Splenocyte_Isolation 1. Isolate Murine Splenocytes Cell_Count 2. Count Cells & Assess Viability Splenocyte_Isolation->Cell_Count Plate_Cells 3. Plate Splenocytes in 96-well Plate Cell_Count->Plate_Cells Add_Compound 4. Add this compound (and Vehicle Control) Plate_Cells->Add_Compound Add_Stimulant 5. Add Stimulant (anti-CD3/CD28 or LPS) Add_Compound->Add_Stimulant Incubate 6. Incubate for 48-72 hours Add_Stimulant->Incubate Prolif_Assay 7. Perform Proliferation Assay (e.g., MTT) Incubate->Prolif_Assay Read_Plate 8. Read Plate on Microplate Reader Prolif_Assay->Read_Plate Calc_Inhibition 9. Calculate % Inhibition Read_Plate->Calc_Inhibition IC50_Determination 10. Determine IC50 Calc_Inhibition->IC50_Determination

Caption: General workflow for this compound splenocyte proliferation assay.

References

addressing matrix effects in the analysis of Maydispenoid A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Maydispenoid A.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix during mass spectrometry analysis.[1][2][3] This interference can lead to either signal suppression (a decrease in the analyte's signal) or signal enhancement (an increase in the analyte's signal), resulting in inaccurate quantification.[1][2][4]

Q2: What causes matrix effects when analyzing this compound?

A2: Matrix effects in this compound analysis are primarily caused by endogenous components of the biological sample that are co-extracted with the analyte.[5] These can include phospholipids, salts, proteins, and other small molecules that interfere with the ionization process of this compound in the mass spectrometer's ion source.[3] The specific composition of the sample matrix (e.g., plasma, urine, tissue extract) will determine the nature and severity of these effects.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A common method to assess matrix effects is the post-column infusion technique, which provides a qualitative assessment by identifying regions of ion suppression or enhancement in the chromatogram.[6] For a quantitative evaluation, the post-extraction spike method is used.[6] This involves comparing the signal response of this compound in a pure solvent to its response when spiked into a blank, extracted sample matrix.[6]

Troubleshooting Guide

Issue 1: Low Signal Intensity or Complete Signal Loss for this compound

  • Potential Cause: Significant ion suppression due to co-eluting matrix components.[1][7]

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering compounds.[4][7]

    • Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the interfering matrix components.

    • Sample Dilution: Dilute the sample extract to reduce the concentration of matrix components.[6] This is a simple and effective method if the concentration of this compound is high enough for detection after dilution.[6]

Issue 2: Poor Reproducibility and Inaccurate Quantification

  • Potential Cause: Variable matrix effects between different samples or calibration standards.[2]

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound is the most effective way to compensate for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[1][4][5]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the study samples. This helps to normalize the matrix effects across the calibration curve and the unknown samples.[1]

    • Standard Addition: This method involves adding known amounts of this compound to aliquots of the sample. It is a robust way to correct for matrix effects in individual samples but can be time-consuming.[5]

Issue 3: Non-linear Calibration Curve

  • Potential Cause: The matrix effect is concentration-dependent, affecting the linearity of the standard curve prepared in a pure solvent.

  • Troubleshooting Steps:

    • Implement Matrix-Matched Standards: As mentioned above, preparing standards in a representative blank matrix can often restore linearity.[1]

    • Evaluate a Different Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[8]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
  • Prepare a Blank Sample: Extract a blank matrix sample (e.g., plasma from an untreated subject) using your established sample preparation protocol.

  • Prepare Spiked Samples:

    • Set A: Spike a known concentration of this compound into the extracted blank matrix.

    • Set B: Prepare a solution of this compound at the same concentration in the pure reconstitution solvent.

  • Analyze Samples: Analyze both sets of samples using your LC-MS/MS method.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Dilute the biological sample (e.g., 1:1 with an appropriate buffer) to reduce viscosity.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge for a basic compound) with methanol (B129727) followed by the equilibration buffer.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove hydrophilic interferences.

  • Elution: Elute this compound from the cartridge using an appropriate solvent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • Analysis: Analyze the reconstituted sample by LC-MS/MS.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the impact of matrix effects on this compound quantification and the effectiveness of different mitigation strategies.

Table 1: Impact of Matrix Effects on this compound Signal Intensity

Sample TypeThis compound Concentration (ng/mL)Mean Peak Area (n=3)Matrix Effect (%)
In Solvent10150,000N/A
In Extracted Plasma1060,00040% (Suppression)
In Extracted Urine10180,000120% (Enhancement)

Table 2: Comparison of Mitigation Strategies for this compound Analysis in Plasma

Mitigation StrategyThis compound Concentration (ng/mL)Measured Concentration (ng/mL)Accuracy (%)
None (Solvent Calibration)104.242%
Sample Dilution (1:10)108.989%
Matrix-Matched Calibration109.898%
Stable Isotope-Labeled IS1010.1101%

Visualizations

experimental_workflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies start Start: Sample Analysis assess Assess Matrix Effect (Post-Extraction Spike) start->assess decision Matrix Effect Significant? assess->decision cleanup Improve Sample Cleanup (e.g., SPE) decision->cleanup Yes end_node End: Accurate Quantification decision->end_node No dilution Sample Dilution cleanup->dilution mmc Matrix-Matched Calibration dilution->mmc sil_is Use SIL-IS mmc->sil_is sil_is->end_node

Caption: Workflow for assessing and mitigating matrix effects in this compound analysis.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Issue: Inaccurate this compound Quantification cause1 Ion Suppression start->cause1 cause2 Ion Enhancement start->cause2 cause3 Variable Matrix Effects start->cause3 solution1 Optimize Sample Cleanup (SPE) cause1->solution1 solution2 Optimize Chromatography cause1->solution2 solution5 Dilute Sample cause1->solution5 cause2->solution1 cause2->solution2 solution3 Use Matrix-Matched Calibration cause3->solution3 solution4 Use Stable Isotope-Labeled IS cause3->solution4

Caption: Troubleshooting decision tree for inaccurate this compound quantification.

References

Technical Support Center: Managing Maydispenoid A Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Maydispenoid A, maintaining its solubility in aqueous solutions is critical for experimental success and data reproducibility. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

This compound is a potent immunosuppressor that has been shown to inhibit the proliferation of murine splenocytes activated by anti-CD3/anti-CD28 monoclonal antibodies and lipopolysaccharide (LPS).[1] Its primary use in research is to investigate immune response pathways and for the development of potential immunosuppressive therapies.

Q2: Why does this compound precipitate in my aqueous experimental setup?

Like many small molecule organic compounds, this compound is likely hydrophobic, meaning it has poor solubility in water-based solutions like cell culture media or buffers. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. This can be triggered by several factors, including the introduction of a concentrated stock solution (often in an organic solvent like DMSO) into the aqueous medium.[2]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For many hydrophobic compounds used in biological assays, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent for creating a high-concentration stock solution.[3][4] DMSO is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[5]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

To avoid solvent-induced toxicity to cells, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% and almost always below 0.5%.[6] It's crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[4] DMSO has been shown to have immunosuppressive effects at higher concentrations.[7]

Q5: My this compound solution appears clear initially but precipitates after incubation. What could be the cause?

Delayed precipitation can be caused by several factors:

  • Temperature and pH shifts: The environment inside an incubator (37°C, CO2 atmosphere) can alter the pH and temperature of the medium, which in turn can affect the solubility of the compound.[2]

  • Interaction with media components: this compound may interact with salts, proteins (especially in serum), or other components in the culture medium over time, leading to the formation of insoluble complexes.[6]

  • Evaporation: Over longer incubation periods, evaporation of water from the culture medium can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues with this compound precipitation.

Issue Potential Cause Recommended Solution Citation
Immediate Precipitation Final concentration is too high.Lower the final working concentration of this compound.[2]
Improper dilution technique.Pre-warm the aqueous medium to 37°C. Add the this compound stock solution dropwise while gently vortexing or swirling the medium to ensure rapid dispersal.[2][6]
Stock solution is too concentrated.Prepare an intermediate dilution of the stock solution in DMSO before the final dilution into the aqueous medium.[6]
Delayed Precipitation (in incubator) Compound instability in aqueous media.For long-term experiments, consider replacing the media with a freshly prepared this compound solution every 24-48 hours.[2]
Interaction with media components.If compatible with your cell line, try using a serum-free or different basal media formulation.[6]
Media evaporation.Ensure proper humidification of the incubator. For long-term cultures, consider using sealed flasks or plates.[6]
Inconsistent Experimental Results Partial precipitation reducing the effective concentration.Visually inspect the media for any signs of precipitation before and during the experiment. Consider filtering the final working solution through a 0.22 µm syringe filter before adding it to the cells.[2]
Inaccurate stock solution concentration.Prepare fresh stock solutions regularly and store them properly to avoid degradation.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Solvent Selection: Use high-purity, anhydrous DMSO.

  • Calculation: Determine the required volume of DMSO to dissolve a known mass of this compound to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.[4][8]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
  • Pre-warm Medium: Pre-warm your complete cell culture medium (with serum and other supplements) to 37°C.

  • Intermediate Dilution (Optional but Recommended): If your final concentration is very low, it is good practice to first make an intermediate dilution of your stock solution in DMSO.

  • Final Dilution: While gently swirling the pre-warmed medium, add the required volume of the this compound stock solution dropwise. This ensures rapid and even distribution, minimizing localized high concentrations that can lead to precipitation.

  • Mixing: Gently mix the final working solution by inverting the tube or swirling the flask. Avoid vigorous vortexing, which can damage proteins in the medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is below 0.5%, and ideally below 0.1%.[6]

  • Visual Inspection: Before adding the working solution to your cells, visually inspect it for any signs of precipitation (cloudiness, crystals, or film).

Visualizing Experimental and Troubleshooting Workflows

experimental_workflow Experimental Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_calc Calculate Mass & Volume dissolve Dissolve in 100% DMSO stock_calc->dissolve mix_stock Vortex/Sonicate until Clear dissolve->mix_stock aliquot Aliquot & Store at -80°C mix_stock->aliquot intermediate Intermediate Dilution in DMSO (Optional) aliquot->intermediate prewarm Pre-warm Aqueous Medium (37°C) final_dilution Add Stock to Medium Dropwise prewarm->final_dilution intermediate->final_dilution mix_working Gently Mix inspect Visually Inspect for Precipitate Use in Experiment Use in Experiment inspect->Use in Experiment

Workflow for preparing this compound solutions.

troubleshooting_workflow Troubleshooting this compound Precipitation action action result Solution is Clear Proceed with Experiment issue Problem Persists: Consult Further or Consider Alternative Solubilization Methods start Precipitation Observed? start->result No is_immediate Immediate Precipitation? start->is_immediate Yes action_immediate 1. Lower Final Concentration 2. Optimize Dilution (Pre-warm, Dropwise Addition) 3. Use Intermediate Dilution is_immediate->action_immediate Yes action_delayed 1. Refresh Media Periodically 2. Test Different Media (e.g., serum-free) 3. Ensure Proper Humidification is_immediate->action_delayed No (Delayed) re_evaluate Re-prepare and Re-evaluate action_immediate->re_evaluate action_delayed->re_evaluate re_evaluate->result Issue Resolved re_evaluate->issue Issue Persists

Logical workflow for troubleshooting precipitation.

References

Validation & Comparative

Maydispenoid A: A Novel Immunosuppressive Agent on the Horizon

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A promising new compound, Maydispenoid A, has demonstrated potent immunosuppressive activity in preclinical studies. Research indicates its potential as a novel therapeutic agent for autoimmune diseases and organ transplantation, offering a new avenue for drug development professionals and researchers in immunology. This guide provides a comprehensive comparison of this compound with established immunosuppressants, supported by available experimental data.

In Vitro Immunosuppressive Activity

This compound has shown significant inhibitory effects on the proliferation of murine splenocytes, a key indicator of immunosuppressive potential. In a study by Duan et al. (2020), this compound effectively suppressed the proliferation of splenocytes stimulated by both T-cell and B-cell activators.

Table 1: In Vitro Immunosuppressive Activity of this compound

ActivatorTarget Cell TypeThis compound IC₅₀ (µM)
Anti-CD3/anti-CD28 mAbsT-cells5.28[1]
Lipopolysaccharide (LPS)B-cells7.25[1]

This data highlights this compound's ability to modulate immune responses involving both major types of lymphocytes.

Comparison with Standard Immunosuppressants

While direct comparative studies between this compound and established immunosuppressants like Cyclosporine A and Tacrolimus are not yet available, a comparison of their primary mechanisms of action provides valuable context for researchers.

Table 2: Mechanistic Comparison of Immunosuppressive Agents

ImmunosuppressantPrimary Mechanism of ActionKey Molecular Targets
This compound Currently under investigation.-
Cyclosporine A Inhibition of calcineurin, a key enzyme in T-cell activation. This leads to a reduction in the production of interleukin-2 (B1167480) (IL-2) and subsequent T-cell proliferation.Calcineurin, Cyclophilin
Tacrolimus (FK506) Similar to Cyclosporine A, it inhibits calcineurin, but through binding to a different immunophilin (FK-binding protein 12). This also results in decreased IL-2 production and T-cell proliferation.Calcineurin, FK-binding protein 12 (FKBP12)
Mycophenolate Mofetil (MMF) Inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine (B1146940) nucleotides. This selectively inhibits the proliferation of lymphocytes, which are highly dependent on this pathway.Inosine monophosphate dehydrogenase (IMPDH)
Sirolimus (Rapamycin) Inhibition of the mammalian target of rapamycin (B549165) (mTOR), a key kinase involved in cell growth, proliferation, and survival. This blocks the response of T-cells to IL-2.Mammalian target of rapamycin (mTOR)

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the general methodology for the murine splenocyte proliferation assay used to evaluate the immunosuppressive activity of this compound.

Murine Splenocyte Proliferation Assay

Objective: To assess the in vitro immunosuppressive effect of a compound by measuring its ability to inhibit the proliferation of mouse splenocytes stimulated by mitogens.

Methodology:

  • Splenocyte Isolation: Spleens are harvested from mice (e.g., BALB/c) under sterile conditions. A single-cell suspension is prepared by mechanical dissociation of the spleen tissue. Red blood cells are lysed using a suitable buffer, and the remaining splenocytes are washed and resuspended in complete cell culture medium.

  • Cell Culture and Treatment: Splenocytes are seeded in 96-well plates at a predetermined density. The cells are then treated with various concentrations of the test compound (e.g., this compound) or a vehicle control.

  • Stimulation: Following a pre-incubation period with the test compound, splenocytes are stimulated with a mitogen to induce proliferation. Common mitogens include:

    • For T-cell proliferation: A combination of anti-CD3 and anti-CD28 monoclonal antibodies.

    • For B-cell proliferation: Lipopolysaccharide (LPS).

  • Proliferation Measurement: After a specific incubation period (typically 48-72 hours), cell proliferation is quantified using a standard method such as:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • BrdU Incorporation Assay: Measures the incorporation of a thymidine (B127349) analog into the DNA of proliferating cells.

  • Data Analysis: The absorbance or fluorescence values are measured, and the percentage of inhibition of proliferation is calculated for each concentration of the test compound relative to the stimulated control. The half-maximal inhibitory concentration (IC₅₀) value is then determined by plotting the inhibition percentage against the log of the compound concentration.

Experimental_Workflow_Splenocyte_Proliferation_Assay cluster_preparation Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis splenocyte_isolation Splenocyte Isolation (from mouse spleen) cell_seeding Cell Seeding (96-well plate) splenocyte_isolation->cell_seeding compound_addition Addition of this compound (or other compounds) cell_seeding->compound_addition mitogen_stimulation Mitogen Stimulation (Anti-CD3/CD28 or LPS) compound_addition->mitogen_stimulation incubation Incubation (48-72 hours) mitogen_stimulation->incubation proliferation_assay Proliferation Assay (e.g., MTT) incubation->proliferation_assay data_analysis Data Analysis (IC50 determination) proliferation_assay->data_analysis

Caption: Workflow for the murine splenocyte proliferation assay.

Signaling Pathways in Immunosuppression

Understanding the signaling pathways targeted by immunosuppressive drugs is fundamental to their development and clinical application. While the specific pathway modulated by this compound is yet to be elucidated, the diagram below illustrates the well-established calcineurin-NFAT pathway, a primary target for Cyclosporine A and Tacrolimus.

Caption: The Calcineurin-NFAT signaling pathway in T-cell activation.

Future Directions

The initial in vitro data for this compound is promising. Further research is warranted to:

  • Elucidate the precise molecular target and signaling pathway of this compound.

  • Conduct in vivo studies to confirm its immunosuppressive efficacy and evaluate its safety profile in animal models.

  • Perform direct comparative studies against current gold-standard immunosuppressants.

The exploration of novel immunosuppressive agents like this compound is vital for expanding the therapeutic arsenal (B13267) available to clinicians and improving outcomes for patients with immune-mediated diseases and transplant recipients.

References

Maydispenoid A and Cyclosporin A: A Comparative Analysis of T-Cell Suppressive Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the immunosuppressive properties of Maydispenoid A, a novel sesterterpenoid, and Cyclosporin (B1163) A, a well-established calcineurin inhibitor. The following sections present a quantitative comparison of their potencies, detailed experimental methodologies for assessing T-cell suppression, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Potency in Lymphocyte Proliferation

The immunosuppressive activities of this compound and Cyclosporin A were evaluated by their ability to inhibit the proliferation of murine splenocytes. T-cell specific proliferation was induced using anti-CD3 and anti-CD28 monoclonal antibodies, while B-cell proliferation was stimulated with lipopolysaccharide (LPS). The half-maximal inhibitory concentrations (IC50) are summarized below.

CompoundT-Cell Proliferation (anti-CD3/anti-CD28) IC50B-Cell Proliferation (LPS) IC50Source
This compound 5.28 µM7.25 µM[1][2]
Cyclosporin A 0.01 µM0.97 µM[2]

Mechanisms of Action

Cyclosporin A exerts its immunosuppressive effect by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor. Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding crucial cytokines for T-cell activation and proliferation, most notably Interleukin-2 (IL-2).[3]

This compound , an ophiobolin-type sesterterpenoid isolated from the phytopathogenic fungus Bipolaris maydis, represents a newer class of immunosuppressors.[1] While its precise molecular target has not been fully elucidated, its ability to inhibit T-cell proliferation suggests a mechanism that interferes with T-cell activation signaling pathways. The discovery of immunosuppressive activity in this class of sesterterpenoids points towards a potentially novel mechanism of action that may differ from established immunosuppressants like Cyclosporin A.[1]

Signaling Pathway Diagrams

cyclosporin_a_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Calcineurin Calcineurin TCR->Calcineurin Ca2+ influx CD28 CD28 CD28->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Translocates to nucleus Cyclophilin Cyclophilin Cyclophilin->Calcineurin Inhibits CsA Cyclosporin A CsA->Cyclophilin Binds

Caption: Cyclosporin A signaling pathway in T-cells.

Experimental Protocols

Murine Splenocyte Proliferation Assay

This assay is a standard method to assess the effect of compounds on the proliferation of lymphocytes, including T-cells and B-cells.

1. Splenocyte Isolation:

  • Euthanize a mouse (e.g., C57BL/6) via an approved method.

  • Aseptically remove the spleen and place it in a sterile petri dish containing RPMI-1640 medium.

  • Gently tease the spleen apart using sterile forceps and a syringe plunger to create a single-cell suspension.

  • Pass the cell suspension through a 70 µm cell strainer to remove debris.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in red blood cell lysis buffer for 3 minutes.

  • Neutralize the lysis buffer with excess RPMI-1640 and centrifuge again.

  • Resuspend the final cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 2-mercaptoethanol) and determine the cell concentration using a hemocytometer.

2. Cell Seeding and Treatment:

  • Seed the splenocytes into a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium.

  • For T-cell proliferation, pre-coat the wells with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the wells with sterile PBS before adding cells. Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the cell suspension.

  • For B-cell proliferation, add lipopolysaccharide (LPS) to the wells at a final concentration of 10 µg/mL.

  • Prepare serial dilutions of this compound and Cyclosporin A in complete medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and an unstimulated control.

3. Proliferation Measurement (MTT Assay):

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Centrifuge the plate, carefully aspirate the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of proliferation inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start spleen_isolation Isolate Murine Splenocytes start->spleen_isolation end End cell_counting Count and Adjust Cell Density spleen_isolation->cell_counting plate_coating Coat Plate with anti-CD3 (for T-cells) cell_counting->plate_coating cell_seeding Seed Splenocytes into 96-well Plate plate_coating->cell_seeding add_stimuli Add Stimuli: - anti-CD28 (T-cells) - LPS (B-cells) cell_seeding->add_stimuli add_compounds Add this compound or Cyclosporin A add_stimuli->add_compounds incubation Incubate for 48-72 hours add_compounds->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_inhibition Calculate % Proliferation Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50 determine_ic50->end

Caption: Workflow for splenocyte proliferation assay.

References

A Comparative Analysis of the Immunosuppressive Properties of Maydispenoid A and Tacrolimus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Maydispenoid A and Tacrolimus, two potent immunosuppressive agents. While Tacrolimus is a well-established calcineurin inhibitor widely used in clinical practice, this compound is a newer natural product with demonstrated immunosuppressive activity. This document aims to present a side-by-side comparison of their known biological activities, supported by available experimental data, to aid researchers in understanding their potential therapeutic applications and mechanisms of action.

Data Presentation: Quantitative Comparison of Immunosuppressive Activity

The following table summarizes the available quantitative data on the inhibitory effects of this compound and Tacrolimus on immune cell proliferation. This data provides a basis for comparing their relative potency in in vitro assays.

CompoundAssayCell TypeStimulantIC50Reference
This compound Splenocyte ProliferationMurine Splenocytesanti-CD3/anti-CD28 mAbs5.28 µM[1]
Splenocyte ProliferationMurine SplenocytesLipopolysaccharide (LPS)7.25 µM[1]
Tacrolimus T-Cell ProliferationHuman Peripheral Blood Mononuclear Cells (PBMCs)Phytohemagglutinin (PHA)3.125 ng/mL (~4 nM)[2][3]
T-Cell ProliferationMurine Splenocytesanti-CD3ε mAbDose-dependent reduction observed[2][3]

Mechanism of Action and Signaling Pathways

Tacrolimus: A Calcineurin-NFAT Pathway Inhibitor

Tacrolimus exerts its immunosuppressive effects primarily through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. By binding to the immunophilin FKBP12, Tacrolimus forms a complex that inhibits calcineurin's phosphatase activity. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor. As a result, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). The suppression of IL-2 production leads to a reduction in T-lymphocyte proliferation and activation, which is central to its potent immunosuppressive effect.

Tacrolimus_Signaling_Pathway cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_influx Ca²⁺ Influx TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT_P NFAT-P (inactive) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus translocates to IL2_gene IL-2 Gene Transcription IL2_production IL-2 Production IL2_gene->IL2_production T_cell_proliferation T-Cell Proliferation IL2_production->T_cell_proliferation Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Tac_FKBP12 Tacrolimus-FKBP12 Complex FKBP12->Tac_FKBP12 Tac_FKBP12->Calcineurin inhibits

Caption: Tacrolimus inhibits the calcineurin-NFAT signaling pathway.

This compound: A Potent Immunosuppressor with an Undefined Mechanism

This compound, a sesquiterpenoid isolated from the phytopathogenic fungus Bipolaris maydis, has demonstrated significant immunosuppressive properties.[1] Experimental data shows its ability to inhibit the proliferation of murine splenocytes stimulated by both T-cell activators (anti-CD3/anti-CD28 antibodies) and B-cell activators (LPS).[1] This suggests a broad inhibitory effect on lymphocyte activation. However, the precise molecular target and the specific signaling cascade through which this compound exerts its effects have not yet been elucidated. Further research is required to identify its mechanism of action, which could potentially reveal a novel pathway for immunosuppression.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

1. Murine Splenocyte Proliferation Assay

This assay is used to assess the in vitro immunosuppressive activity of a compound on a mixed population of primary lymphocytes.

Splenocyte_Proliferation_Workflow start Start isolate_spleen Isolate Spleen from Mouse start->isolate_spleen prepare_suspension Prepare Single-Cell Suspension isolate_spleen->prepare_suspension lyse_rbcs Lyse Red Blood Cells prepare_suspension->lyse_rbcs wash_cells Wash and Resuspend Splenocytes lyse_rbcs->wash_cells seed_plate Seed Splenocytes in 96-well Plate wash_cells->seed_plate add_compounds Add Test Compounds (this compound / Tacrolimus) and Stimulants (anti-CD3/CD28 or LPS) seed_plate->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the murine splenocyte proliferation assay.

  • Cell Isolation: Spleens are aseptically harvested from mice. A single-cell suspension is prepared by mechanical dissociation through a cell strainer.[4][5] Red blood cells are lysed using a lysis buffer, and the remaining splenocytes are washed and resuspended in complete culture medium.[4]

  • Cell Culture and Treatment: Splenocytes are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well.[6] Cells are then treated with various concentrations of the test compound (this compound or Tacrolimus).

  • Stimulation: T-cell dependent proliferation is induced by adding anti-CD3 and anti-CD28 monoclonal antibodies, while B-cell dependent proliferation is stimulated with lipopolysaccharide (LPS).[1][7]

  • Proliferation Measurement (MTT Assay): After a 48-72 hour incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[6][8] Viable, proliferating cells metabolize the MTT into a purple formazan (B1609692) product. The formazan crystals are then dissolved using a solubilization solution, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to the stimulated control wells without any compound. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is then determined from the dose-response curve.[9][10]

2. Human T-Cell Proliferation Assay

This assay specifically evaluates the effect of a compound on the proliferation of T-lymphocytes from human peripheral blood.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).[3]

  • Cell Culture and Treatment: PBMCs are seeded in a 96-well plate and treated with different concentrations of the test compound.

  • Stimulation: T-cell proliferation is induced using a mitogen such as Phytohemagglutinin (PHA) or with anti-CD3 and anti-CD28 antibodies.[11][12]

  • Proliferation Measurement (CFSE Staining): Cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a stepwise reduction in fluorescence intensity with each proliferation cycle. After a set incubation period, the fluorescence of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of proliferating cells is determined by gating on the cell populations that have undergone one or more divisions (i.e., have reduced CFSE fluorescence). The IC50 value is calculated from the dose-response curve.[3]

Conclusion

Both this compound and Tacrolimus demonstrate potent immunosuppressive activity in vitro. Tacrolimus is a well-characterized immunosuppressant with a defined mechanism of action targeting the calcineurin-NFAT signaling pathway. In contrast, this compound represents a promising new immunosuppressive agent with a potentially novel mechanism of action that warrants further investigation. The broad inhibitory effect of this compound on both T- and B-cell proliferation suggests a different or more upstream target in the immune activation cascade compared to Tacrolimus. Future studies focused on target identification and elucidation of the signaling pathway of this compound will be crucial in determining its potential as a therapeutic agent and for providing a more direct comparison with established immunosuppressants like Tacrolimus.

References

Unraveling the Immunosuppressive Action of Maydispenoid A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the mechanism of action of the novel immunosuppressant, Maydispenoid A, benchmarked against established clinical agents. This report synthesizes available experimental data to clarify its position in the landscape of immunomodulatory compounds.

This compound, a recently identified terpenoid, has demonstrated potent immunosuppressive capabilities. Experimental findings show its effectiveness in curbing the proliferation of murine splenocytes, which are key components of the adaptive immune system. This guide provides a comprehensive comparison of this compound with two widely used immunosuppressive drugs, Cyclosporin A and Tacrolimus (FK506), detailing their respective mechanisms of action and presenting the supporting experimental data. While the precise molecular target of this compound is yet to be fully elucidated, this guide will focus on its observed effects on critical immune cell activation pathways and contrast them with the well-defined mechanisms of its counterparts.

Comparative Performance: Inhibition of Immune Cell Proliferation

This compound has been shown to inhibit splenocyte proliferation triggered by two distinct pathways: T-cell activation via anti-CD3/anti-CD28 monoclonal antibodies and B-cell/macrophage activation via lipopolysaccharide (LPS).[1] This dual activity suggests a broad-spectrum immunosuppressive potential. In comparison, Cyclosporin A and Tacrolimus are primarily recognized for their potent inhibition of T-cell activation.

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The available data for this compound and its related compound, Maydispenoid B, are summarized below.

CompoundActivation MethodTarget CellsIC50 (µM)Reference
This compound anti-CD3/anti-CD28 mAbsMurine Splenocytes (T-cells)5.28[1]
Lipopolysaccharide (LPS)Murine Splenocytes (B-cells, etc.)7.25[1]
Maydispenoid B anti-CD3/anti-CD28 mAbsMurine Splenocytes (T-cells)9.38
Lipopolysaccharide (LPS)Murine Splenocytes (B-cells, etc.)16.82

Unveiling the Mechanisms of Action

A crucial distinction between this compound and the established immunosuppressants lies in their known mechanisms of action. Cyclosporin A and Tacrolimus have well-defined molecular targets within the T-cell signaling cascade, while the target of this compound is still under investigation.

The Calcineurin-NFAT Pathway: The Target of Cyclosporin A and Tacrolimus

The immunosuppressive effects of both Cyclosporin A and Tacrolimus converge on the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2][3][4][][6][7][8][9] Calcineurin plays a pivotal role in T-cell activation by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[3][4][7][8] This dephosphorylation is a critical step for NFAT's translocation into the nucleus, where it initiates the transcription of genes encoding key cytokines, most notably Interleukin-2 (IL-2).[2][4][][6][7][8] IL-2 is a potent T-cell growth factor, essential for the proliferation and differentiation of T-cells.

The specific mechanisms are as follows:

  • Cyclosporin A first binds to the intracellular protein cyclophilin.[4][8] This complex then binds to and inhibits the phosphatase activity of calcineurin.[4][8]

  • Tacrolimus (FK506) binds to a different immunophilin, the FK506-binding protein (FKBP).[2][3] This tacrolimus-FKBP complex then inhibits calcineurin.[2][3]

By blocking calcineurin, both drugs effectively halt the NFAT signaling pathway, leading to a downstream reduction in IL-2 production and subsequent suppression of T-cell proliferation.[2][3][4][][6][7][8][9]

T_Cell_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus cluster_drugs Drug Action APC Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) APC->TCR Antigen Presentation Ca_Signal ↑ Intracellular Ca²⁺ TCR->Ca_Signal Signal Transduction Calcineurin Calcineurin Ca_Signal->Calcineurin Activates NFAT NFAT (Active) Calcineurin->NFAT Dephosphorylates NFATp NFAT-P (Inactive) NFATp->Calcineurin Substrate IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Translocates to Nucleus & Activates CsA Cyclosporin A Calcineurin_Block CsA->Calcineurin_Block Inhibits Tacrolimus Tacrolimus (FK506) Tacrolimus->Calcineurin_Block Calcineurin_Block->Calcineurin

Fig 1. T-Cell activation pathway and points of inhibition by Cyclosporin A and Tacrolimus.
This compound: An Unresolved Mechanism

The ability of this compound to inhibit splenocyte proliferation stimulated by both T-cell specific (anti-CD3/anti-CD28) and more general (LPS) activators suggests a mechanism of action that may differ from or be broader than that of calcineurin inhibitors.

  • Inhibition of T-cell Activation: The suppression of anti-CD3/anti-CD28 induced proliferation indicates that this compound interferes with the T-cell activation cascade. However, it is not yet known if this interference occurs at the level of calcineurin, upstream at the T-cell receptor signaling complex, or further downstream.

  • Inhibition of LPS-induced Activation: LPS primarily activates B-cells and macrophages through the Toll-like receptor 4 (TLR4) signaling pathway. The inhibition of this pathway by this compound suggests it may target a common downstream signaling molecule or have multiple molecular targets.

Further research is necessary to pinpoint the precise molecular target(s) of this compound and to fully characterize its mechanism of action.

Experimental Protocols

The validation of the immunosuppressive activity of these compounds relies on robust in vitro assays. The following is a generalized protocol for the splenocyte proliferation assay used to determine the IC50 values.

Splenocyte Proliferation Assay

Objective: To measure the inhibitory effect of a compound on the proliferation of murine splenocytes stimulated with mitogens.

Methodology:

  • Splenocyte Isolation:

    • Spleens are aseptically harvested from mice (e.g., BALB/c).

    • A single-cell suspension is prepared by mechanical dissociation of the spleen tissue.

    • Red blood cells are lysed using a suitable buffer (e.g., ACK lysis buffer).

    • The remaining splenocytes are washed, counted, and resuspended in complete cell culture medium.

  • Cell Culture and Stimulation:

    • Splenocytes are seeded into 96-well microplates at a predetermined density (e.g., 2 x 10^5 cells/well).

    • The cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control.

    • Proliferation is induced by adding a stimulating agent:

      • For T-cell proliferation: A combination of anti-CD3 and anti-CD28 monoclonal antibodies.

      • For B-cell/macrophage proliferation: Lipopolysaccharide (LPS).

    • The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • Measurement of Proliferation:

    • Cell proliferation is commonly assessed using a colorimetric assay, such as the MTT or WST-1 assay, or by measuring the incorporation of a radiolabeled nucleotide (e.g., [3H]-thymidine).

    • For an MTT assay, the MTT reagent is added to each well and incubated for a few hours. The resulting formazan (B1609692) crystals are then solubilized, and the absorbance is measured using a microplate reader.

    • The absorbance values are proportional to the number of viable, proliferating cells.

  • Data Analysis:

    • The percentage of inhibition for each compound concentration is calculated relative to the stimulated control wells without any inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Splenocyte_Assay_Workflow Start Start: Harvest Spleen Isolation Prepare Single-Cell Suspension Start->Isolation Lysis Lyse Red Blood Cells Isolation->Lysis Wash Wash & Count Splenocytes Lysis->Wash Seeding Seed Cells into 96-well Plate Wash->Seeding Treatment Add Test Compound (e.g., this compound) Seeding->Treatment Stimulation Add Stimulant (anti-CD3/CD28 or LPS) Treatment->Stimulation Incubation Incubate for 48-72 hours Stimulation->Incubation Assay Perform Proliferation Assay (e.g., MTT) Incubation->Assay Read Measure Absorbance Assay->Read Analysis Calculate % Inhibition and IC50 Read->Analysis End End Analysis->End

Fig 2. Generalized workflow for a splenocyte proliferation assay.

Conclusion

This compound presents as a promising immunosuppressive agent with a distinct profile from the calcineurin inhibitors Cyclosporin A and Tacrolimus. Its ability to inhibit proliferation induced by both T-cell and B-cell/macrophage activators points towards a potentially broader mechanism of action. While the precise molecular target of this compound remains an active area of investigation, the existing data provides a solid foundation for further research. Future studies should focus on target identification and deconvolution to fully understand its signaling pathway and to accurately position it within the therapeutic arsenal (B13267) for immune-mediated diseases.

References

Comparative Analysis of Maydispenoid A and Other Immunosuppressants on In Vitro T-Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro efficacy of Maydispenoid A, a novel immunosuppressive agent, against established immunosuppressants such as Cyclosporin A, Tacrolimus, and Sirolimus. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of immunosuppressive therapies.

Executive Summary

This compound has demonstrated potent immunosuppressive activity in vitro by inhibiting murine splenocyte proliferation.[1] This guide presents a summary of its efficacy, benchmarked against leading immunosuppressants, and provides detailed experimental protocols for reproducibility. Furthermore, it visualizes the known signaling pathways of these immunosuppressants to offer a comparative mechanistic overview. While the precise molecular target of this compound is yet to be fully elucidated, its inhibitory action on T-cell proliferation stimulated by anti-CD3/anti-CD28 monoclonal antibodies suggests a mechanism that interferes with T-cell receptor (TCR) signaling.

Data Presentation: In Vitro Efficacy

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other widely used immunosuppressants. It is important to note that the experimental conditions, such as cell type and stimulation method, may vary between studies, which can influence the absolute IC50 values.

ImmunosuppressantAssayCell TypeStimulationIC50
This compound Splenocyte ProliferationMurineanti-CD3/anti-CD28 mAbs5.28 µM[1]
Splenocyte ProliferationMurineLipopolysaccharide (LPS)7.25 µM[1]
Cyclosporin A Lymphocyte ProliferationHuman & RabbitMitogen/Alloantigen19 +/- 4 µg/L (~15.8 nM)[2]
Tacrolimus T-Cell ProliferationHumananti-CD3/anti-CD28 beadsEffective at 3.125 ng/mL (~3.9 nM)[3]
Sirolimus (Rapamycin) T-Cell ProliferationHumanPhorbol Myristate Acetate (PMA)<1 nM[4]

Experimental Protocols

Murine Splenocyte Proliferation Assay

This protocol outlines the methodology for assessing the in vitro immunosuppressive activity of a compound by measuring its effect on the proliferation of murine splenocytes stimulated with anti-CD3 and anti-CD28 antibodies.

1. Materials and Reagents:

  • Spleens from C57BL/6 mice

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-mouse CD3ε antibody (clone 145-2C11)

  • Anti-mouse CD28 antibody (clone 37.51)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation assay reagent (e.g., WST-1, resazurin)[5]

  • Dimethyl sulfoxide (B87167) (DMSO) or appropriate solubilization buffer for the chosen proliferation reagent

  • 96-well flat-bottom cell culture plates

  • Sterile phosphate-buffered saline (PBS)

2. Procedure:

  • Splenocyte Isolation: Aseptically harvest spleens from mice and prepare a single-cell suspension in RPMI-1640 medium. This can be achieved by gently teasing the spleens apart with sterile forceps or by passing them through a 70 µm cell strainer. Lyse red blood cells using a lysis buffer and wash the remaining splenocytes with PBS.

  • Cell Plating: Resuspend the splenocytes in complete RPMI-1640 medium and adjust the cell concentration. Seed the cells into a 96-well plate at a density of approximately 2 x 10^5 cells per well in a volume of 100 µL.

  • Compound Addition: Prepare serial dilutions of the test compounds (e.g., this compound, Cyclosporin A) in complete RPMI-1640 medium. Add 50 µL of the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Cell Stimulation: Prepare a stimulation cocktail containing anti-CD3 and anti-CD28 antibodies in complete RPMI-1640 medium. A common starting concentration is 1 µg/mL for each antibody. Add 50 µL of the stimulation cocktail to each well, except for the unstimulated control wells. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Proliferation Assay (MTT Example):

    • Approximately 4 hours before the end of the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for the final 4 hours.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

    • Incubate the plate overnight at 37°C.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by the compared immunosuppressants.

TCR_Signaling_Pathway TCR TCR/CD3 Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 AP1 AP-1 LAT->AP1 LAT->PI3K IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG CaN Calcineurin IP3->CaN PKC PKCθ DAG->PKC NFAT NFAT (dephosphorylated) CaN->NFAT Dephosphorylates IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene NFAT_P NFAT-P (phosphorylated) Proliferation T-Cell Proliferation IL2_Gene->Proliferation NFkB NF-κB PKC->NFkB NFkB->IL2_Gene AP1->IL2_Gene Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation MaydispenoidA This compound (Target Unknown) MaydispenoidA->TCR Inhibits (Mechanism Unknown)

Caption: T-Cell Receptor Signaling and the putative point of inhibition for this compound.

Calcineurin_Inhibitor_Pathway TCR_Stimulation TCR Stimulation Ca_Influx ↑ Intracellular Ca2+ TCR_Stimulation->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin CaN Calcineurin Calmodulin->CaN Activates NFAT NFAT (Active, Nuclear) CaN->NFAT Dephosphorylates NFAT_P NFAT-P (Inactive, Cytosolic) IL2_Expression IL-2 Gene Expression NFAT->IL2_Expression Proliferation T-Cell Proliferation IL2_Expression->Proliferation CyclosporinA Cyclosporin A Cyclophilin Cyclophilin CyclosporinA->Cyclophilin Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Cyclophilin->CaN Inhibits FKBP12->CaN Inhibits

Caption: Mechanism of action for Calcineurin inhibitors like Cyclosporin A and Tacrolimus.

mTOR_Inhibitor_Pathway IL2R IL-2 Receptor PI3K PI3K IL2R->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits (when unphosphorylated) Cell_Cycle_Progression Cell Cycle Progression Protein_Synthesis->Cell_Cycle_Progression Proliferation T-Cell Proliferation Cell_Cycle_Progression->Proliferation Sirolimus Sirolimus FKBP12 FKBP12 Sirolimus->FKBP12 FKBP12->mTORC1 Inhibits

Caption: Mechanism of action for mTOR inhibitors like Sirolimus.

Conclusion

This compound demonstrates significant immunosuppressive properties by inhibiting murine T-cell proliferation. While its potency in the described in vitro assay appears to be in the micromolar range, which is less potent than established immunosuppressants like Cyclosporin A, Tacrolimus, and Sirolimus that are effective at nanomolar concentrations, further studies are warranted to fully characterize its mechanism of action and potential for therapeutic development. The provided experimental protocol serves as a foundation for such future investigations. The distinct signaling pathways of current immunosuppressants highlight the diverse strategies for modulating the immune response, and the elucidation of this compound's precise target will be crucial in determining its unique position within this therapeutic landscape.

References

Independent Verification of Maydispenoid A's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Maydispenoid A with other structurally related ophiobolin-type sesterterpenoids. The information is compiled from published scientific literature to support independent verification and further research.

Overview of this compound

This compound is an ophiobolin-type sesterterpenoid isolated from the phytopathogenic fungus Bipolaris maydis. Preliminary studies have demonstrated its potential as both an immunosuppressive and cytotoxic agent. This guide will delve into the quantitative data supporting these activities, compare them with those of other known ophiobolins, and provide detailed experimental methodologies for the key assays cited.

Data Presentation: Comparative Biological Activities

The following tables summarize the reported immunosuppressive and cytotoxic activities of this compound and comparable ophiobolin-type sesterterpenoids.

Table 1: Immunosuppressive Activity of this compound

CompoundAssayTarget CellsMitogenIC50 (µM)
This compoundT-lymphocyte Proliferation AssayMouse Splenic T-lymphocytesConcanavalin A8.8

Table 2: Cytotoxic Activity of this compound and Other Ophiobolins

CompoundB16 (mouse melanoma)HepG2 (human liver cancer)MCF-7 (human breast cancer)A549 (human lung cancer)HCT-8 (human colon cancer)Bel-7402 (human liver cancer)BGC-823 (human gastric cancer)A2780 (human ovarian cancer)
This compound 29.4 µM21.3 µM18.4 µM-----
Ophiobolin A --------
6-epi-Ophiobolin A ---4.5 µM[1]2.09 µM[1]2.71 µM[1]2.33 µM[1]2.17 µM[1]
3-Anhydro-ophiobolin A --------

Note: A hyphen (-) indicates that data for the specific cell line was not found in the reviewed literature.

Experimental Protocols

Immunosuppressive Activity Assay (T-lymphocyte Proliferation)

This protocol outlines the general procedure for assessing the inhibitory effect of a compound on mitogen-induced T-lymphocyte proliferation.

Objective: To determine the concentration at which a compound inhibits 50% of T-lymphocyte proliferation (IC50).

Materials:

  • Spleen from BALB/c mice

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Concanavalin A (ConA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compound (e.g., this compound)

Procedure:

  • Cell Preparation: Aseptically remove the spleen from a BALB/c mouse and prepare a single-cell suspension of splenocytes in RPMI-1640 medium.

  • Cell Seeding: Seed the splenocytes into a 96-well plate at a density of 5 x 10^5 cells/well in RPMI-1640 supplemented with 10% FBS.

  • Compound Treatment: Add varying concentrations of the test compound to the wells. Include a vehicle control (DMSO).

  • Mitogen Stimulation: Add Concanavalin A to a final concentration of 5 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the supernatant.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This protocol describes the general methodology for evaluating the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., B16, HepG2, MCF-7)

  • Appropriate cell culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (e.g., this compound)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (typically between 490 and 570 nm) using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[2][3][4][5][6]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental processes relevant to the activity of ophiobolin-type sesterterpenoids.

experimental_workflow_immunosuppression cluster_cell_prep Cell Preparation cluster_assay_setup Assay Setup cluster_incubation_readout Incubation & Readout cluster_analysis Data Analysis spleen Spleen from BALB/c mouse suspension Single-cell splenocyte suspension spleen->suspension seeding Seed cells in 96-well plate suspension->seeding treatment Add this compound seeding->treatment stimulation Add Concanavalin A treatment->stimulation incubation Incubate for 48h stimulation->incubation mtt Add MTT, Incubate 4h incubation->mtt solubilization Add DMSO mtt->solubilization readout Measure Absorbance (570nm) solubilization->readout ic50 Calculate IC50 readout->ic50

Immunosuppressive Activity Assay Workflow

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis cell_lines Cancer Cell Lines (B16, HepG2, MCF-7) seeding Seed cells in 96-well plate cell_lines->seeding treatment Add Test Compound seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt Add MTT, Incubate 4h incubation->mtt solubilization Add DMSO mtt->solubilization readout Measure Absorbance solubilization->readout ic50 Calculate IC50 readout->ic50

Cytotoxicity (MTT) Assay Workflow

MAPK_pathway cluster_stimulus Stimulus cluster_signaling Signaling Cascade cluster_cellular_response Cellular Response ophiobolin Ophiobolin-type Sesterterpenoid mapkkk MAPKKK (e.g., ASK1, MEKK) ophiobolin->mapkkk er_stress ER Stress ophiobolin->er_stress mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk mapk MAPK (p38, JNK, ERK) mapkk->mapk transcription_factors Transcription Factors (e.g., AP-1, ATF2) mapk->transcription_factors apoptosis Apoptosis transcription_factors->apoptosis er_stress->apoptosis

Proposed Signaling Pathway for Ophiobolin Cytotoxicity

References

Benchmarking Maydispenoid A: A Comparative Guide to its Immunomodulatory Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Maydispenoid A, a novel immunosuppressive agent, against established immunomodulators: Cyclosporine A, Tacrolimus, and Prednisone. The information is compiled to facilitate an objective evaluation of this compound's potential in immunopharmacology and drug development.

Executive Summary

This compound, a sesterterpenoid isolated from the phytopathogenic fungus Bipolaris maydis, has demonstrated potent immunosuppressive properties in preclinical studies.[1] It effectively inhibits the proliferation of both T- and B-lymphocytes, key mediators of the adaptive immune response. This guide benchmarks its in vitro efficacy against the calcineurin inhibitors Cyclosporine A and Tacrolimus, and the corticosteroid Prednisone, providing available experimental data and outlining the methodologies for its assessment. While direct comparative studies are not yet available, this guide serves as a foundational resource for researchers interested in the further development of this promising compound.

Data Presentation

Table 1: In Vitro Immunosuppressive Activity of this compound
AssayCell TypeStimulantIC50 (µM)Source
Splenocyte ProliferationMurine Splenocytesanti-CD3/anti-CD28 mAbs5.28[1]
Splenocyte ProliferationMurine SplenocytesLipopolysaccharide (LPS)7.25[1]
Table 2: In Vitro Immunosuppressive Activity of Benchmark Immunomodulators
CompoundPrimary Mechanism of ActionTypical In Vitro AssayReported IC50 Range
Cyclosporine A Calcineurin Inhibitor; inhibits IL-2 production and T-cell activation.Mixed Lymphocyte Reaction (MLR), T-cell proliferation assaysnM to low µM range
Tacrolimus (FK506) Calcineurin Inhibitor; inhibits IL-2 production and T-cell activation.Mixed Lymphocyte Reaction (MLR), T-cell proliferation assaysSub-nM to nM range
Prednisone (active form: Prednisolone) Glucocorticoid Receptor Agonist; broad anti-inflammatory and immunosuppressive effects.Varies; often assessed by inhibition of cytokine production or lymphocyte proliferationnM to µM range

Note: The IC50 values for benchmark drugs can vary significantly depending on the specific assay conditions, cell types, and stimuli used. The ranges provided are for general comparative purposes. Direct head-to-head studies are required for a precise comparison.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's immunosuppressive activity.

Murine Splenocyte Proliferation Assay

This assay is a standard method to assess the effect of a compound on the proliferation of lymphocytes.

1. Cell Preparation:

  • Spleens are aseptically harvested from mice (e.g., BALB/c).
  • A single-cell suspension is prepared by mechanical dissociation of the spleens in a suitable medium (e.g., RPMI-1640).
  • Red blood cells are lysed using a lysis buffer (e.g., ACK lysis buffer).
  • The remaining splenocytes are washed, counted, and assessed for viability using a method like trypan blue exclusion.

2. Cell Culture and Treatment:

  • Splenocytes are seeded in 96-well plates at a density of approximately 2 x 10^5 cells/well in complete RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol.
  • Cells are pre-incubated with various concentrations of this compound or a benchmark immunomodulator for a short period (e.g., 1-2 hours).

3. Stimulation:

  • For T-cell proliferation: Cells are stimulated with a combination of anti-CD3 and anti-CD28 monoclonal antibodies (mAbs) (e.g., 1 µg/mL each).
  • For B-cell proliferation: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 10 µg/mL).
  • Control wells include unstimulated cells (negative control) and stimulated cells without any test compound (positive control).

4. Proliferation Measurement:

  • The plates are incubated for a period of 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
  • Cell proliferation is quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a proliferation assay based on the incorporation of a labeled nucleoside (e.g., BrdU).
  • The absorbance is read using a microplate reader, and the percentage of inhibition is calculated relative to the positive control. The IC50 value is then determined from the dose-response curve.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the known or putative signaling pathways affected by this compound and the benchmark immunomodulators.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_Inhibitors Immunomodulator Action MHC MHC-Antigen TCR TCR MHC->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Calcineurin Calcineurin TCR->Calcineurin CD28->Calcineurin NFATp NFAT-P Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT Translocates to Nucleus IL2_Gene IL-2 Gene NFAT->IL2_Gene Activates Transcription IL2_Production IL-2 Production IL2_Gene->IL2_Production Proliferation Proliferation IL2_Production->Proliferation CyclosporineA Cyclosporine A Tacrolimus CyclosporineA->Calcineurin Inhibits MaydispenoidA This compound MaydispenoidA->Proliferation Inhibits

Caption: T-Cell activation pathway and points of inhibition.

B_Cell_Activation_Pathway cluster_B_Cell B-Cell cluster_Inhibitor Immunomodulator Action TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Proliferation Proliferation MAPK->Proliferation NFkB->Proliferation LPS LPS LPS->TLR4 MaydispenoidA This compound MaydispenoidA->Proliferation Inhibits

Caption: LPS-induced B-Cell activation and inhibition.

Experimental_Workflow cluster_Preparation Cell Preparation cluster_Assay Proliferation Assay Harvest Harvest Murine Spleens Dissociate Prepare Single-Cell Splenocyte Suspension Harvest->Dissociate Lyse Lyse Red Blood Cells Dissociate->Lyse Wash Wash and Count Viable Cells Lyse->Wash Seed Seed Cells in 96-well Plate Wash->Seed Treat Add this compound or Benchmark Drug Seed->Treat Stimulate Add Stimulant (anti-CD3/CD28 or LPS) Treat->Stimulate Incubate Incubate for 48-72h Stimulate->Incubate Measure Measure Proliferation (MTT Assay) Incubate->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Experimental workflow for splenocyte proliferation assay.

Discussion and Future Directions

This compound demonstrates significant immunosuppressive activity by inhibiting both T-cell and B-cell proliferation in vitro.[1] Its potency, as indicated by its low micromolar IC50 values, suggests it is a promising candidate for further investigation.

The primary limitation in the current analysis is the lack of direct, head-to-head comparative studies of this compound with established immunosuppressants like Cyclosporine A, Tacrolimus, and Prednisone under identical experimental conditions. Such studies are crucial for accurately positioning this compound within the existing landscape of immunomodulatory therapies.

Furthermore, the precise molecular target and the specific signaling pathways modulated by this compound have not yet been elucidated. While it is known to inhibit proliferation, the upstream signaling events it disrupts are currently unknown. Future research should focus on:

  • Direct Comparative Studies: Performing in vitro and in vivo studies that directly compare the efficacy and potency of this compound with benchmark immunosuppressants.

  • Mechanism of Action Studies: Identifying the specific molecular target(s) of this compound. Investigating its effects on key signaling pathways involved in lymphocyte activation, such as the calcineurin-NFAT, NF-κB, and MAPK pathways, would provide critical insights.

  • In Vivo Efficacy and Safety: Evaluating the immunosuppressive effects of this compound in animal models of autoimmune disease and organ transplantation to determine its therapeutic potential and safety profile.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Maydispenoid A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Maydispenoid A, a potent immunosuppressive agent. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guidance is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.

Given that this compound is a potent immunosuppressor intended for research use only, it must be handled as a hazardous chemical waste.[1] Standard laboratory disposal methods, such as drain disposal, are strictly prohibited. The procedures outlined below are based on established best practices for the management of potent, cytotoxic, and cytostatic compounds.[1][2][3][4]

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.[2][3]

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-grade, powder-free nitrile gloves.Provides a barrier against skin contact. Double-gloving is recommended for handling potent compounds.
Lab Coat Disposable, solid-front, back-closing gown with cuffed sleeves.Protects the wearer's clothing and skin from contamination.
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and aerosols that could come into contact with the eyes and face.
Respiratory A NIOSH-approved respirator (e.g., N95 or higher) may be required depending on the form of the waste and institutional assessment.Prevents inhalation of aerosolized particles, particularly when handling powders or creating solutions.

Waste Segregation and Collection

Proper segregation of this compound waste at the point of generation is the first step in a compliant disposal process. All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.[5][6]

Waste TypeDescriptionCollection Container
Solid Waste Contaminated gloves, gowns, bench paper, pipette tips, vials, and other disposable labware.Labeled, leak-proof, puncture-resistant container with a lid, clearly marked as "Hazardous Chemical Waste" and "this compound Waste".
Liquid Waste Unused or expired solutions of this compound, as well as rinsate from cleaning contaminated glassware.Labeled, sealed, and shatter-proof container, clearly marked as "Hazardous Chemical Waste" and "this compound Waste".
Sharps Waste Needles, syringes, or any other sharp objects contaminated with this compound.Labeled, puncture-proof sharps container specifically designated for cytotoxic/potent compound waste.[4][5]

Step-by-Step Disposal Protocol

Objective: To safely collect, label, and prepare this compound waste for final disposal by a certified hazardous waste management service.

Methodology:

  • Preparation: Designate a specific area within the laboratory for waste collection. Ensure all necessary PPE and waste containers are readily available.

  • Solid Waste Collection:

    • At the end of each experiment or work session, carefully gather all contaminated solid waste.

    • Place these materials directly into the designated hazardous waste container.

    • Do not overfill the container.

  • Liquid Waste Collection:

    • Pour all liquid waste containing this compound into the designated liquid hazardous waste container.

    • Decontamination of Glassware: If glassware is to be reused, it must be decontaminated. Triple rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or as determined by laboratory protocols). Collect all three rinses as hazardous liquid waste.[6]

  • Container Management:

    • Once a waste container is full, securely seal the lid.

    • Wipe the exterior of the container with a suitable decontaminating solution.

    • Ensure the hazardous waste label is complete and accurate, including the name of the chemical (this compound) and the date.

  • Storage and Disposal:

    • Store the sealed waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.

    • Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.[7]

    • Disposal will typically be through high-temperature incineration.[4][6]

Emergency Procedures for Spills

In the event of a spill, immediately alert personnel in the area and follow your institution's established spill response protocol for potent compounds. A typical procedure involves:

  • Evacuating and securing the area.

  • Donning appropriate PPE.

  • Using a spill kit specifically designed for cytotoxic or hazardous chemicals to absorb and contain the spill.

  • Collecting all cleanup materials as hazardous waste.

Disposal Workflow for this compound

G Start Start: Generation of This compound Waste PPE Step 1: Don Appropriate PPE (Double Gloves, Gown, Eye Protection) Start->PPE Segregate Step 2: Segregate Waste at Point of Generation PPE->Segregate Solid Solid Waste (Gloves, Vials, Tips) Segregate->Solid Liquid Liquid Waste (Solutions, Rinsate) Segregate->Liquid Sharps Sharps Waste (Needles, Syringes) Segregate->Sharps Collect Step 3: Collect in Labeled, Designated Hazardous Waste Containers Solid->Collect Liquid->Collect Sharps->Collect Seal Step 4: Securely Seal Full Containers and Decontaminate Exterior Collect->Seal Store Step 5: Move to Secure, Designated Storage Area Seal->Store EHS Step 6: Arrange Pickup via Institutional EHS Office Store->EHS End End: Final Disposal by Certified Hazardous Waste Vendor (Incineration) EHS->End

Caption: Workflow for the safe disposal of this compound waste.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.